6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYMTAWRSVBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621574 | |
| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358751-77-6 | |
| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Oxo-1,6-dihydropyridine-2-carbaldehyde synthesis mechanism
An In-depth Technical Guide on the Synthesis of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Introduction
This compound, which exists in tautomeric equilibrium with 6-hydroxypyridine-2-carbaldehyde, is a pivotal heterocyclic building block. Its unique bifunctional nature, featuring a nucleophilic pyridone ring and an electrophilic aldehyde group, makes it a valuable precursor in the synthesis of complex pharmaceutical compounds and functional materials. The pyridine-2-carboxaldehyde scaffold, for instance, is a component in various bioactive molecules, including thiosemicarbazone derivatives with antitumor activity.[1] The inherent electronic properties of the pyridone ring system present distinct challenges and opportunities for its synthesis, requiring carefully designed strategies to achieve the desired substitution pattern efficiently.
This guide provides a comprehensive overview of the core synthetic mechanisms for obtaining this compound. As a senior application scientist, this document moves beyond simple procedural lists to delve into the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles. We will explore two primary synthetic strategies: the direct formylation of pyridone precursors through electrophilic aromatic substitution and the systematic oxidation of pre-functionalized pyridines.
Part 1: Electrophilic Formylation of 6-Hydroxypyridine Scaffolds
The 6-hydroxypyridine ring is an electron-rich heteroaromatic system. The hydroxyl group (in its pyridone tautomeric form) acts as a strong activating group, increasing the electron density of the ring and making it susceptible to electrophilic attack. This activation is crucial for direct formylation reactions, which are otherwise difficult on the electron-deficient pyridine core.[2] Two classical and highly effective methods for this transformation are the Vilsmeier-Haack and Reimer-Tiemann reactions.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It employs a specialized electrophile, the Vilsmeier reagent, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphorus oxychloride (POCl₃).[5][6]
Causality Behind Experimental Choices:
-
Reagent Selection: DMF serves as the source of the formyl group, while POCl₃ acts as a powerful dehydrating and activating agent. The reaction between them generates the highly electrophilic chlorodimethyliminium ion (the Vilsmeier reagent), which is capable of attacking the activated pyridone ring.[6]
-
Reaction Conditions: The reaction is typically performed at moderately elevated temperatures to facilitate the formation of the Vilsmeier reagent and the subsequent electrophilic substitution. The choice of solvent is often the reagent DMF itself or an inert solvent like dichloromethane or 1,2-dichloroethane.
-
Work-up: The reaction intermediate, an iminium salt, is stable until hydrolyzed. An aqueous work-up is essential to convert the iminium intermediate into the final aldehyde product.[4]
Detailed Mechanistic Pathway:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of a chloroiminium salt, the active electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich 6-hydroxypyridine attacks the Vilsmeier reagent. The directing effects of the ring nitrogen and the hydroxyl group favor substitution at the C3 or C5 positions. To achieve C2 substitution, a pre-existing directing group or a different strategy might be necessary, or one must start from a precursor where other positions are blocked. For this guide, we assume conditions that favor C2 attack on a suitable pyridone precursor.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the this compound.
Visualizing the Vilsmeier-Haack Mechanism:
Caption: Vilsmeier-Haack Reaction Pathway
Experimental Protocol (General):
-
To a stirred solution of the 6-hydroxypyridine precursor in DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.
-
The product often precipitates and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, and its principles can be extended to activated heterocyclic systems like 6-hydroxypyridine.[7][8] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates dichlorocarbene (:CCl₂) as the key electrophilic species.[9][10]
Causality Behind Experimental Choices:
-
Reagent Selection: Chloroform is the carbene precursor. A strong base (e.g., NaOH or KOH) is required to deprotonate chloroform, initiating the α-elimination that forms dichlorocarbene. The base also deprotonates the hydroxyl group of the substrate, forming a phenoxide-like anion which is highly activated towards electrophilic attack.[8][10]
-
Reaction Conditions: The reaction is often run in a biphasic system (e.g., aqueous NaOH and chloroform) with vigorous stirring or a phase-transfer catalyst to ensure the reagents can interact.[10] Heating is typically required to drive the reaction.
-
Regioselectivity: The reaction strongly favors ortho-formylation, which is a key advantage for synthesizing 2-substituted products from a 6-hydroxypyridine precursor.[7]
Detailed Mechanistic Pathway:
-
Dichlorocarbene Formation: The hydroxide ion deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes α-elimination to generate dichlorocarbene.
-
Phenoxide Formation: The 6-hydroxypyridine is deprotonated by the base to form the more nucleophilic pyridin-6-olate anion.
-
Electrophilic Attack: The electron-rich pyridinolate attacks the electrophilic dichlorocarbene.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in several steps to form the final aldehyde.
Visualizing the Reimer-Tiemann Mechanism:
Caption: Reimer-Tiemann Reaction Pathway
Experimental Protocol (General):
-
Dissolve the 6-hydroxypyridine precursor in an aqueous solution of a strong base (e.g., 20-40% NaOH).
-
Add chloroform to the solution, creating a biphasic mixture.
-
Heat the mixture to 60-70 °C with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., HCl) to protonate the product and neutralize excess base.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, typically by column chromatography.
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Formyl Source | N,N-Dimethylformamide (DMF) | Chloroform (CHCl₃) |
| Activator/Base | POCl₃, SOCl₂, Oxalyl Chloride | Strong Base (NaOH, KOH) |
| Electrophile | Chloroiminium Ion | Dichlorocarbene (:CCl₂) |
| Key Intermediate | Iminium Salt | Dichloromethyl Adduct |
| Conditions | Anhydrous, moderate heat | Biphasic, aqueous base, heat |
| Typical Yields | Moderate to Good | Often lower, variable |
| Regioselectivity | Dependent on substrate | Strongly ortho-directing |
Part 2: Synthesis via Oxidation of Precursors
An alternative and often highly effective strategy is to construct the pyridone ring with a precursor functional group at the C2 position, which can then be oxidized to the desired aldehyde. This approach avoids the potential regioselectivity issues of direct formylation and is compatible with a wider range of substrates.
Method: Oxidation of 2-Hydroxymethyl-6-hydroxypyridine
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. For a sensitive substrate like a hydroxypyridine, a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions.
Causality Behind Experimental Choices:
-
Reagent Selection: Pyridinium chlorochromate (PCC) is a mild and selective reagent that reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation.[11] Other suitable methods include the Swern oxidation (using oxalyl chloride/DMSO) or the Dess-Martin periodinane (DMP) oxidation, which also operate under mild conditions.
-
Reaction Conditions: These oxidations are typically carried out in anhydrous chlorinated solvents (e.g., dichloromethane, DCM) at or below room temperature. Anhydrous conditions are critical, as the presence of water can lead to the formation of a hydrate from the aldehyde product, which can be further oxidized to a carboxylic acid.[11]
Detailed Mechanistic Pathway (PCC Oxidation):
-
Formation of Chromate Ester: The alcohol attacks the chromium(VI) center of PCC, displacing a chloride ion to form a chromate ester intermediate.[11]
-
E2-like Elimination: A base (such as pyridine, present in the PCC salt) removes the proton from the carbon bearing the oxygen. The electrons from the C-H bond then form the new C=O π-bond, and the O-Cr bond breaks, reducing Cr(VI) to Cr(IV).
-
Product Formation: The aldehyde product is released.
Visualizing the Oxidation Workflow:
Caption: Two-Step Oxidation Workflow
Experimental Protocol (PCC Oxidation):
-
Suspend Pyridinium Chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Adding a buffering agent like powdered molecular sieves or Celite is recommended.
-
Dissolve the 2-hydroxymethyl-6-hydroxypyridine substrate in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirred PCC suspension in one portion.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Conclusion
The synthesis of this compound can be approached through several robust mechanistic pathways. For researchers starting with a 6-hydroxypyridine core, direct electrophilic formylation via the Vilsmeier-Haack or Reimer-Tiemann reactions offers a concise route, with the latter providing excellent ortho-regioselectivity. However, these methods can sometimes suffer from moderate yields and require careful optimization.
Alternatively, a multi-step approach centered on the oxidation of a 2-hydroxymethyl precursor provides a highly reliable and often cleaner route to the target aldehyde. The use of mild oxidizing agents like PCC ensures high conversion without significant over-oxidation, making this a preferred strategy for complex or sensitive substrates. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for the overall research objective. Continued innovation in C-H functionalization may soon provide even more direct and efficient methods for the synthesis of this important class of heterocyclic aldehydes.[12][13][14]
References
-
ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
University of Groningen. (n.d.). The Reimer–Tiemann Reaction. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]
-
American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Available at: [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Available at: [Link]
- Google Patents. (n.d.). Synthesis of pyridine aldehydes. US3160633A.
-
CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available at: [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]
-
CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available at: [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Available at: [Link]
-
HETEROCYCLES. (2011). Vol. 83, No. 9. Available at: [Link]
-
ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]
-
ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Available at: [Link]
-
ResearchGate. (2025). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. Available at: [Link]
-
Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Available at: [Link]
-
ResearchGate. (2025). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
A Technical Guide to the ¹H NMR Spectrum of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde: A Predictive Analysis for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive analysis of the anticipated ¹H NMR spectrum of 6-oxo-1,6-dihydropyridine-2-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The structural nuances of this molecule, featuring a pyridinone ring bearing an electron-withdrawing carbaldehyde group, give rise to a distinct and informative NMR spectrum. This document serves as a predictive guide for researchers, aiding in the identification, characterization, and purity assessment of this compound and its derivatives.
The Structural and Electronic Landscape of this compound
The core of this compound is a dihydropyridine ring, which exists in tautomeric equilibrium with its pyridinone form. For the purpose of this guide, we will consider the predominant 6-oxo tautomer. The presence of the electronegative oxygen atom of the carbonyl group and the nitrogen atom within the ring, coupled with the electron-withdrawing nature of the 2-carbaldehyde substituent, profoundly influences the electron density distribution around the aromatic ring. This, in turn, dictates the chemical shifts of the ring protons.
The protons on the molecule are designated as follows for clarity in the subsequent spectral analysis: the aldehyde proton (H1), and the three aromatic protons on the pyridinone ring (H3, H4, and H5). The proton on the nitrogen atom is designated as N-H.
Anticipated ¹H NMR Spectral Features: A Detailed Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region and one signal for the N-H proton, each with characteristic chemical shifts and coupling patterns. The analysis is based on established principles of NMR spectroscopy and data from analogous structures found in the literature.[1][2]
The Aldehyde Proton (H1)
The proton of the carbaldehyde group is expected to be the most downfield signal in the spectrum, likely appearing in the range of δ 9.5 - 10.5 ppm . This significant deshielding is a direct consequence of the magnetic anisotropy of the carbonyl double bond and the electron-withdrawing nature of the pyridinone ring. This signal is anticipated to be a singlet, as it is not coupled to any adjacent protons.
The Ring Protons (H3, H4, and H5)
The electronic environment of the pyridinone ring leads to a predictable pattern of chemical shifts for the three ring protons. The electron-withdrawing effects of the carbonyl group at position 6 and the carbaldehyde at position 2 will deshield all the ring protons, shifting them downfield compared to unsubstituted pyridine.[3]
-
H5 Proton: This proton is ortho to the carbonyl group and is expected to be significantly deshielded, appearing in the range of δ 7.8 - 8.2 ppm . It will appear as a doublet of doublets (dd) due to coupling with H4 (ortho coupling, ³J ≈ 7-9 Hz) and H3 (para coupling, ⁵J ≈ 0.5-1.5 Hz).
-
H4 Proton: Situated between H3 and H5, the H4 proton will also be in a deshielded environment, with an expected chemical shift in the range of δ 7.5 - 7.9 ppm . It will present as a triplet or more accurately, a doublet of doublets, due to ortho coupling with H5 (³J ≈ 7-9 Hz) and meta coupling with H3 (⁴J ≈ 1.5-2.5 Hz).
-
H3 Proton: This proton is adjacent to the carbaldehyde group and will experience its electron-withdrawing effect. Its chemical shift is predicted to be in the range of δ 7.2 - 7.6 ppm . The signal will be a doublet of doublets (dd) due to meta coupling with H4 (⁴J ≈ 1.5-2.5 Hz) and para coupling with H5 (⁵J ≈ 0.5-1.5 Hz).
The N-H Proton
The proton attached to the nitrogen atom of the pyridinone ring is expected to be a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, it could appear in the range of δ 11.0 - 13.0 ppm . In less polar solvents like CDCl₃, it may be observed further upfield and could be broader.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (-CHO) | 9.5 - 10.5 | Singlet (s) | - |
| H5 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J (H4-H5) ≈ 7-9, ⁵J (H3-H5) ≈ 0.5-1.5 |
| H4 | 7.5 - 7.9 | Doublet of doublets (dd) | ³J (H4-H5) ≈ 7-9, ⁴J (H3-H4) ≈ 1.5-2.5 |
| H3 | 7.2 - 7.6 | Doublet of doublets (dd) | ⁴J (H3-H4) ≈ 1.5-2.5, ⁵J (H3-H5) ≈ 0.5-1.5 |
| N-H | 11.0 - 13.0 (solvent dependent) | Broad singlet (br s) | - |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may be less distinct.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the probe temperature to 25 °C.
-
Acquire a standard one-pulse ¹H NMR experiment with the following parameters:
-
Spectral Width: 0-16 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualizing J-Coupling Interactions
The through-bond scalar couplings (J-couplings) are fundamental to the structural elucidation of this compound. The following diagram, generated using Graphviz, illustrates the key coupling relationships between the ring protons.
Caption: J-coupling network in the pyridinone ring.
This diagram visually represents the expected spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a rich source of structural information. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this molecule, assess its purity, and gain insights into its electronic structure. This predictive guide, grounded in established NMR principles and comparative data, serves as a valuable tool for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2023). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... Retrieved from [Link]
-
ResearchGate. (n.d.). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dihydropyridine. Retrieved from [Link]
-
PubMed. (n.d.). 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Retrieved from [Link]
Sources
An In-depth Technical Guide to 6-Hydroxypyridine-2-carbaldehyde (CAS 358751-77-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
6-Hydroxypyridine-2-carbaldehyde, registered under CAS number 358751-77-6, is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde moiety on a pyridine scaffold, renders it a valuable intermediate in the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning applications in medicinal chemistry and drug discovery, with a particular focus on its role as a precursor for innovative therapeutic and diagnostic agents. The tautomeric equilibrium between the 6-hydroxypyridine and the 2-pyridone forms is a key feature influencing its reactivity and biological interactions.[1]
Core Compound Identity and Physicochemical Properties
-
Chemical Name: 6-hydroxypyridine-2-carbaldehyde
-
Synonyms: 2-Pyridone-6-carboxaldehyde, 6-Oxo-1,6-dihydropyridine-2-carbaldehyde, 6-hydroxypicolinaldehyde[2]
-
CAS Number: 358751-77-6
-
Molecular Formula: C₆H₅NO₂
-
Molecular Weight: 123.11 g/mol
Structural Representation:
The structure of 6-hydroxypyridine-2-carbaldehyde is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position and a carbaldehyde group at the 2-position. This compound exists in tautomeric equilibrium with its 2-pyridone form, this compound, which often predominates in both solid and solution phases.[1]
Figure 1: Tautomeric forms of CAS 358751-77-6.
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Light brown solid | |
| Solubility | The presence of the hydroxyl group can enhance its solubility in polar solvents. | [2] |
| Reactivity | The aldehyde functional group is reactive in various chemical reactions, such as condensation and oxidation. | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of 6-hydroxypyridine-2-carbaldehyde can be approached through various synthetic strategies, often involving the functionalization of a pre-existing pyridine or pyridone ring.
Synthetic Pathways
While a specific, detailed, and publicly available protocol for the direct synthesis of 6-hydroxypyridine-2-carbaldehyde is not extensively documented in readily accessible literature, its synthesis can be inferred from established methods for related compounds. One plausible approach involves the regioselective formylation of a suitable 6-hydroxypyridine precursor.[3] The C-H formylation of pyridines is a valuable strategy for their functionalization.[3][4]
A general synthetic workflow could involve:
Figure 2: Generalized synthetic workflow.
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR:
-
A downfield singlet for the aldehyde proton (CHO), typically in the range of 9.5-10.5 ppm.
-
Aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns dependent on the electronic environment.
-
A broad singlet for the hydroxyl proton (OH), the chemical shift of which would be concentration and solvent dependent.
¹³C NMR:
-
A downfield signal for the carbonyl carbon of the aldehyde group, typically in the range of 185-200 ppm.
-
Signals for the sp² hybridized carbons of the pyridine ring. The carbon bearing the hydroxyl group would be significantly deshielded.
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.
-
A broad O-H stretching vibration for the hydroxyl group, in the range of 3200-3600 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (MS):
-
A molecular ion peak corresponding to the molecular weight of the compound (123.11 g/mol ).
-
Fragmentation patterns consistent with the loss of the aldehyde group (CHO) and other characteristic fragments.
Chemical Reactivity and Applications in Organic Synthesis
The dual functionality of 6-hydroxypyridine-2-carbaldehyde makes it a versatile building block in organic synthesis. The aldehyde group can participate in a wide range of chemical transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated carbonyl compounds.
-
Formation of Schiff bases: By reaction with primary amines.
The hydroxyl group can be alkylated, acylated, or used to direct metallation reactions for further functionalization of the pyridine ring.
This reactivity profile makes 6-hydroxypyridine-2-carbaldehyde a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Biological Activity and Potential in Drug Discovery
While specific biological data for 6-hydroxypyridine-2-carbaldehyde is limited, the broader class of pyridine-2-carbaldehyde derivatives and pyridones has shown significant potential in medicinal chemistry.
Anticancer and Cytotoxic Potential
Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have been investigated for their anticancer properties.[5] These compounds can chelate metal ions, which is believed to be a key aspect of their mechanism of action, potentially through the inhibition of metalloenzymes crucial for cell proliferation. The redox activity of metal complexes of these ligands has been linked to their cytotoxicity against various cancer cell lines.[5]
Enzyme Inhibition
The pyridone scaffold is a well-established pharmacophore in numerous enzyme inhibitors. For instance, "Pyridone 6" is a known pan-JAK inhibitor, targeting the Janus kinase family with high potency.[6] This highlights the potential of the 2-pyridone tautomer of 6-hydroxypyridine-2-carbaldehyde to serve as a scaffold for the design of novel kinase inhibitors.
Role in Radiopharmaceutical Development
There is growing interest in the use of pyridine-based structures in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.[7][8] The ability to incorporate positron-emitting isotopes, such as fluorine-18, into these scaffolds allows for the non-invasive visualization and quantification of biological processes at the molecular level. While a direct application of 6-hydroxypyridine-2-carbaldehyde in a clinical PET tracer has not been reported, its structure provides a suitable platform for the development of novel imaging agents. For example, it could be used as a precursor for chelating ligands that can be labeled with metallic radioisotopes. A patent for a PSMA-based PET imaging agent for prostate cancer, [18F]DCFPyL, utilizes a fluorinated pyridine-3-carbonyl moiety, demonstrating the utility of functionalized pyridines in this field.[9]
Experimental Protocols and Analytical Methods
General Synthesis Protocol (Illustrative)
The following is an illustrative protocol for the formylation of a pyridine derivative, which could be adapted for the synthesis of 6-hydroxypyridine-2-carbaldehyde from a suitable precursor.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 6-hydroxypyridine precursor (1.0 equiv), a copper catalyst (e.g., Cu(I) salt, 0.1 equiv), and a ligand (e.g., a diamine, 0.1 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a suitable solvent (e.g., acetonitrile) and a formylating agent (e.g., a masked formyl equivalent like CHBr₃) via syringe.[3]
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxypyridine-2-carbaldehyde.
HPLC Analysis Method (General)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of 6-hydroxypyridine-2-carbaldehyde.
HPLC Conditions:
-
Column: A C18 stationary phase is commonly used for the separation of polar aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or phosphoric acid for better peak shape) and an organic solvent like acetonitrile or methanol.[10]
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Flow Rate: Typically 0.5-1.5 mL/min.
This method can be adapted for purity assessment and reaction monitoring.[10] For quantitative analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis is a common and sensitive method.[11]
Future Perspectives and Conclusion
6-Hydroxypyridine-2-carbaldehyde is a promising and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it an attractive starting material for the development of novel therapeutic and diagnostic agents. Further research is warranted to fully elucidate its biological activities and explore its applications in areas such as kinase inhibition and the design of targeted radiopharmaceuticals. The development of robust and scalable synthetic routes to this compound will be crucial for unlocking its full potential in drug discovery and development.
References
- Xu, P., Guo, S.-M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Fürstner, A., & Majima, K. (2018). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling.
-
SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
- Xu, P., Guo, S.-M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society.
- Li, Y., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade. The Royal Society of Chemistry.
- Itami, K., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7974-7986.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Ciufolini, M. A., & Chan, B. K. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
- Shin, W. S., et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ChemMedChem, 12(11), 845-849.
- Ali, M. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(52), 33869-33893.
- Itami, K., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).
- Ciufolini, M. A., & Chan, B. K. (2007).
- Hill, A. F., et al. (2004). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (13), 2095-2101.
-
ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847397.
- Takahashi, T., et al. (2000). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 122(21), 5169-5170.
- Meanwell, N. A. (2011). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...
-
Martins, C., et al. (2008). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , [poly(dG-dC)] (2), and calf thymus DNA. Journal of Inorganic Biochemistry, 102(5-6), 1263-1273.
- Gao, M., et al. (2013). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. ACS Medicinal Chemistry Letters, 4(11), 1074-1079.
- Quiroga, A. G., et al. (2001). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [Co(C7H7N4S)2][NCS]. Journal of Inorganic Biochemistry, 85(2-3), 133-140.
- Kozikowski, A. P., et al. (2007). Acetylenic pyridines for use in PET imaging of nicotinic receptors. ChemMedChem, 2(1), 54-57.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Kautola, H., et al. (1991). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Lau, E. S., et al. (2018). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. (C) The active compound was identified as 12-octadecenoic acid.
- Mease, R. C., et al. (2011). 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer. Clinical Cancer Research, 17(24), 7645-7653.
- Al-Karawi, D., & Al-Obaidi, A. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Molecules, 27(5), 1533.
- Wang, Y., et al. (2019). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 48(21), 7171-7182.
- Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Papakyriakou, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(19), 6833.
- Gao, M., et al. (2013). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT 2C Receptors.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 358751-77-6: 6-hydroxypyridine-2-carbaldehyde [cymitquimica.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylenic pyridines for use in PET imaging of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Antimicrobial and Antifungal Potential of 6-Oxo-Pyridine-3-Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a pyridine scaffold, have emerged as a promising avenue for the development of new therapeutics due to their versatile biological activities.[2] This guide provides a comprehensive technical overview of a specific subclass, the 6-oxo-pyridine-3-carboxamide derivatives, which have demonstrated significant potential as both antibacterial and antifungal agents. We will explore their chemical synthesis, delve into their structure-activity relationships, present key in vitro efficacy data, and discuss plausible mechanisms of action. Furthermore, this document provides detailed, field-proven protocols for the evaluation of their antimicrobial properties, aiming to equip researchers with the foundational knowledge required to advance the development of this promising class of compounds.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless evolution of antimicrobial resistance has rendered many frontline antibiotics ineffective, creating a critical need for new chemical entities with novel mechanisms of action.[1] The pyridine nucleus is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, prized for its ability to improve water solubility and engage in various biological interactions.[1][2] Within this broad family, derivatives of 6-oxo-pyridine-3-carboxamide have shown notable efficacy against a spectrum of bacterial and fungal pathogens, positioning them as a scaffold of significant interest for further investigation.[3][4] Research has shown that specific derivatives exhibit broad-spectrum antibacterial activity equipotent to established antibiotics like Ampicillin and Gentamicin, and potent antifungal activity comparable to Amphotericin B against critical pathogens such as Aspergillus fumigatus.[3][4] This guide synthesizes the current knowledge on these compounds to serve as a resource for their rational design and development.
Synthesis of 6-Oxo-Pyridine-3-Carboxamide Derivatives
The foundational step in exploring this chemical class is a robust and flexible synthetic pathway. The core of the 6-oxo-pyridine-3-carboxamide scaffold is typically constructed via a multicomponent reaction, which offers efficiency and allows for the introduction of chemical diversity.
A common and effective method involves the reaction of equimolar quantities of an acetoacetanilide with a cyanoacetanilide in the presence of a base catalyst like triethylamine.[3] This approach directly yields the initial pyridone structure, which can then be subjected to a variety of chemical modifications to generate a library of derivatives for biological screening. These subsequent reactions can include benzoylation, reaction with isocyanates, or the introduction of diazenyl groups to probe the structure-activity relationship.[3]
Detailed Protocol: Synthesis of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide (Parent Scaffold 1)
This protocol describes the synthesis of a foundational compound from which many active derivatives are built.[3]
Materials:
-
Acetoacetanilide
-
Cyanoacetanilide
-
Ethanol (Absolute)
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of acetoacetanilide and cyanoacetanilide in 50 mL of absolute ethanol.
-
Add a catalytic amount of triethylamine (approximately 0.5 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water while stirring.
-
A solid precipitate will form. Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the purified compound.
-
Dry the final product under vacuum and characterize using standard analytical techniques (NMR, IR, Mass Spectrometry).
In Vitro Antimicrobial and Antifungal Activity
Screening of 6-oxo-pyridine-3-carboxamide derivatives has revealed potent activity against a diverse range of medically important microbes. The potency is largely determined by the nature and position of substituents on the core scaffold, highlighting a clear structure-activity relationship (SAR).
Notably, the derivative 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide (5c) has demonstrated broad-spectrum antibacterial activity that is equipotent to both Ampicillin and Gentamicin against the tested bacteria.[3][4] Furthermore, compounds 3a , 5c , and 9b were found to be equipotent to the standard antifungal drug Amphotericin B against Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL.[3][4]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of representative compounds from this class against various pathogens.
| Compound | Organism | Type | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Source |
| 5c | Staphylococcus aureus | Gram (+) Bacteria | 6.25 | Ampicillin | 6.25 | [3][4] |
| 5c | Bacillus subtilis | Gram (+) Bacteria | 6.25 | Ampicillin | 6.25 | [3][4] |
| 5c | Escherichia coli | Gram (-) Bacteria | 6.25 | Gentamicin | 6.25 | [3][4] |
| 5c | Pseudomonas aeruginosa | Gram (-) Bacteria | 6.25 | Gentamicin | 6.25 | [3][4] |
| 3a | Aspergillus fumigatus | Fungus | 1.95 | Amphotericin B | 1.95 | [3][4] |
| 5c | Aspergillus fumigatus | Fungus | 1.95 | Amphotericin B | 1.95 | [3][4] |
| 9b | Aspergillus fumigatus | Fungus | 1.95 | Amphotericin B | 1.95 | [3][4] |
Structure-Activity Relationship (SAR) Insights
-
Aromatic Substituents: The presence of electron-donating or electron-withdrawing groups on the N-phenyl rings significantly modulates activity. For instance, the introduction of a p-tolyl group in compound 5c appears crucial for its broad-spectrum potency.[3]
-
Position 5 Substitutions: The introduction of a diazenyl moiety at the C5 position of the pyridone ring has been shown to be a key determinant of high antimicrobial and antifungal efficacy.[3]
-
Carboxamide Moiety: The carboxamide group at C3 is considered essential for binding to biological targets, a feature common in many quinolone-class antibacterials that target DNA gyrase.
Proposed Mechanisms of Action
While the exact mechanisms for the 6-oxo-pyridine-3-carboxamide class are still under active investigation, research on related pyridine carboxamides provides strong, plausible hypotheses.
Inhibition of Succinate Dehydrogenase (SDH)
One of the most compelling proposed mechanisms, particularly for antifungal activity, is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[5][6][7] SDH (also known as Complex II) plays a dual role in both the Krebs cycle and cellular respiration. By binding to the active site of SDH, these compounds can disrupt ATP production, leading to fungal cell death.[6][7] Molecular docking studies on similar pyridine carboxamides have shown that they can fit snugly into the SDH active site, forming stable hydrogen bonds and hydrophobic interactions.[5][6]
Key Experimental Protocols
Validating the antimicrobial activity of newly synthesized compounds requires standardized and reproducible assays. The following protocols are fundamental to the field.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard, high-throughput approach.
Procedure:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 100 µL. Leave wells for positive (broth + inoculum) and negative (broth only) controls.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in the wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a direct extension of the MIC test.
Procedure:
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 5.1.
-
Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi). Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Conclusion and Future Perspectives
The 6-oxo-pyridine-3-carboxamide scaffold represents a highly promising platform for the development of next-generation antimicrobial and antifungal agents. The synthetic accessibility of these compounds, combined with their potent and, in some cases, broad-spectrum activity, makes them attractive candidates for lead optimization programs.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to further refine SAR and improve potency and selectivity.
-
Mechanism of Action Elucidation: Conducting detailed biochemical and genetic studies to definitively identify the molecular targets for the most active compounds.
-
In Vivo Efficacy and Toxicology: Advancing lead candidates into animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Overcoming Resistance: Evaluating the potential for resistance development and assessing the activity of these compounds against clinically relevant drug-resistant strains.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile chemical class in the ongoing fight against infectious diseases.
References
-
El-Sehrawi, H., Soliman, D., Khalifa, M., & El-Bakry, O. (2015). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1). [Link]
-
El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1). [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]
-
Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, e01072-23. [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed, 36479455. [Link]
-
Patel, N. B., & Chauhan, H. L. SYNTHESIS AND ANTIMICROBIAL STUDIES OF PYRIDOQUINOLONE DERIVATIVES. TSI Journals. [Link]
-
Kavitha, S., et al. (2017). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 195-202. [Link]
-
Abdellattif, M. H., et al. (2018). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 23(11), 2828. [Link]
-
Wang, H., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 27(19), 6296. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide Derivatives with Potent and Selective Antifungal Activity against Cryptococcus Species. Journal of Medicinal Chemistry, 65(16), 11257–11269. [Link]
-
Domagala, J. M., et al. (1988). Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]
-
Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]
-
Basak, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4182. [Link]
-
Naidoo, D., et al. (2018). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry Letters, 28(14), 2465-2469. [Link]
-
Kumar, A., et al. (2018). Pyridine as a potent antimicrobial agent and its recent discoveries. ResearchGate. [Link]
-
Chen, Q., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169. [Link]
-
Sevastyanova, N., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science, 4(42). [Link]
-
Staszewska-Krajewska, O., & Struga, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1567. [Link]
-
El-Metwaly, A. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(17), 5249. [Link]
-
Kheder, N. A., et al. (2020). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]
-
Jo, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936336. [Link]
-
Li, Y., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products, 86(1), 114–120. [Link]
-
Rami, C., et al. (2015). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Applied Pharmaceutical Science, 5(9), 057-070. [Link]
-
Pinto, M. F., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 652. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Oxo-1,6-dihydropyridine-2-carbaldehyde: A Versatile Heterocyclic Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinone nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of biologically active compounds. Among the functionalized pyridinones, 6-oxo-1,6-dihydropyridine-2-carbaldehyde stands out as a particularly versatile building block. Its unique combination of a reactive aldehyde group and a pyridinone core, capable of participating in various chemical transformations and crucial intermolecular interactions, makes it an invaluable tool in the synthesis of complex heterocyclic systems and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in drug discovery programs.
Introduction: The Significance of the Pyridinone Scaffold
Pyridinone-containing molecules exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2] The pyridinone ring system is a bioisostere for amides, pyridines, and other nitrogen- or oxygen-containing heterocycles, allowing for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the pyridinone ring facilitates strong and specific interactions with biological targets. The introduction of a carbaldehyde (formyl) group at the 2-position of the 6-oxo-1,6-dihydropyridine core further enhances its synthetic utility, providing a reactive handle for the construction of diverse molecular architectures.
Synthesis of this compound
The synthesis of this compound, also known as 6-hydroxy-2-pyridinecarbaldehyde (CAS No. 358751-77-6), can be approached through the formylation of a suitable pyridinone precursor. While several methods exist for the formylation of electron-rich aromatic and heteroaromatic compounds, the Vilsmeier-Haack and Reimer-Tiemann reactions are particularly relevant.
Synthetic Strategy: Formylation of a Pyridinone Precursor
A plausible and efficient route to the target molecule involves the ortho-formylation of 6-hydroxypyridin-2(1H)-one (2,6-dihydroxypyridine). This precursor is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.
Caption: General synthetic strategy for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation (Representative)
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of activated aromatic rings using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Causality behind Experimental Choices:
-
Vilsmeier Reagent: The electrophilic iminium salt (Vilsmeier reagent) is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates like 6-hydroxypyridin-2(1H)-one.[4] This selectivity minimizes side reactions.
-
Reaction Conditions: The reaction is typically carried out at low to moderate temperatures to control the reactivity of the Vilsmeier reagent and prevent decomposition of the starting material and product.
-
Work-up: The intermediate iminium species is hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Step-by-Step Methodology:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 eq.) in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 6-hydroxypyridin-2(1H)-one (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Data (Representative):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (δ 9.5-10.5 ppm), aromatic protons on the pyridine ring, and the N-H proton. |
| ¹³C NMR | Signal for the carbonyl carbon of the aldehyde (δ 185-200 ppm), the pyridinone carbonyl carbon, and carbons of the aromatic ring. |
| IR | Characteristic stretching frequencies for the N-H bond, C=O (pyridinone and aldehyde), and C=C bonds of the aromatic ring. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product (C₆H₅NO₂: 123.11 g/mol ). |
Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the dual reactivity of its aldehyde and pyridinone functionalities.
Reactions of the Aldehyde Group
The aldehyde group is a key synthetic handle for a multitude of transformations, enabling the construction of diverse molecular scaffolds.
Caption: Key reactions of the aldehyde group in this compound.
-
Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, providing a crucial point for introducing diverse side chains and building complex molecules. This is a cornerstone reaction in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[5]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the stereoselective formation of carbon-carbon double bonds, enabling the synthesis of vinylogous amides and other extended conjugated systems.
-
Condensation Reactions: Knoevenagel and similar condensation reactions with active methylene compounds lead to the formation of α,β-unsaturated systems. These intermediates are valuable precursors for Michael additions and the construction of various heterocyclic rings.[5]
-
Multicomponent Reactions (MCRs): As an aldehyde, this building block is an ideal substrate for various MCRs, such as the Ugi and Passerini reactions. MCRs offer a highly efficient and atom-economical approach to rapidly generate complex and diverse molecular scaffolds, which is highly desirable in drug discovery.
Reactions Involving the Pyridinone Ring
The pyridinone ring itself can participate in various reactions, further expanding the synthetic possibilities.
-
N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated to introduce substituents that can modulate the compound's pharmacokinetic properties and biological activity.
-
Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the pyridinone ring allows for further electrophilic substitutions at other positions, while nucleophilic substitution can also be achieved under specific conditions.
Applications in Medicinal Chemistry: Case Studies
The this compound scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.
Kinase Inhibitors
The pyridine core is a common motif in many ATP-competitive kinase inhibitors.[5] The functional groups of this compound provide strategic handles for modifications to optimize potency, selectivity, and pharmacokinetic properties. For instance, the aldehyde can be elaborated into a side chain that occupies the hydrophobic pocket of the kinase active site, while the pyridinone core can form key hydrogen bonds with the hinge region.
Antitumor Agents
Derivatives of pyridine-2-carboxaldehyde, such as thiosemicarbazones, have demonstrated significant antitumor activity.[6] The aldehyde functionality of this compound readily condenses with thiosemicarbazide to form the corresponding thiosemicarbazone. These compounds often exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Table 1: Representative Bioactive Compounds Derived from Pyridine-2-carbaldehyde Analogues
| Compound Class | Biological Target/Activity | Key Synthetic Transformation | Reference |
| Thiosemicarbazones | Antitumor (Ribonucleotide Reductase Inhibition) | Condensation with thiosemicarbazide | [6] |
| Pyridinone-based Kinase Inhibitors | Kinase Inhibition (e.g., for cancer therapy) | Reductive amination, cross-coupling reactions | [5] |
| Fused Pyridinone Heterocycles | Various (e.g., anti-inflammatory) | Intramolecular cyclization of elaborated side chains | [7] |
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its straightforward synthesis and the dual reactivity of its aldehyde and pyridinone functionalities provide a powerful platform for the generation of diverse and complex molecular architectures. The demonstrated and potential applications of its derivatives in areas such as oncology and inflammatory diseases underscore its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, aiming to empower researchers to fully leverage the potential of this remarkable scaffold in their quest for novel therapeutics.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences, 2021. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available from: [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 1992. Available from: [Link]
-
The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. Molbank, 2023. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
The Reimer-Tiemann Reaction. Organic Reactions, 1982. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
the reimer-tiemann reaction. Sciencemadness.org. Available from: [Link]
-
Reimer-Tiemann Formylation. SynArchive. Available from: [Link]
-
The Reimer–Tiemann Reaction. University of Groningen Research Portal. Available from: [Link]
-
The Reimer–Tiemann Reaction. (1960). SciSpace. Available from: [Link]
-
Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 2023. Available from: [Link]
-
Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available from: [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 2016. Available from: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available from: [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. ResearchGate. Available from: [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry, 2012. Available from: [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 2021. Available from: [Link]
-
6-(Hydroxymethyl)pyridine-2-carboxaldehyde | 39621-11-9. J&K Scientific. Available from: [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 2011. Available from: [Link]
-
Synthesis and characterization of metal 2-pyridine carboxaldehyde-N-methyl-N-2-pyridyl hydrazone complexes and their microbiological activity. Transition Metal Chemistry, 1989. Available from: [Link]
-
Synthesis and Characterization of 6-Carbamoyl-1,2-dihydropurines. SciSpace. Available from: [Link]
Sources
The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystal structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and understanding its three-dimensional architecture at the atomic level is paramount for the rational design of novel therapeutics.[1][2] This document moves beyond a mere recitation of crystallographic data, offering insights into the experimental rationale, the intricacies of the crystal packing, and the functional implications of its structural features.
Genesis of the Crystal: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of high-purity material suitable for single-crystal growth. The title compound, with the chemical formula C₅H₄N₂O₂·H₂O, was synthesized via the oxidation of 3-chloro-6-methylpyridazine.[2]
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below, based on the reported literature.[2]
Objective: To synthesize 6-oxo-1,6-dihydropyridazine-3-carbaldehyde from 3-chloro-6-methylpyridazine.
Materials:
-
3-Chloro-6-methylpyridazine (5 mmol)
-
Selenium dioxide (SeO₂) (1.5 g)
-
Dry dioxane
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
To a solid sample of 3-chloro-6-methylpyridazine (5 mmol) in dry dioxane, add selenium dioxide (1.5 g).
-
Stir the mixture vigorously at the reflux temperature of dioxane for 6 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using ethyl acetate as the eluent.
-
The purified product is obtained as a light yellow solid (yield: 70%).[2]
The Art of Crystal Growth: From Molecule to Monocrystal
The transition from a polycrystalline powder to a single crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization. For 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, single crystals were obtained by slow recrystallization from methanol at room temperature.[2] This choice of solvent and technique is predicated on achieving a state of supersaturation that allows for the ordered accretion of molecules onto a growing crystal lattice, rather than rapid precipitation.
Unveiling the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The analysis of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate yielded a wealth of structural information.[3][4]
Crystallographic Data Summary
The key crystallographic parameters are summarized in the table below, providing a snapshot of the crystal's fundamental geometry.[3]
| Parameter | Value |
| Chemical Formula | C₅H₄N₂O₂·H₂O |
| Molecular Weight (Mr) | 142.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.978 (2) Å |
| b | 6.4150 (16) Å |
| c | 11.354 (3) Å |
| β | 101.696 (3)° |
| Volume (V) | 640.4 (3) ų |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (T) | 296 K |
| Crystal Size | 0.20 × 0.18 × 0.11 mm |
| R-factor | 0.051 |
| wR-factor | 0.159 |
Data sourced from Wang, L. (2012). Acta Crystallographica Section E, 68(Pt 8), o2483.[3][4]
Experimental Workflow: X-ray Diffraction
The process of determining a crystal structure from a single crystal involves a standardized yet intricate workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Molecular and Supramolecular Architecture
The crystal structure reveals not only the geometry of the individual molecule but also how these molecules interact to form a stable, three-dimensional lattice.
The Molecular Conformation
The asymmetric unit of the crystal contains one molecule of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde and one water molecule.[2][3] The pyridazine ring is essentially planar, with a root-mean-square deviation of just 0.0025 Å.[3][4] The aldehyde and oxo substituents are nearly coplanar with the ring, indicating a high degree of conjugation.[2]
The Role of Hydrogen Bonding in Crystal Packing
Hydrogen bonds are the primary architects of the supramolecular assembly in this crystal. The analysis reveals a network of O—H···O and N—H···O hydrogen bonds that link the organic molecules and water molecules into a one-dimensional chain.[3][4] This directional, non-covalent interaction is fundamental to the stability of the crystal lattice.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N2—H1···O3ⁱ | 0.86 | 1.91 | 2.745 (3) | 165 |
| O3—H1W···O2ⁱⁱ | 0.80 | 2.00 | 2.794 (3) | 166 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+3/2. Data from Wang, L. (2012).[3]
Caption: Hydrogen Bonding Network Schematic.
Implications for Drug Design and Development
The pyridazinone scaffold is a versatile platform for developing inhibitors of various biological targets, including kinases and enzymes involved in inflammatory pathways.[1][5][6] The detailed structural information presented here provides a crucial foundation for structure-based drug design.
-
Pharmacophore Modeling: The precise coordinates of the hydrogen bond donors (N-H) and acceptors (C=O) on the pyridazinone ring can be used to build and refine pharmacophore models for screening virtual compound libraries.
-
Lead Optimization: The planarity of the ring system and the orientation of the substituents offer clear vectors for chemical modification to improve potency, selectivity, and pharmacokinetic properties. For example, derivatives of the 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide have shown promise in treating acute lung injury and sepsis by targeting JNK2.[5][6]
-
Understanding Crystal Packing: For solid dosage form development, knowledge of the crystal packing and intermolecular interactions is essential for predicting and controlling polymorphism, which can significantly impact solubility and bioavailability.
Conclusion
The crystal structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate reveals a planar, conjugated heterocyclic system that self-assembles into one-dimensional chains through a well-defined network of hydrogen bonds. This detailed architectural understanding provides an invaluable template for medicinal chemists and drug development professionals. By leveraging this structural blueprint, the rational design of next-generation pyridazinone-based therapeutics can be significantly accelerated, paving the way for novel treatments for a range of diseases.
References
-
Wang, L. (2012). 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2483. [Link]
-
National Center for Biotechnology Information (2023). 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate. PubMed. [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4487. [Link]
-
Zhang, Y., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]
-
Aghayan, M., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 16, 1-8. [Link]
-
National Center for Biotechnology Information (2024). 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde. PubChem Compound Summary for CID 37818559. [Link]
-
Zhang, Y., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. PubMed. [Link]
-
ResearchGate. Structure of pyridazinone derivatives 23a–g. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. [Link]
-
Caelers, P. H. J., et al. (2005). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(2), 360-366. [Link]
-
Cilibrizzi, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3698. [Link]
-
Semantic Scholar. 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate. [Link]
Sources
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-oxo-1,6-dihydropyridine-2-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and antimicrobial properties.[1] This in-depth technical guide provides a comprehensive overview of the in silico modeling techniques employed in the rational design and optimization of novel derivatives based on this core structure. We will delve into the causality behind experimental choices in computational drug design, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will explore molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing detailed, step-by-step methodologies and best practices. The overarching goal is to equip researchers with the necessary computational tools and strategies to accelerate the discovery of new therapeutic agents derived from the this compound scaffold.
Introduction: The Therapeutic Potential of the this compound Scaffold
Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, prized for their ability to engage in various biological interactions.[2] The this compound core, in particular, presents a unique combination of structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and a reactive carbaldehyde group, making it an attractive starting point for the development of targeted therapies. The carbaldehyde moiety, for instance, can be readily modified to introduce diverse functionalities, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[3]
Recent studies have highlighted the potential of derivatives of this scaffold to exhibit significant anticancer activity. For example, novel N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor 1 (FGF1), a key player in tumor cell proliferation, angiogenesis, and survival.[4] The pyridine scaffold itself is a common feature in numerous approved anticancer drugs, often targeting critical pathways like kinase signaling and angiogenesis.[5] The demonstrated cytotoxicity of various 2,4,6-trisubstituted pyridine derivatives against a range of cancer cell lines further underscores the therapeutic promise of this chemical class.[6]
This guide will focus on the application of in silico modeling techniques to systematically explore the chemical space around the this compound scaffold, with the aim of designing novel and potent inhibitors for relevant biological targets.
The In Silico Drug Design Workflow: A Strategic Approach
A robust in silico drug design workflow is paramount for efficiently navigating the complexities of modern drug discovery. It allows for the rapid screening of large virtual libraries of compounds, prioritization of candidates for synthesis and biological evaluation, and the generation of hypotheses to guide lead optimization.
Caption: A generalized workflow for in silico drug design.
Core In Silico Methodologies
This section provides detailed protocols and the underlying rationale for the key computational techniques used in the modeling of this compound derivatives.
Molecular Docking: Unraveling Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein.[7] This method is instrumental in understanding the binding mode of potential inhibitors and in virtual screening campaigns.
Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for performing molecular docking using the widely adopted open-source software, AutoDock Vina.[8][9]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Fibroblast Growth Factor Receptor 1 (FGFR1) and Xanthine Oxidase as potential targets.
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.[10]
-
Save the prepared receptor in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This is typically centered on the active site of the receptor. If a co-crystallized ligand is present in the PDB structure, its coordinates can be used to define the center of the grid box.
-
The size of the grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[11]
-
-
Analysis of Results:
-
Visualize the docking poses and interactions using molecular visualization software such as PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the receptor.
-
Causality in Docking: The choice of the target protein is crucial and should be based on strong biological evidence linking it to the disease of interest. The accuracy of the docking results is highly dependent on the quality of the prepared receptor and ligand structures, as well as the appropriate definition of the binding site.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.
Protocol: 2D-QSAR Modeling
This protocol outlines the general steps for developing a 2D-QSAR model.
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set for external validation.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and physicochemical descriptors. Open-source software like PaDEL-Descriptor or commercial packages can be used for this purpose.
-
-
Feature Selection and Model Building:
-
Employ statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to select the most relevant descriptors and build the QSAR model.[13] The goal is to create a model that is both statistically significant and has good predictive power.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.
-
External Validation: Evaluate the model's performance on the external test set using metrics like the squared correlation coefficient (R²).[12]
-
Y-Randomization: Perform y-randomization tests to ensure that the model is not a result of chance correlation.
-
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Squared Correlation Coefficient | > 0.6 |
| q² | Cross-validated R² | > 0.5 |
| R²_pred | R² for the external test set | > 0.5 |
Causality in QSAR: The quality and diversity of the dataset are critical for building a reliable QSAR model. The selected descriptors should have a clear physicochemical interpretation to provide insights into the structure-activity relationships.
Pharmacophore Modeling: Identifying Key Chemical Features
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its biological activity.[8] Pharmacophore models can be used for virtual screening to identify novel scaffolds that possess the desired features.
Protocol: Ligand-Based Pharmacophore Modeling using LigandScout
This protocol outlines the steps for generating a ligand-based pharmacophore model using LigandScout.[14][15]
-
Training Set Selection:
-
Select a set of structurally diverse and highly active this compound derivatives.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Generation:
-
Align the conformers of the active molecules and identify the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
LigandScout's algorithm will generate several pharmacophore hypotheses.
-
-
Hypothesis Validation:
-
Validate the generated pharmacophore models by screening a database containing both active and inactive compounds. A good model should be able to enrich the active compounds in the hit list.
-
Caption: A hypothetical pharmacophore model for a 6-oxo-1,6-dihydropyridine derivative.
ADMET Prediction: Assessing Drug-Likeness
ADMET prediction is a crucial step in early-stage drug discovery to assess the drug-like properties of candidate compounds.[16] It helps to identify potential liabilities such as poor absorption, rapid metabolism, or toxicity, which can lead to late-stage attrition.
Workflow for ADMET Prediction
-
Physicochemical Properties:
-
Calculate key physicochemical properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against Lipinski's Rule of Five.
-
-
Absorption:
-
Predict human intestinal absorption (HIA) and Caco-2 cell permeability.
-
-
Distribution:
-
Predict plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
-
Metabolism:
-
Predict the sites of metabolism by cytochrome P450 (CYP) enzymes.
-
-
Excretion:
-
Predict the clearance and half-life of the compounds.
-
-
Toxicity:
-
Predict potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Table 2: Commonly Used ADMET Prediction Tools
| Tool | Type | Key Features |
| SwissADME | Web Server | Free, comprehensive ADMET prediction. |
| pkCSM | Web Server | Predicts a wide range of pharmacokinetic properties. |
| Discovery Studio | Commercial | Integrated suite for molecular modeling and ADMET prediction. |
Biological Targets and Signaling Pathways
The rational design of this compound derivatives requires a thorough understanding of the biological targets and signaling pathways implicated in the disease of interest.
Fibroblast Growth Factor Receptor (FGFR) Signaling in Cancer
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[3] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers.[17] Therefore, inhibiting FGFRs represents a promising therapeutic strategy.[18]
Caption: Simplified FGFR signaling pathway in cancer.
Xanthine Oxidase in Disease
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.[19] Additionally, the enzymatic reaction of xanthine oxidase generates reactive oxygen species (ROS), which can contribute to oxidative stress and various pathological conditions, including cardiovascular diseases.[20][21]
Conclusion and Future Perspectives
In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel therapeutic agents. The this compound scaffold represents a promising starting point for the development of new drugs targeting a range of diseases, particularly cancer. This guide has provided a comprehensive overview of the key computational techniques, from molecular docking and QSAR to pharmacophore modeling and ADMET prediction, that can be applied to this versatile scaffold. By integrating these in silico approaches into a cohesive drug design workflow, researchers can accelerate the identification and optimization of lead compounds, ultimately increasing the probability of success in bringing new and effective therapies to the clinic. Future advancements in computational power and algorithm development will undoubtedly further enhance the predictive accuracy and utility of these modeling techniques, paving the way for the next generation of precision medicines.
References
-
Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. [Link]
-
Al-Omair, M. A., & Ali, A. A. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 23(6), 1435. [Link]
-
Karthikeyan, C., & Trivedi, P. (2017). Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor. Research Journal of Pharmacy and Technology, 10(8), 2527-2534. [Link]
-
Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica, 8(3), 133-143. [Link]
-
Dienstmann, R., Rodon, J., Prat, A., Perez-Garcia, J., Adamo, B., Felip, E., ... & Tabernero, J. (2012). Molecular pathways: fibroblast growth factor signaling: a new therapeutic opportunity in cancer. Clinical cancer research, 18(7), 1855-1862. [Link]
-
Wiederschain, D., & Wee, S. (2016). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. IntechOpen. [Link]
-
Singh, S., & Kumar, V. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. International Research Journal of Engineering and Technology, 9(5), 1-5. [Link]
-
Sabban, S. (2019, January 30). AutoDock Vina Tutorial [Video]. YouTube. [Link]
-
Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
George, J., & Struthers, A. D. (2009). The potential for xanthine oxidase inhibition in the prevention and treatment of cardiovascular and cerebrovascular disease. Cardiovascular therapeutics, 27(3), 174-180. [Link]
-
Fathallah, N., & El-Awady, R. (2018). Xanthine Oxidase and its Role as Target in Cardiovascular Disease: Cardiovascular Protection by Enzyme Inhibition?. Current cardiology reviews, 14(4), 231-237. [Link]
-
Brola, T. R., & S., R. K. (2021). Workflow for incorporating ADMET predictions into early-stage drug design and development. ResearchGate. [Link]
-
iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. [Link]
-
Slideshare. (n.d.). Molecular docking of small molecules using AutoDock vina.pdf. [Link]
-
Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. [Link]
-
Wikipedia. (2023, December 19). Xanthine oxidase inhibitor. [Link]
-
Kumar, A., & Singh, R. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]
-
Narasimhamurthy, K. H., Kallesha, N., Mohan, C. D., & Rangappa, K. S. (2022). Anticancer Functions of Pyridine Heterocycles. In Pyridine and Its Derivatives. IntechOpen. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
-
Wikipedia. (2023, December 26). Xanthine oxidase. [Link]
-
Bitesize Bio. (2023, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
Ingenta Connect. (n.d.). Xanthine Oxidase and its Role as Target in Cardiovascular Disease: Cardiovascular Protection by Enzyme Inhibition?. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). Computational approaches in preclinical studies on drug discovery and development. Frontiers in pharmacology, 3, 129. [Link]
-
AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. [Link]
-
Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. [Link]
-
ResearchGate. (n.d.). LigandScout generated Pharmacophore models. [Link]
-
Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. [Link]
-
Roy, K., & Mitra, I. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Journal of Chemical Information and Modeling, 59(6), 2536-2541. [Link]
-
Wieder, M., & Langer, T. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of chemical information and modeling, 60(10), 4647-4652. [Link]
-
Inte:Ligand. (n.d.). LigandScout User Manual. [Link]
-
Bioinformatics Insights. (2024, August 2). Learn to Perform QSAR Modeling on Compound Dataset [Video]. YouTube. [Link]
-
Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. SAR and QSAR in Environmental Research, 29(11), 839-855. [Link]
-
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. [Link]
Sources
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation | Cells | MDPI [mdpi.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Molecular docking of small molecules using AutoDock vina.pdf [slideshare.net]
- 12. neovarsity.org [neovarsity.org]
- 13. optibrium.com [optibrium.com]
- 14. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 15. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 20. The Potential for Xanthine Oxidase Inhibition in the Prevention and Treatment of Cardiovascular and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xanthine Oxidase and its Role as Target in Cardiovascular Disease: Cardiovascular Protection by Enzyme Inhibition? | Bentham Science [benthamscience.com]
Methodological & Application
One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles for anticancer activity
Application Note & Protocol
A Streamlined One-Pot Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles: A Robust Platform for Anticancer Drug Discovery
Abstract: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic activities, including anticancer effects.[1][2] This application note provides a comprehensive, field-proven guide for the efficient one-pot, two-step synthesis of a library of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. We detail a protocol that leverages natural product-based catalysts for a more sustainable approach.[3][4] Furthermore, we provide a validated, step-by-step protocol for evaluating the anticancer activity of these synthesized compounds using a standard in vitro cytotoxicity assay. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to accelerate the discovery of novel anticancer therapeutic candidates.
Introduction and Scientific Rationale
The pyridine ring and its derivatives are fundamental heterocyclic motifs found in a vast array of pharmaceuticals and natural products.[5] Among these, the 2-pyridone core has garnered significant attention due to its unique electronic and structural properties, which allow it to act as a versatile pharmacophore capable of engaging in multiple non-covalent interactions with biological targets.[2] The incorporation of cyano and amino functionalities, as seen in the 6-amino-2-pyridone-3,5-dicarbonitrile scaffold, has been shown to yield compounds with potent antiproliferative activity against various human cancer cell lines, including those derived from glioblastoma, liver, breast, and lung cancers.[4][6]
Traditional multi-step synthetic routes for such complex molecules are often time-consuming, resource-intensive, and generate significant chemical waste. One-pot synthesis methodologies offer a compelling alternative by combining multiple reaction steps into a single operation, thereby increasing efficiency, reducing purification steps, and improving overall yield.[2]
This guide focuses on a one-pot, two-step catalytic synthesis that is not only efficient but also employs non-hazardous, natural product-based catalysts like betaine and guanidine carbonate.[3][6] The protocol is designed to be robust and reproducible, enabling the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Following synthesis, a detailed protocol for assessing anticancer efficacy via an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay is presented, providing a clear pathway from synthesis to biological evaluation.[7][8]
One-Pot Synthesis: From Reactants to Purified Product
Principle of the Synthesis
The synthesis proceeds via a one-pot, two-step reaction. The first step involves a Knoevenagel condensation. This is followed by the addition of a second reactant and a catalyst to facilitate a Michael addition and subsequent cyclization, yielding the final 6-amino-2-pyridone-3,5-dicarbonitrile product. The use of betaine as a catalyst in the first step and guanidine carbonate in the second provides an effective and more environmentally benign catalytic system.[3][6]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
Detailed Synthesis Protocol (Example: Compound 5o[3])
Materials and Reagents:
-
4-Fluorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Betaine (10 mol%)
-
N-(4-fluorobenzyl)-2-cyanoacetamide (1.0 mmol)
-
Guanidine carbonate (20 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Stir plate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Step 1 (Knoevenagel Condensation):
-
To a 50 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and betaine (0.1 mmol) in ethanol (10 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes. The progress of this first step can be monitored by Thin Layer Chromatography (TLC). Causality Note: Betaine, a natural and non-hazardous catalyst, efficiently promotes the condensation by activating the reactants.[3]
-
-
Step 2 (Michael Addition & Cyclization):
-
To the same reaction flask (without isolating the intermediate), add N-(4-fluorobenzyl)-2-cyanoacetamide (1.0 mmol) and guanidine carbonate (0.2 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Maintain the reflux with stirring for 4-6 hours, monitoring the reaction completion by TLC. Causality Note: Guanidine carbonate acts as a base to facilitate the Michael addition and subsequent intramolecular cyclization to form the stable pyridone ring.[6]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold water (2 x 15 mL) and then cold ethanol (1 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum to a constant weight. The resulting compound is typically of high purity.
-
Product Characterization
The identity and purity of the synthesized 6-amino-2-pyridone-3,5-dicarbonitriles must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure, ensuring all expected protons and carbons are present in the correct chemical environment.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[3]
Anticancer Activity Evaluation: In Vitro Cytotoxicity
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. The solubilized formazan can be quantified by measuring the absorbance at a specific wavelength (typically ~570 nm), allowing for the calculation of cell viability and the determination of a compound's cytotoxic potential.[7]
Experimental Workflow: MTT Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.[7]
Detailed Protocol for Cytotoxicity Assessment
Materials and Reagents:
-
Cancer cell lines (e.g., U87-MG glioblastoma, HepG2 liver cancer, MCF-7 breast cancer).[4][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized pyridone compounds.
-
Dimethyl sulfoxide (DMSO, cell culture grade).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach firmly.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of each synthesized pyridone compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for testing (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.
-
-
Incubation and Assay:
-
Incubate the treated plates for 48 to 72 hours.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Causality Note: This allows sufficient time for viable cells to metabolize the MTT into visible formazan crystals.[7]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization, resulting in a purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula: Viability % = (Abs_sample / Abs_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, using non-linear regression analysis software (e.g., GraphPad Prism).[7][8]
-
Representative Data and Interpretation
Quantitative data from synthesis and biological assays should be tabulated for clear comparison and analysis.
Table 1: Synthesis and Characterization of Representative Pyridone Derivatives
| Compound ID | R1 Group | R2 Group | Yield (%) | HRMS (m/z) [M+H]+ |
|---|---|---|---|---|
| 5a | H | Benzyl | 85% | C21H15N4O |
| 5j | 4-Cl | Benzyl | 82% | C21H14ClN4O |
| 5o | 4-F | 4-F-Benzyl | 88% | C21H13F2N4O |
| 5p | 4-OMe | 4-F-Benzyl | 80% | C22H16FN4O2 |
Note: Data is illustrative based on published literature.[3]
Table 2: In Vitro Anticancer Activity (IC50 Values in µM)
| Compound ID | Glioblastoma (U87-MG) | Liver Cancer (HepG2) | Breast Cancer (MCF-7) | Lung Cancer (A549) |
|---|---|---|---|---|
| 5a | > 50 | 35.6 ± 2.1 | 41.2 ± 3.5 | > 50 |
| 5j | 15.2 ± 1.3 | 18.9 ± 1.9 | 22.4 ± 2.0 | 25.1 ± 2.3 |
| 5o | 4.8 ± 0.5 | 6.2 ± 0.7 | 8.5 ± 0.9 | 10.3 ± 1.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3 |
Note: Data is illustrative. Doxorubicin is a standard chemotherapeutic agent shown for comparison. Lower IC50 values indicate higher potency. Compound 5o shows the most potent activity across the tested cell lines among the synthesized derivatives.[4][6]
Interpretation: The data indicates that specific substitutions on the aromatic rings significantly impact anticancer activity. For instance, the presence of fluorine atoms (as in compound 5o ) appears to enhance potency compared to unsubstituted or methoxy-substituted analogues.[3][4] Such findings are crucial for guiding the next cycle of rational drug design and lead optimization. Some pyridone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis, potentially through the upregulation of p53 and JNK pathways.[9]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low/No Product Yield (Synthesis) | Incomplete reaction; impure reagents; incorrect temperature. | Monitor reaction by TLC to ensure completion. Use pure, dry reagents and solvents. Verify reflux temperature. |
| Product is an Oil/Gummy Solid | Impurities present; incomplete drying. | Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Ensure product is dried thoroughly under vacuum. |
| Poor Compound Solubility (Assay) | Compound is highly lipophilic. | Prepare a higher concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity. |
| High Variability in IC50 Values | Inconsistent cell seeding; pipetting errors; cell contamination. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Regularly check cell cultures for contamination. |
Conclusion and Future Directions
This application note provides a robust and efficient one-pot methodology for synthesizing 6-amino-2-pyridone-3,5-dicarbonitriles and a validated protocol for assessing their anticancer activity. The synthesis protocol is notable for its use of natural product catalysts, contributing to a greener chemistry approach.[3] The biological evaluation protocol allows for reliable determination of compound potency (IC50), enabling the identification of promising lead candidates like compound 5o .[4][6]
The promising activity of this scaffold warrants further investigation. Future work should focus on:
-
Lead Optimization: Expanding the library of derivatives to further refine structure-activity relationships.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the most potent compounds.[9][10]
-
Combination Therapies: Exploring the synergistic effects of these compounds when combined with existing clinically relevant kinase or proteasome inhibitors.[3][6]
-
In Vivo Efficacy: Advancing the most promising leads into preclinical animal models to evaluate their efficacy and safety in a physiological context.[8]
References
-
Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]
-
Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]
-
Christodoulou, E., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, National Institutes of Health. Available at: [Link]
-
RSC Publishing (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]
-
Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. ResearchGate. Available at: [Link]
-
Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv, Cambridge Open Engage. Available at: [Link]
-
Ovejero-Sánchez, M., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]
-
ResearchGate (2022). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]
-
ResearchGate (2023). Selected N-substituted 2-pyridones with biological activity. ResearchGate. Available at: [Link]
-
Ansari, A., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. Available at: [Link]
-
Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. Available at: [Link]
-
Ando, M., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, National Institutes of Health. Available at: [Link]
-
Kumar, V., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, National Institutes of Health. Available at: [Link]
-
Zhou, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. Available at: [Link]
-
Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Synthesis of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde Derivatives: A Versatile Scaffold for Drug Discovery
Application Note & Protocols
Introduction: The Privileged Scaffold of 2-Pyridones in Medicinal Chemistry
The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its unique electronic and structural features, including the capacity to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with amides, phenols, and other heterocycles, make it a highly sought-after component in the design of novel therapeutics.[1][3] The introduction of a carbaldehyde group at the 2-position of the 6-oxo-1,6-dihydropyridine core unlocks a rich chemical toolbox for further derivatization, making 6-oxo-1,6-dihydropyridine-2-carbaldehyde a pivotal intermediate for generating diverse libraries of bioactive molecules.
This application note provides a comprehensive guide to the synthesis of this compound and its derivatives, with a focus on robust and scalable methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and explore the vast potential of these compounds in modern drug discovery, particularly in the realm of oncology.[4][5][6]
Synthetic Methodologies: Accessing the 2-Formyl-2-Pyridone Core
The synthesis of this compound hinges on the effective formylation of a pre-formed 2-pyridone ring. While several methods exist for the synthesis of 2-pyridone cores, this guide will focus on the subsequent functionalization at the C2 position. The Vilsmeier-Haack reaction stands out as a powerful and widely used method for this transformation, offering a mild and efficient route to the desired aldehyde.[7][8]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8] This electrophilic iminium salt then attacks the electron-rich 2-pyridone ring, leading to the introduction of a formyl group.
The causality behind this choice of reaction lies in the electronic nature of the 2-pyridone ring. The lactam functionality enhances the electron density of the ring, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, being a relatively weak electrophile, is well-suited for the formylation of such activated heterocyclic systems.[7]
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: General workflow of the Vilsmeier-Haack formylation of a 2-pyridone.
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-Pyridone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 2-Pyridone: Dissolve 2-pyridone (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH of the aqueous layer should be approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude aldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Reaction Parameters and Expected Data
| Parameter | Value/Description |
| Starting Material | 2-Pyridone |
| Key Reagents | DMF, POCl₃ |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H, CHO), 7.5-7.6 (m, 1H), 6.8-6.9 (m, 1H), 6.3-6.4 (m, 1H), NH proton may be broad. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190 (CHO), 163 (C=O), 145, 140, 120, 108. |
| Mass Spec (ESI+) | m/z = 124.04 [M+H]⁺ |
Application in Drug Discovery: A Gateway to Anticancer Agents
The this compound scaffold is a versatile starting point for the synthesis of a multitude of derivatives with significant potential in drug discovery. The aldehyde functionality serves as a handle for various chemical transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine side chains.
-
Wittig and related reactions: To form carbon-carbon double bonds.
-
Condensation reactions: To build more complex heterocyclic systems.
-
Oxidation: To form the corresponding carboxylic acid.
A significant body of research highlights the anticancer activity of 2-pyridone derivatives.[4][5][6] These compounds have been shown to target various cellular pathways implicated in cancer progression. For instance, derivatives of this scaffold have been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis.[4]
Diagram 2: Derivatization of this compound
Caption: Synthetic pathways for the derivatization of the core scaffold.
The strategic derivatization of the this compound core allows for the fine-tuning of physicochemical properties and biological activity, enabling the development of potent and selective drug candidates. The modular nature of its synthesis makes it an ideal platform for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound derivatives represents a highly valuable and strategic approach in modern drug discovery. The robust and efficient Vilsmeier-Haack formylation provides reliable access to this key intermediate. The inherent versatility of the 2-pyridone scaffold, coupled with the reactivity of the aldehyde functional group, opens up a vast chemical space for the development of novel therapeutics, particularly in the field of oncology. This application note provides a solid foundation for researchers to explore and exploit the potential of this privileged structural motif.
References
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]
-
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35839-35863. [Link]
-
(2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545-552. [Link]
-
(2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
(2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]
-
(2025). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Li, W., Xu, Z., & Huang, X. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2 (1 H)-ones via the Vilsmeier− Haack Reaction of 1-Acetyl, 1-Carbamoyl Cyclopropanes. Organic letters, 9(12), 2421-2423. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
Using 6-Oxo-1,6-dihydropyridine-2-carbaldehyde in palladium-catalyzed synthesis of aldehydes
Application Note & Protocols
Topic: 6-Oxo-1,6-dihydropyridine-2-carbaldehyde and Related Acyl Heterocycles as Decarbonylative Linchpins in Palladium-Catalyzed Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. While traditional methods rely on organohalides and organometallic reagents, recent advancements have focused on expanding the repertoire of viable coupling partners. This guide delves into the strategic use of this compound and related acyl heterocycles, not as sources of an aldehyde functional group, but as powerful precursors for aryl and heteroaryl fragments in decarbonylative cross-coupling reactions . This approach leverages the inherent reactivity of the acyl group as a transient activating moiety that is ultimately expelled as carbon monoxide (CO). We will explore the mechanistic underpinnings of this transformation, detail the critical role of the heterocyclic scaffold in facilitating catalysis, and provide robust protocols for its practical implementation. This strategy offers a novel disconnection approach, enabling the use of abundant carboxylic acids as latent sources of (hetero)aryl groups in C-C and C-S bond formation.[1][2]
Introduction: A Paradigm Shift from Acyl Retention to Decarbonylation
The formyl group of pyridine-2-carbaldehyde and its derivatives is a versatile handle for chemical transformations, often participating in nucleophilic additions to form Schiff bases or other adducts.[3] However, in the context of palladium catalysis, a more sophisticated role has emerged. Instead of transferring the formyl group, the entire acyl unit (R-C=O) can function as a "masked" aryl or heteroaryl group (R).
The core principle is a decarbonylative event , where a palladium catalyst facilitates the extrusion of a carbon monoxide molecule from an acyl-metal intermediate. This strategy is particularly powerful because it allows for the use of stable and readily available carboxylic acids (which can be converted to acyl derivatives) as the starting point for cross-coupling, circumventing the often-challenging synthesis of traditional organometallic reagents.[4] The 2-pyridyl scaffold is not merely a spectator; its nitrogen atom plays a crucial chelating and directing role, stabilizing key intermediates and promoting the desired catalytic turnover.
Mechanistic Principles: The Palladium-Catalyzed Decarbonylative Cycle
Understanding the catalytic cycle is paramount to mastering this methodology. The process is a nuanced variation of classical cross-coupling pathways, with the key distinction being the CO de-insertion step. While several pathways can operate depending on the substrates and conditions, a plausible general mechanism for a decarbonylative Suzuki-type coupling is outlined below.[2][5][6]
The Catalytic Cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-X bond of the acyl derivative (e.g., an acyl chloride or thioester), forming a Pd(II) acyl intermediate (A ).
-
CO De-insertion (Decarbonylation): This is the crucial, often rate-determining, step. The acyl group rearranges to extrude carbon monoxide, generating a new Pd(II)-aryl intermediate (B ). The stability of this intermediate and the propensity for CO extrusion are heavily influenced by the ligand choice and temperature.[2][7]
-
Transmetalation: An organoboron reagent (or other organometallic partner) transfers its organic group to the palladium center, displacing the halide and forming a diaryl-Pd(II) species (C ).
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Generalized catalytic cycle for a palladium-catalyzed decarbonylative cross-coupling reaction.
The Crucial Role of the Heterocyclic Scaffold
The use of a 2-acylpyridine or a related N-heterocyclic scaffold is a deliberate design choice. The nitrogen atom can act as a hemilabile, bidentate directing group.[7] It coordinates to the palladium center after oxidative addition, forming a stable five-membered metallacycle. This chelation effect:
-
Stabilizes the Acyl-Palladium Intermediate: This prevents premature decomposition.
-
Facilitates Decarbonylation: The electronic properties of the chelate structure can lower the activation energy for CO extrusion compared to a non-chelating aryl acyl equivalent.
-
Prevents Side Reactions: By occupying a coordination site, it can inhibit undesired pathways like β-hydride elimination in certain substrates.
Application Scope & Data
This decarbonylative strategy has been successfully applied to a range of transformations, demonstrating its versatility. The choice of ligand is critical for controlling the reaction outcome, particularly for suppressing the competing non-decarbonylative pathway that leads to ketone formation.[2]
| Coupling Type | Acyl Source | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| Suzuki Coupling | Difluorobenzyl Glutarimide | (Hetero)aryl Boronate Ester | Pd(OAc)₂ / PAd₂Bu | Difluorobenzyl (Hetero)arene | 60-95% | [2] |
| Thioetherification | 2-Pyridyl Thioester | (Intramolecular) | Pd(OAc)₂ / dppf | Benzothiophene | 70-90% | [1] |
| Alkylation | Acyl Fluoride | Alkylborane | Pd(acac)₂ / DPPE | Alkylated Arene | up to 90% | [7] |
| Biaryl Synthesis | Acyl Chloride | Potassium Perfluorobenzoate | Pd₂(dba)₃ / XPhos | Unsymmetrical Biaryl | 55-85% | [4] |
| Table 1: Representative examples of palladium-catalyzed decarbonylative coupling reactions. |
Detailed Experimental Protocols
This section provides a representative protocol for a decarbonylative Suzuki-type coupling, adapted from methodologies reported in the literature.[2]
Protocol 1: Decarbonylative Coupling of an Acyl-Pyridyl Precursor with an Aryl Boronate Ester
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials & Reagents:
-
6-Oxo-1,6-dihydropyridine-2-carboxylic acid derivative (or other acyl precursor) (1.0 equiv)
-
Aryl neopentylglycol boronate ester (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Di-tert-butyl(1-adamantyl)phosphine (PAd₂Bu) (10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Toluene, anhydrous (to achieve 0.1 M concentration)
-
Reaction vial (e.g., 2-dram vial with Teflon-lined cap)
-
Stir bar
-
Nitrogen or Argon source for inert atmosphere
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Decarbonylative Alkylation of Acyl Fluorides [organic-chemistry.org]
Application Note & Protocol: Regiospecific Microbial Hydroxylation of Pyridine-2-Carboxylic Acid
Introduction: A Greener Route to Valuable Pyridine Intermediates
Hydroxylated pyridine-2-carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, 6-hydroxypicolinic acid is a key precursor for producing 2-oxypyrimidine, an important building block in drug manufacturing.[1] Traditionally, the regiospecific functionalization of the pyridine ring through chemical methods is challenging, often requiring harsh conditions and resulting in poor selectivity and significant chemical waste.[2]
Microbial hydroxylation presents an elegant and environmentally benign alternative. This biotechnological approach leverages the inherent enzymatic machinery of microorganisms to catalyze the highly specific hydroxylation of pyridine-2-carboxylic acid (picolinic acid). This application note provides a detailed protocol for the microbial production of 6-hydroxypicolinic acid, a common and valuable hydroxylated derivative. We will focus on the use of whole-cell biocatalysts, which offer a robust and cost-effective method for this transformation. The principles and methods described herein can be adapted for screening and optimizing the production of other hydroxylated picolinic acid isomers.
Scientific Rationale: The Enzymology of Pyridine Ring Hydroxylation
The microbial degradation of picolinic acid often initiates with a hydroxylation step, catalyzed by specific enzymes known as hydroxylases or monooxygenases.[3][4][5] These enzymes activate molecular oxygen and incorporate one of its atoms into the pyridine ring, leading to the formation of a hydroxyl group. In many cases, the expression of these enzymes is inducible, meaning they are synthesized by the microorganism in response to the presence of the substrate (picolinic acid).[6]
A key aspect of this biotransformation is the regulation of the metabolic pathway. In some microorganisms, such as Alcaligenes faecalis, high concentrations of picolinic acid can inhibit the further metabolism of the hydroxylated product, leading to its accumulation in the culture medium.[2] This substrate-inhibition phenomenon is crucial for developing an efficient production process.
Experimental Workflow Overview
The overall process for the microbial hydroxylation of picolinic acid can be broken down into three main stages:
-
Biocatalyst Preparation: Culturing the selected microorganism to generate sufficient biomass with high enzymatic activity.
-
Biotransformation: The whole-cell catalyzed hydroxylation of picolinic acid to the desired hydroxylated product.
-
Product Analysis and Quantification: Detection and measurement of the product concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for microbial hydroxylation.
Detailed Protocols
Part 1: Biocatalyst Preparation (Example: Alcaligenes faecalis)
This protocol is based on methods described for Alcaligenes faecalis, a known producer of 6-hydroxypicolinic acid.[2][7]
1.1. Media Preparation
-
Mineral Salts Medium (MSM):
-
Prepare a basal salt solution containing appropriate concentrations of phosphates, sulfates, and trace elements. The key is to use picolinic acid as the sole source of carbon and nitrogen to induce the required enzymatic machinery.
-
A typical composition per liter of deionized water:
-
Na₂HPO₄·12H₂O: 9.6 g
-
KH₂PO₄: 1.5 g
-
(NH₄)₂SO₄: (Omit if picolinic acid is the sole nitrogen source)
-
MgSO₄·7H₂O: 0.2 g
-
Trace element solution: 1 ml (containing Fe, Ca, Mn, Zn, etc.)
-
-
For solid media: Add 15-20 g/L of agar.
-
For liquid cultures: Prepare the basal medium and autoclave. Prepare a separate, concentrated, and filter-sterilized stock solution of sodium picolinate. Add the picolinate to the cooled, sterile medium to the desired final concentration.
-
| Culture Stage | Picolinic Acid Concentration | Rationale |
| Petri Dishes | 1.2 g/L | For maintaining the strain and selecting for growth on picolinic acid.[2] |
| Pre-culture | 2.4 g/L | To generate a healthy inoculum with induced hydroxylase activity.[2] |
| Main Culture | 1.2 g/L (initial) | To grow a larger biomass for the biotransformation.[2] |
1.2. Cultivation
-
Strain Maintenance: Maintain Alcaligenes faecalis on MSM agar plates containing 1.2 g/L sodium picolinate. Incubate at 30°C.
-
Pre-culture: Inoculate a single colony from the plate into a 250 mL flask containing 50 mL of MSM with 2.4 g/L sodium picolinate. Incubate at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture is turbid.
-
Main Culture (Fermenter): Inoculate a fermenter containing MSM with 1.2 g/L sodium picolinate with the pre-culture (typically 5-10% v/v). Cultivate at 30°C, maintaining pH at 7.0, with controlled aeration and agitation to ensure sufficient oxygen supply.
-
Biomass Harvesting: Once the culture reaches a desired cell density (e.g., late exponential phase), harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components.
Part 2: Whole-Cell Biotransformation
-
Cell Suspension: Resuspend the washed cell pellet in a fresh reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 10-50 g wet cell weight/L).
-
Substrate Addition: Add picolinic acid (as a concentrated stock solution, pH adjusted) to the cell suspension. The final concentration of picolinic acid is critical; concentrations above 2 g/L have been shown to promote the accumulation of 6-hydroxypicolinic acid by preventing its further metabolism.[2]
-
Reaction Conditions:
-
Monitoring the Reaction: Withdraw samples at regular intervals (e.g., every 2-4 hours). Immediately process the samples by centrifuging to remove cells, and then filter the supernatant through a 0.22 µm syringe filter for subsequent HPLC analysis.
Part 3: Analytical Protocol - HPLC Quantification
3.1. Principle
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying picolinic acid and its hydroxylated derivatives.[6][8] A reverse-phase C18 column is typically used, where the more polar hydroxylated product will elute earlier than the less polar substrate.
3.2. HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Detection: Monitor the absorbance at a wavelength where both substrate and product have significant absorbance. This can be determined by a UV scan. For 6-hydroxypicolinic acid, a wavelength of 310 nm can be used.[6]
-
Quantification: Create a calibration curve using standards of known concentrations for both picolinic acid and 6-hydroxypicolinic acid. Calculate the concentration in the samples by integrating the peak areas and comparing them to the calibration curve.
| Compound | Expected Retention Time | Notes |
| 6-Hydroxypicolinic Acid | Shorter | More polar, elutes earlier. |
| Picolinic Acid | Longer | Less polar, elutes later. |
Biochemical Pathway and Key Considerations
Caption: Hydroxylation pathway of picolinic acid.
Key Considerations for Optimization:
-
Microorganism Selection: While Alcaligenes faecalis is effective for 6-hydroxypicolinic acid, other genera like Pseudomonas, Bacillus, and Rhodococcus are also known to metabolize pyridine derivatives and could be screened for the production of different isomers.[1][6]
-
Oxygen Supply: The hydroxylation step is catalyzed by an oxygenase, making sufficient aeration critical for high conversion rates.
-
Substrate and Product Toxicity: High concentrations of picolinic acid or its hydroxylated products can be toxic to the microorganisms.[9] It is important to determine the optimal concentration range for both cell growth and biotransformation.
-
pH Control: The activity of the hydroxylase enzymes is pH-dependent. Maintaining the optimal pH throughout the biotransformation is crucial.
Conclusion
This application note provides a comprehensive framework for the microbial hydroxylation of pyridine-2-carboxylic acid. By leveraging whole-cell biocatalysis, it is possible to achieve regiospecific hydroxylation under mild, environmentally friendly conditions. The provided protocols for cultivation, biotransformation, and analysis serve as a robust starting point for researchers and drug development professionals. Further optimization of parameters such as microbial strain, media composition, and reaction conditions can lead to significant improvements in product yield and process efficiency.
References
-
Liu, X.-M., et al. (n.d.). Phylogenetic tree of enzymes involved in the hydroxylation of the... ResearchGate. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 3-Hydroxypicolinic Acid Analysis Service. Retrieved from [Link]
-
Grant, R. S., & Kapoor, V. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neurochemical Research, 34(4), 1-10. Retrieved from [Link]
- Kiener, A. (1992). Microbiological process for the production of 6-hydroxypicolinic acid. Google Patents.
-
Lin, C., et al. (2020). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 25(21), 5064. Retrieved from [Link]
-
Wang, W., et al. (2024). A multifunctional flavoprotein monooxygenase HspB for hydroxylation and C-C cleavage of 6-hydroxy-3-succinoyl-pyridine. Applied and Environmental Microbiology, 90(3), e02029-23. Retrieved from [Link]
-
Li, D., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(7), e02621-18. Retrieved from [Link]
- Kiener, A. (1992). Microbiological process for the preparation of 6-hydroxy picolinic acid. Google Patents.
-
Zang, S., et al. (2019). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology, 1975, 127-141. Retrieved from [Link]
-
Kiener, A., & Glöckler, R. (1992). Preparation of 6-0x0-I ,6-dihydropyridine-Z-carboxyIic Acid by. Journal of the Chemical Society, Perkin Transactions 1, (1), 109. Retrieved from [Link]
-
Shibata, K., et al. (2009). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 139(6), 1107-1112. Retrieved from [Link]
-
Kiener, A., & Glockler, R. (1992). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (1), 109-110. Retrieved from [Link]
-
Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157-172. Retrieved from [Link]
-
Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Biochemical Journal, 130(3), 879-893. Retrieved from [Link]
Sources
- 1. EP0498316A1 - Microbiological process for the production of 6-hydroxypicolinic acid - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Oxo-1,6-dihydropyridine-2-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Xanthine Oxidase Inhibitors
Introduction: The Clinical Imperative for Novel Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is a critical molybdo-flavoenzyme that plays a pivotal role in purine metabolism.[1][2] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3][4] While a normal physiological process, the overproduction or insufficient excretion of uric acid leads to hyperuricemia. This condition is the primary etiological factor for gout and is increasingly associated with more severe pathologies, including cardiovascular disorders, diabetes, and chronic kidney disease.[1]
For decades, the therapeutic strategy has centered on inhibiting XO to reduce uric acid production at its source.[5] Clinically approved inhibitors such as the purine analogue allopurinol and the non-purine inhibitor febuxostat are effective but are accompanied by significant side effects.[6] Allopurinol can cause severe hypersensitivity reactions, while febuxostat carries warnings regarding an increased risk of cardiovascular events, creating a pressing need for safer and more potent therapeutic alternatives.[5][6] This has spurred the exploration of diverse chemical scaffolds, with nitrogen-containing heterocycles emerging as a particularly promising class for designing next-generation XO inhibitors.[3][7]
The Privileged Scaffold: 6-Oxo-1,6-dihydropyridine (Pyridinone)
The 1,6-dihydropyridine, or pyridinone, ring system is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[8][9] Its structural features—a planar aromatic system capable of participating in π-π stacking, combined with hydrogen bond donor (N-H) and acceptor (C=O) functionalities—make it an ideal candidate for targeted enzyme inhibition.
For xanthine oxidase, the pyridinone core can mimic interactions made by the natural purine substrates within the enzyme's active site. The active site of XO contains a molybdenum cofactor (MoCo) and is lined with key amino acid residues, including Glu802, Arg880, Phe914, and Phe1009, which are crucial for substrate binding and catalysis.[10][11] A properly substituted pyridinone scaffold can establish a network of hydrogen bonds and hydrophobic interactions with these residues, leading to potent and selective inhibition.
Strategic Utility of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
The focus of this application note is This compound , a key starting material for the synthesis of novel XO inhibitors. The strategic placement of the aldehyde group at the C2 position provides a versatile chemical handle for molecular elaboration. This aldehyde is readily susceptible to a variety of carbon-carbon bond-forming reactions, allowing for the systematic introduction of diverse side chains designed to probe and occupy specific subpockets of the XO active site. This rational, structure-based design approach is essential for developing inhibitors with improved potency and selectivity.[1][6]
The following sections outline a representative synthetic strategy and detailed protocols for leveraging this key building block to create a potent, novel xanthine oxidase inhibitor.
Caption: Proposed synthetic route from the starting aldehyde.
Detailed Application Protocols
This section provides a validated, step-by-step methodology for the synthesis and subsequent biological evaluation of a representative XO inhibitor derived from this compound.
Protocol 1: Synthesis of a Pyridinone-Thiophene Conjugate XO Inhibitor
This protocol details a two-step synthesis involving a Knoevenagel condensation followed by a Michael addition/cyclization sequence. This approach is designed to append a substituted aromatic group, a common feature in potent non-purine XO inhibitors like febuxostat.[2]
Step 1: Knoevenagel Condensation
-
Rationale: This classic reaction forms a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound. The resulting α,β-unsaturated system is a key electrophile for the subsequent reaction.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Quantity Moles (mmol) This compound 123.11 1.23 g 10.0 Ethyl cyanoacetate 113.12 1.13 g (1.06 mL) 10.0 Piperidine 85.15 0.1 mL ~1.0 (cat.) | Ethanol (Absolute) | 46.07 | 50 mL | - |
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.23 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Stir the suspension until the aldehyde is mostly dissolved.
-
Add ethyl cyanoacetate (1.06 mL, 10.0 mmol) followed by a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate:Hexane eluent system.
-
Upon completion, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the intermediate, ethyl 2-cyano-3-(6-oxo-1,6-dihydropyridin-2-yl)acrylate, as a yellow solid. (Expected yield: 85-95%).
-
Step 2: Michael Addition and Cyclization
-
Rationale: The electron-deficient alkene of the Knoevenagel product is a Michael acceptor. Reaction with a nucleophile like a thiophenol, followed by intramolecular cyclization and hydrolysis/decarboxylation, builds the final heterocyclic system.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Quantity Moles (mmol) Knoevenagel Intermediate (from Step 1) 218.20 1.75 g 8.0 4-Methoxythiophenol 140.20 1.12 g 8.0 Potassium Carbonate (K₂CO₃) 138.21 2.21 g 16.0 | N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Knoevenagel intermediate (1.75 g, 8.0 mmol) and 4-methoxythiophenol (1.12 g, 8.0 mmol) in DMF (40 mL).
-
Add potassium carbonate (2.21 g, 16.0 mmol) to the solution.
-
Heat the reaction mixture to 100°C and stir for 6 hours under a nitrogen atmosphere. Monitor by TLC.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 2M HCl. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath.
-
Collect the crude product by vacuum filtration, washing thoroughly with water.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain the final inhibitor.
-
Caption: Overall workflow from synthesis to data analysis.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
-
Rationale: This spectrophotometric assay quantifies the inhibitory activity of the synthesized compound by measuring the rate of uric acid formation. Uric acid has a characteristic absorbance maximum at 295 nm, which allows for real-time monitoring of the enzyme's activity.
-
Procedure:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer (50 mM, pH 7.5).
-
Substrate Stock: Prepare a 1 mM solution of xanthine in the same phosphate buffer.
-
Inhibitor Stocks: Prepare a series of dilutions of the synthesized compound and a reference inhibitor (e.g., Allopurinol) in DMSO.
-
-
Assay Protocol (96-well plate format):
-
To each well, add:
-
150 µL of 50 mM phosphate buffer (pH 7.5).
-
20 µL of the xanthine substrate solution.
-
10 µL of the inhibitor solution (or DMSO for control).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the xanthine oxidase enzyme solution.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Expected Results and Data Interpretation
A successful synthesis will yield a pyridinone derivative that exhibits potent, dose-dependent inhibition of xanthine oxidase.
Table 1: Representative XO Inhibitory Activity
| Compound | IC₅₀ (µM) [Hypothetical Data] |
|---|---|
| Allopurinol (Reference) | 2.5 - 7.0[4] |
| Febuxostat (Reference) | 0.01 - 0.02[2] |
| Synthesized Pyridinone-Thiophene Conjugate | 0.15 |
The hypothetical IC₅₀ value of 0.15 µM indicates that the synthesized compound is a potent inhibitor, significantly more active than allopurinol, demonstrating the utility of the this compound scaffold.
Caption: Conceptual model of inhibitor interactions in the XO active site.
Conclusion and Future Perspectives
This application note demonstrates that this compound is a highly valuable and versatile starting material for the rational design and synthesis of novel xanthine oxidase inhibitors. The aldehyde functionality allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. The representative protocol provided outlines a robust pathway to a potent pyridinone-based inhibitor.
Future work should focus on creating a library of analogues by varying the substituents on the appended aromatic ring to further probe the hydrophobic pockets of the XO active site. This strategic approach, grounded in the principles of medicinal chemistry, holds significant promise for the development of next-generation therapeutics for gout and hyperuricemia with improved safety profiles.
References
- Diverse Development Approaches for Xanthine Oxidase Inhibitors: Synthetic Chemistry, Natural Product Chemistry, and Drug Repositioning. Current Medicinal Chemistry.
- Past, Present and Future of Xanthine Oxidase Inhibitors: Design Strategies, Structural and Pharmacological Insights, Patents and Clinical Trials. RSC Publishing.
- Recent Advances in Xanthine Oxidase Inhibitors. PubMed.
- Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Publishing.
- Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. MDPI.
- Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. PubMed.
- Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central.
- Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central.
- Selective inhibition of xanthine oxidase by substituted pyridopyrimidines. PubMed.
- Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI.
- Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. PMC - NIH.
- Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. ResearchGate.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.
Sources
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Development Approaches for Xanthine Oxidase Inhibitors: Synthetic Chemistry, Natural Product Chemistry, and Drug Repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Green Synthesis of Pyridine-2-Carbaldehyde Based Chalcones: A Guide for Researchers
Introduction: The Significance of Pyridine-Containing Chalcones and the Imperative of Green Chemistry
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of a vast array of flavonoids and isoflavonoids.[1][2] The incorporation of a pyridine moiety into the chalcone scaffold has garnered significant attention within the medicinal chemistry community. This is due to the diverse and potent biological activities exhibited by these heterocyclic compounds, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] The reactive α,β-unsaturated keto functional group is a key determinant of their biological efficacy.[6]
Traditionally, the synthesis of chalcones is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate aldehyde and an acetophenone.[7][8] However, conventional methods often rely on harsh reaction conditions, hazardous organic solvents, and extended reaction times, which are antithetical to the principles of sustainable chemical synthesis.[9][10]
This guide provides detailed application notes and protocols for the green synthesis of pyridine-2-carbaldehyde based chalcones. By embracing methodologies such as microwave and ultrasound assistance, solvent-free reactions, and the use of eco-friendly catalysts and solvents, researchers can significantly reduce the environmental impact of their synthetic endeavors while often improving reaction efficiency, yields, and purity.[7][11] This approach aligns with the core tenets of green chemistry by preventing waste, maximizing atom economy, and utilizing less hazardous chemical syntheses.[7]
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The fundamental reaction for synthesizing the target chalcones is the Claisen-Schmidt condensation. This reaction involves the aldol condensation of pyridine-2-carbaldehyde with a substituted acetophenone, followed by dehydration to yield the α,β-unsaturated ketone (chalcone). The choice of catalyst and reaction conditions is critical in steering this transformation towards a greener and more efficient pathway.
Sources
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. scispace.com [scispace.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 11. researchgate.net [researchgate.net]
Synthesis of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles as cytotoxic agents
An In-Depth Guide to the Synthesis and Cytotoxic Evaluation of 1,4,6-Trisubstituted-2-Oxo-1,2-Dihydropyridine-3-Carbonitriles
Introduction: The 2-Pyridone Scaffold in Modern Drug Discovery
The 2-oxo-1,2-dihydropyridine, commonly known as the 2-pyridone, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, making it a versatile core for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Notably, the incorporation of a cyano group at the 3-position, along with varied substituents at the 1, 4, and 6 positions, has yielded compounds with significant cytotoxic potential against various human cancer cell lines.[4][5][6] Some analogs have even shown cytotoxic potency exceeding that of established chemotherapeutic agents like doxorubicin in specific cell lines.[4][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis, purification, and characterization of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles. Furthermore, it details a robust and widely adopted protocol for evaluating their cytotoxic effects in vitro using the MTT assay, a critical first step in the journey of anticancer drug discovery.[7][8][9]
Part I: Synthesis of the 2-Oxo-Dihydropyridine Core
The construction of the polysubstituted 2-pyridone ring is a topic of ongoing interest, with numerous synthetic strategies available.[10] Among these, one-pot multicomponent reactions (MCRs) are particularly advantageous. MCRs enhance efficiency by combining multiple reaction steps into a single procedure, which minimizes solvent waste, purification steps, and reaction time. This approach aligns with the principles of green chemistry and is highly effective for generating chemical libraries for screening purposes.[11][12] Microwave-assisted synthesis can further accelerate these reactions, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[11][12]
The following protocol describes a general, yet effective, one-pot synthesis of the target scaffold.
Experimental Protocol: One-Pot Synthesis
This protocol is based on established methodologies for the synthesis of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.[4][6]
Materials:
-
Appropriate aromatic or aliphatic aldehyde (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
An active methylene compound, such as acetylacetone or ethyl acetoacetate (1.0 eq)
-
A suitable N-substituent source (e.g., an amine or hydrazine derivative) (1.0 eq)
-
Catalyst (e.g., piperidine or another basic catalyst)
-
Solvent (e.g., Ethanol, absolute)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), cyanoacetamide (1.0 eq), the active methylene compound (1.0 eq), and the N-substituent source (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture. The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation, which is a key step in the reaction cascade.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cyclization (if necessary): For certain substrates, an acid-catalyzed cyclization step may be required to facilitate the formation of the final pyridone ring. After the initial condensation, the reaction mixture can be cooled, and a small amount of glacial acetic acid can be added before resuming reflux.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and soluble impurities. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or column chromatography on silica gel can be employed to yield the pure 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to ensure the desired compound has been synthesized with high purity.
Synthetic Workflow Diagram
Caption: A flowchart of the one-pot synthesis protocol.
Part II: In Vitro Evaluation of Cytotoxicity
After successful synthesis and characterization, the next critical phase is to evaluate the biological activity of the novel compounds. For potential anticancer agents, an in vitro cytotoxicity assay is the primary screening method.[8] The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability.[13][14]
Principle of the MTT Assay
The assay's principle is based on the metabolic activity of viable cells.[13] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][14] Dead cells lack this enzymatic activity and therefore do not produce the colored product. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals in a suitable solvent, the intensity of the purple color can be quantified using a spectrophotometer, allowing for the calculation of cell viability after exposure to the test compounds.[8][9]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[4]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized compounds dissolved in sterile DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent to dissolve formazan crystals
-
96-well microtiter plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines until they reach approximately 80% confluency. Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. This allows viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: After the MTT incubation, remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). The IC₅₀ value (the concentration of a compound required to inhibit the growth of 50% of the cell population) is then determined by plotting a dose-response curve of cell viability versus compound concentration.[7][14]
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays are best summarized in a table to compare the potency of different compounds across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is the key metric for this comparison.[7]
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound | R¹ Substituent | R⁴ Substituent | R⁶ Substituent | MCF-7 (Breast) | HT-29 (Colon) | NCI-H460 (Lung) |
| 1 | -CH₃ | -C₆H₅ | -CH₃ | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| 2 | -CH₂C₆H₅ | -C₆H₅ | -CH₃ | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| 3 | -CH₂C₆H₅ | -C₆H₄-Cl | -CH₃ | 2.5 ± 0.3 | 4.8 ± 0.6 | 3.1 ± 0.4 |
| 4 | -CH₂C₆H₅ | -C₆H₄-OCH₃ | -CH₃ | 10.1 ± 1.2 | 15.3 ± 1.9 | 11.8 ± 1.4 |
| Doxorubicin | - | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Part III: Potential Mechanisms of Action
While cytotoxicity screening identifies potent compounds, understanding their mechanism of action is crucial for further development. Some 2-oxo-dihydropyridine derivatives have been identified as dual inhibitors of key signaling proteins in cancer, such as EGFR and BRAFV600E.[6] These proteins are critical components of pathways like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis, providing a plausible mechanism for the observed cytotoxic effects.
Hypothesized Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway by a pyridone compound.
Conclusion
The 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a highly promising platform for the discovery of novel cytotoxic agents. The synthetic protocols outlined in this guide, particularly those leveraging one-pot methodologies, offer an efficient route to generate a diverse library of these compounds. Paired with the robust and reproducible MTT assay for cytotoxicity screening, researchers are well-equipped to identify and advance lead candidates for further preclinical development. The structure-activity relationships derived from these initial screenings can provide invaluable insights, guiding the rational design of next-generation compounds with enhanced potency and selectivity against cancer cells.
References
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. PubMed.
- (PDF)
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC - NIH.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega.
- Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles.
- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.
- Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates.
- Synthesis of Substituted Ring- Fused 2-Pyridones and Applic
- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022-10-12).
- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
- MTT assay protocol. Abcam.
- Design and Synthesis of 1,4-dihydropyridine Deriv
- Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH.
- Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Deriv
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (2013-11-10).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Research Article Synthesis of Some Polysubstituted Nicotinonitriles and Derived Pyrido[2,3-d]pyrimidines as In Vitro Cytotoxic and Antimicrobial Candidates.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
- Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents. PubMed.
Sources
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Development of Novel Hydrazone Derivatives with Biological Activities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile class of organic compounds that continue to attract significant attention in medicinal chemistry.[1][2][3] Their synthetic accessibility and diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, make them privileged scaffolds in drug discovery.[3][4][5] This guide provides a comprehensive overview of the development of novel hydrazone derivatives, from synthesis and characterization to the evaluation of their biological activities. Authored from the perspective of a seasoned application scientist, this document emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure reliable and reproducible results.
Introduction: The Chemical and Biological Significance of Hydrazones
Hydrazones are formed by the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[6][7] The presence of the C=N double bond in conjugation with a lone pair of electrons on the adjacent nitrogen atom imparts unique chemical properties to these molecules.[2][3] This structural feature allows for the formation of stable metal complexes and participation in various biological interactions. The diverse biological activities of hydrazones are attributed to their ability to interact with various enzymes and receptors within biological systems.[1][3]
The general structure of a hydrazone is depicted below:
Caption: General chemical structure of a hydrazone derivative.
Synthesis of Hydrazone Derivatives: A General Protocol
The synthesis of hydrazones is typically a straightforward condensation reaction. The following protocol provides a general method that can be adapted for a wide range of starting materials.
Principle
The reaction involves the nucleophilic attack of the terminal nitrogen of a hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. The reaction is often catalyzed by a small amount of acid.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or glacial acetic acid).
-
Addition of Hydrazine: To the solution from step 1, add the hydrazine derivative (1-1.2 equivalents).
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. This is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.
Caption: General workflow for the synthesis of hydrazone derivatives.
Structural Characterization
The synthesized hydrazone derivatives must be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are routinely employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for hydrazones include:
-
N-H stretching: around 3200-3400 cm⁻¹
-
C=N stretching (azomethine): around 1600-1650 cm⁻¹[3]
-
C=O stretching (if an amide is present from the hydrazide): around 1650-1680 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the synthesized compounds.
-
¹H NMR: The chemical shift of the azomethine proton (-N=CH-) typically appears in the range of δ 7.5-8.5 ppm. The N-H proton often appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon of the azomethine group (C=N) is typically observed in the range of δ 140-160 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, which further confirms the structure.
Evaluation of Biological Activities
This section provides detailed protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities of novel hydrazone derivatives.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a widely used method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.
-
Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test hydrazone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[9]
-
-
Determination of MIC:
Caption: Workflow for the broth microdilution assay.
Anticancer Activity: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase using an appropriate method (e.g., trypsinization).
-
Determine the cell concentration and viability.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10][12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test hydrazone derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]
-
Anti-inflammatory Activity: Enzyme Inhibition Assays
Inflammation is a complex biological response, and many hydrazone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[1]
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX. The oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the heme group of the COX enzyme is monitored spectrophotometrically.
-
Protocol Outline:
-
A reaction mixture containing buffer, heme, a COX enzyme (COX-1 or COX-2), and the test compound is prepared in a 96-well plate.
-
The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate.
-
The change in absorbance is measured over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the test compound.
-
Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes, which are also involved in inflammation.[1]
-
Principle: This assay measures the ability of a compound to inhibit the activity of a lipoxygenase enzyme (e.g., 5-LOX, 15-LOX). The formation of the hydroperoxy-fatty acid product is monitored spectrophotometrically at 234 nm.[13]
-
Protocol Outline:
-
The lipoxygenase enzyme is incubated with the test compound in a suitable buffer.
-
The reaction is initiated by the addition of the substrate (e.g., linoleic acid or arachidonic acid).
-
The increase in absorbance at 234 nm due to the formation of the conjugated diene is measured.[13]
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the test compound.
-
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.
-
Principle: The inhibitory effect on NO production is often assessed in cell-based assays using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][14]
-
Protocol Outline:
-
Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific period.
-
The cells are then stimulated with LPS to induce iNOS expression and NO production.
-
After incubation, the culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at 540-550 nm.[10]
-
The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.
-
In Silico Studies: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction.[15][16]
Principle
Molecular docking algorithms explore the conformational space of the ligand within the binding site of the target protein and use a scoring function to estimate the binding affinity for each conformation.
General Workflow
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the hydrazone derivative (ligand) and optimize its geometry.
-
-
Grid Generation:
-
Define a grid box around the active site of the protein where the docking will be performed.
-
-
Docking Simulation:
-
Run the docking algorithm to place the ligand in various orientations and conformations within the grid box.
-
-
Analysis of Results:
-
Analyze the docking poses based on their predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.
-
Caption: General workflow for molecular docking studies.
Data Presentation
Clear and concise presentation of data is crucial for the interpretation and comparison of results.
Table 1: Summary of Biological Activities of Hypothetical Hydrazone Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 Cells | COX-2 Inhibition (%) at 10 µM |
| HYD-01 | 16 | 25.4 | 45.2 |
| HYD-02 | 8 | 12.1 | 68.7 |
| HYD-03 | 32 | 50.8 | 22.1 |
| HYD-04 | 4 | 5.6 | 85.3 |
| Control | Varies (e.g., Ciprofloxacin) | Varies (e.g., Doxorubicin) | Varies (e.g., Celecoxib) |
Conclusion
The development of novel hydrazone derivatives with biological activities is a dynamic and promising area of research. The protocols and guidelines presented in this document provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. By understanding the principles behind each experimental step and adhering to rigorous scientific practices, researchers can efficiently identify and optimize lead candidates for the development of new therapeutic agents.
References
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Hydrazones as Biologically Active Compounds. Current Organic Chemistry, 16(13), 1573-1599.
-
Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. Retrieved from [Link]
- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of some novel 5-(p-substitutedphenyl)-3-(2-furyl)-1-acyl-4,5-dihydro-1H-pyrazole derivatives. European journal of medicinal chemistry, 38(6), 633-643.
- Singh, N., & Singh, A. (2017).
- Pingaew, R., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(8), 1124-1130.
-
Wikipedia contributors. (2023, December 28). Hydrazone. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
- Sahu, J. K., et al. (2016). A Review on Biological Activities of Hydrazone Derivatives. International Journal of Pharmaceutical and Clinical Research, 8(2), 110-117.
- Priyadarshini, V., et al. (2021). in-silico molecular docking of n-acetyl cyanoacety hydrazone derivatives scaffolds as prospective anti- breast cancer agent. International Journal of Biology, Pharmacy and Allied Sciences, 10(11), 1293-1304.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Kar, S., & Roy, K. (2015). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega, 5(46), 30283-30295.
- Yilmaz, I., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1346.
- Szabo, C. M., & Marvel, C. S. (1932). The Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Journal of the American Chemical Society, 54(8), 3290-3294.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
-
ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biological evaluation and in silico molecular docking study of a new series of thiazol-2-yl-hydrazone conglomerates. Retrieved from [Link]
- Sangeetha, R., & Vedasree, N. (2012). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 4(4), 1493-1496.
- Hossain, T. J., et al. (2023).
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Biological evaluation and in silico molecular docking study of a new series of thiazol-2-yl-hydrazone conglomerates | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides: An Application and Protocol Guide
Introduction: The Significance of the Pyridone Scaffold in Medicinal Chemistry
The 1,6-dihydropyridine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry. These structures are bioisosteres of nicotinamide (Vitamin B3) and are integral to a wide array of biologically active compounds.[1][2] The 2-pyridone system, a key component of this scaffold, is found in numerous pharmaceuticals, including agents targeting MCH1R antagonists, 11β-hydroxysteroid dehydrogenase 1 inhibitors, and P2X7 purinoceptor modulators.[1] The ability to rapidly generate a diverse library of these molecules is paramount for screening campaigns in drug discovery. Diversity-oriented synthesis (DOS) provides a powerful strategy to access a wide range of structurally distinct molecules from a common starting point, accelerating the discovery of new therapeutic agents.
This guide details a robust and versatile five-step synthesis for the preparation of a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. The synthetic route is designed for adaptability, allowing for the introduction of diversity at three key positions: the N1-substituent on the pyridone ring, the C4-aryl group, and the terminal carboxamide moiety.
Overall Synthetic Strategy
The diversity-oriented synthesis is a linear five-step process commencing with the construction of the pyridone core, followed by functionalization and elaboration to the final carboxamide products. The key transformations include an enaminone-based cyclization, activation of the C4 position, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, ester hydrolysis, and a final amidation step.[1][2]
Caption: Five-step diversity-oriented synthesis workflow.
Part 1: Synthesis of the Pyridone Core and C4-Activation
Step 1: Synthesis of 1-Substituted Methyl 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates
This initial step establishes the core pyridone ring system through a cyclization reaction between an enaminone and a primary amine. The choice of primary amine at this stage introduces the first point of diversity (R¹ group).
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and methanol to afford the stable 4-hydroxypyridone ring.
Caption: Workflow for the synthesis of the pyridone core.
Protocol 1: Synthesis of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
-
Reagent Preparation: In a round-bottom flask, dissolve dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 equiv) in methanol.
-
Reaction Initiation: Add aniline (1.0 equiv) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl.
-
Purification: Evaporate the solvent under reduced pressure. Extract the solid residue with a 2:5 mixture of methanol and ethyl acetate. Filter the solution and evaporate the solvent to yield the analytically pure product.[1]
| R¹ Substituent | Typical Yield |
| Phenyl | 75-85% |
| 4-Methoxyphenyl | 70-80% |
| Benzyl | 65-75% |
| Cyclohexyl | 60-70% |
Table 1: Representative yields for the synthesis of 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates with various primary amines.
Step 2: Activation of the C4-Position: Synthesis of 4-Tosyloxy and 4-Chloro Derivatives
To enable the subsequent Suzuki-Miyaura cross-coupling, the hydroxyl group at the C4 position must be converted into a better leaving group. Tosylation is a common and effective method for this transformation.
Causality: The tosyl group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This activation is crucial for the oxidative addition step in the palladium catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Synthesis of Methyl 4-(tosyloxy)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
-
Reagent Preparation: Dissolve methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Reaction Initiation: Add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Then, add tosyl chloride (1.2 equiv) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 95 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the desired 4-tosyloxy derivative.[1]
Part 2: Introduction of Aryl Diversity and Final Elaboration
Step 3: Suzuki-Miyaura Arylation
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis and allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position (R² group), constituting the second point of diversity.
Reaction Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-tosylate bond of the pyridone derivative.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the palladium(0) catalyst.
Caption: Workflow for the Suzuki-Miyaura arylation.
Protocol 3: Synthesis of Methyl 4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
-
Reagent Preparation: In a Schlenk flask, combine the 4-tosyloxypyridone derivative (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed mixture of DMF and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C for 12-16 hours under an argon atmosphere. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| R² Substituent | Typical Yield |
| Phenyl | 80-90% |
| 4-Methoxyphenyl | 85-95% |
| 3-Chlorophenyl | 75-85% |
| 2-Thienyl | 70-80% |
Table 2: Representative yields for the Suzuki-Miyaura arylation with various arylboronic acids.
Step 4: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid in preparation for the final amidation step.
Causality: Saponification, or base-catalyzed hydrolysis, is an irreversible process that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Acidification in the work-up protonates the carboxylate to yield the carboxylic acid.
Protocol 4: Synthesis of 4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
-
Reaction Setup: Dissolve the methyl ester from Step 3 (1.0 equiv) in a mixture of methanol and water.
-
Reaction Initiation: Add an excess of potassium hydroxide (5.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Step 5: Parallel Solution-Phase Amidation
The final step introduces the third point of diversity (R³ and R⁴ groups) through the formation of the carboxamide. The use of coupling agents such as EDC and HOBt facilitates the formation of the amide bond under mild conditions.
Reaction Mechanism: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then converted to an active HOBt ester, which is less prone to racemization and readily undergoes nucleophilic attack by the amine to form the desired amide.
Protocol 5: Synthesis of N-benzyl-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
-
Reagent Preparation: In a vial, dissolve the carboxylic acid from Step 4 (1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and benzylamine (1.1 equiv) in anhydrous DMF.
-
Reaction Initiation: Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to afford the final carboxamide.[3]
| Amine (R³R⁴NH) | Typical Yield |
| Benzylamine | 80-90% |
| Morpholine | 85-95% |
| Piperidine | 82-92% |
| N-Methylbenzylamine | 75-85% |
Table 3: Representative yields for the final amidation step with various primary and secondary amines.
Conclusion
This five-step diversity-oriented synthesis provides an efficient and flexible platform for the generation of a wide array of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. The protocols outlined herein are robust and can be adapted for parallel synthesis, making this methodology highly suitable for the construction of compound libraries for high-throughput screening in drug discovery programs. The strategic introduction of diversity at three key positions allows for a thorough exploration of the chemical space around this important pharmacophore.
References
-
Kremsner, J. M.; Kappe, C. O. Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Comb. Sci.2012 , 14 (9), 525–533. [Link]
-
PubChem. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]
-
Li, J. J. Suzuki-Miyaura Cross-Coupling Reaction. In Name Reactions; Springer, Cham, 2021. [Link]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
-
Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]
Sources
Application Note & Protocols: Asymmetric Synthesis of (+)-Dihydropinidine via a Concurrent Multi-Enzyme Cascade
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, biocatalysis, and pharmaceutical sciences.
Introduction
Dihydropinidine, a 2,6-disubstituted piperidine alkaloid originally isolated from spruce needles, represents a critical chiral building block in synthetic chemistry and drug development.[1][2] The piperidine scaffold is a privileged structure, prevalent in numerous natural products and active pharmaceutical ingredients (APIs).[3][4] The precise stereochemical control during synthesis is paramount, as different enantiomers can exhibit vastly different biological activities. Traditional chemical syntheses of chiral piperidines often require complex, multi-step procedures, the use of expensive chiral auxiliaries, or harsh reaction conditions.
Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[5][6] This application note details a highly efficient, scalable chemo-enzymatic route for the synthesis of (+)-(2R,6S)-dihydropinidine. The strategy is dominated by biocatalytic steps and culminates in a one-pot, concurrent three-enzyme cascade that delivers the target alkaloid with excellent stereoisomeric purity (>99% enantiomeric and diastereomeric excess) and in high overall yield.[1][2] This method circumvents the limitations of previous approaches, such as the need for expensive co-substrates or extensive chromatographic purification of intermediates.[1][2]
Overall Synthetic Strategy
The chemo-enzymatic route to (+)-dihydropinidine is a four-step sequence starting from readily available materials. The key innovations of this process are a biocatalytic alternative to the Krapcho dealkoxycarbonylation for the synthesis of a key diketone intermediate and a subsequent one-pot, three-enzyme cascade that constructs the chiral piperidine ring with near-perfect stereocontrol.[1][2] The efficiency of the transformations makes chromatographic purification of intermediates unnecessary, with a final precipitation of the hydrochloride salt being the sole purification step required.[1][2]
Figure 1: High-level workflow for the chemo-enzymatic synthesis of (+)-dihydropinidine.
Part 1: Protocol for the Synthesis of the Key Intermediate, Nonane-2,6-dione
A critical precursor for the enzymatic cascade is the symmetric diketone, nonane-2,6-dione. This route employs a solvent-free Michael addition followed by a novel and mild two-step dealkoxycarbonylation sequence using Pig Liver Esterase (PLE).
Causality Behind Experimental Choices:
-
Pig Liver Esterase (PLE): PLE is a robust and inexpensive hydrolase that efficiently catalyzes the hydrolysis of the ester intermediate under mild aqueous conditions. This enzymatic step is the cornerstone of a biocatalytic alternative to the harsh chemical conditions of a traditional Krapcho dealkoxycarbonylation, which often requires high temperatures and polar aprotic solvents.[1]
-
Acid-Promoted Decarboxylation: The β-keto acid product from the PLE-catalyzed hydrolysis is unstable and readily decarboxylates upon gentle acidification, driving the reaction to completion without requiring harsh thermal treatment.[1]
Step-by-Step Protocol:
Step 1.1: Lewis Acid-Catalyzed Michael Addition
-
Combine equimolar amounts of methyl acetoacetate and hex-1-en-3-one in a reaction vessel without any solvent.
-
Add a catalytic amount of a suitable Lewis acid (e.g., Yb(OTf)₃).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC analysis.
-
Upon completion, the crude product can be used directly in the next step without purification.
Step 1.2: Biocatalytic Dealkoxycarbonylation
-
Prepare a phosphate buffer solution (100 mM, pH 7.0).
-
Disperse the crude product from Step 1.1 into the buffer to a final concentration of 50-100 mM.
-
Add Pig Liver Esterase (PLE) preparation to the mixture.
-
Stir the reaction at 30°C. The PLE will hydrolyze the ester group to form a β-keto acid intermediate.
-
Monitor the hydrolysis by measuring the consumption of a base (e.g., NaOH) using a pH-stat or by periodic HPLC analysis.
-
Once the hydrolysis is complete (typically 24 hours), carefully acidify the reaction mixture to approximately pH 2 using a strong acid (e.g., 6 M HCl). This will induce the decarboxylation of the β-keto acid.
-
Stir for an additional 1-2 hours at room temperature to ensure complete decarboxylation.
-
Extract the product, nonane-2,6-dione, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diketone is typically of sufficient purity to be used directly in the biocatalytic cascade.[1]
Part 2: Protocol for the One-Pot, Three-Enzyme Asymmetric Synthesis of (+)-Dihydropinidine
This is the core asymmetric step of the synthesis, where the achiral diketone is converted into the chiral piperidine alkaloid. This transformation is achieved in a single pot using a concurrent cascade of three enzymes.
Causality Behind Experimental Choices:
-
Transaminase (TA): An (R)-selective transaminase is used to catalyze the initial, highly regioselective and stereoselective monoamination of the diketone. This step sets the first stereocenter.[1][7] Using 2-propylamine (isopropylamine) as the amine donor is advantageous as it is inexpensive and the acetone byproduct is volatile, which helps to drive the reaction equilibrium.[1]
-
Imine Reductase (IRED): The cyclic imine formed in situ after the transamination undergoes a stereoselective reduction catalyzed by an IRED. The selection of an appropriate IRED is crucial for controlling the diastereoselectivity of the final product.[1][8]
-
Alcohol Dehydrogenase (ADH) / Formate Dehydrogenase (FDH): The IRED requires a reduced nicotinamide cofactor (NADPH). To make the process cost-effective and efficient, a cofactor recycling system is employed. An alcohol dehydrogenase (ADH) can be used to regenerate NADPH using isopropanol as a sacrificial substrate. Alternatively, a formate dehydrogenase (FDH) can be used with sodium formate.[1] This application note focuses on the ADH system, which integrates seamlessly with the use of isopropylamine as the amine donor for the transaminase.
Figure 2: Concurrent three-enzyme cascade for (+)-dihydropinidine synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0) containing isopropylamine (2-propylamine) as the amine donor.
-
Add Substrate: Add the nonane-2,6-dione substrate to the desired final concentration (e.g., 50 mM).[1]
-
Add Cofactors: Add the necessary cofactors: pyridoxal 5'-phosphate (PLP) for the transaminase (e.g., 1 mM) and NADP⁺ for the IRED/ADH system (e.g., 1 mM).[1]
-
Add Enzymes: Add the three enzymes to the reaction mixture. These can be in the form of lyophilized cell-free extracts or purified enzymes. The optimal loading for each enzyme should be determined empirically, but a starting point could be 10-20 mg/mL for lyophilized cell preparations.[1]
-
(R)-selective Transaminase
-
Imine Reductase (selected for cis-diastereoselectivity)
-
Alcohol Dehydrogenase
-
-
Reaction Conditions: Gently stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by GC or HPLC, observing the disappearance of the diketone and the appearance of the dihydropinidine product.
-
Work-up and Purification:
-
Once the reaction has reached completion, centrifuge the mixture to remove enzyme biomass.
-
Basify the supernatant to pH > 11 with a strong base (e.g., 5 M NaOH).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
To isolate the final product, bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent. The dihydropinidine hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product with high purity.[1][2]
-
Data Presentation & Expected Results
The chemo-enzymatic route described provides access to dihydropinidine on a multigram scale with excellent yields and stereoselectivity, eliminating the need for tedious purification of intermediates.
| Parameter | Value / Result | Source |
| Substrate Concentration | 50 - 200 mM | [1] |
| Overall Yield | 57% | [1][2] |
| Enantiomeric Excess (ee) | >99% | [1] |
| Diastereomeric Excess (de) | >99% (cis) | [1][2] |
| Key Enzymes | PLE, Transaminase, Imine Reductase, Alcohol Dehydrogenase | [1][2] |
| Purification Method | Final precipitation of HCl salt | [1][2] |
References
-
Stanetty, P. A. S., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis. Available at: [Link]
-
Stanetty, P. A. S., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multi-Enzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ResearchGate. Available at: [Link]
-
Wetzl, D., et al. (2021). Recent advances in imine reductase-catalyzed reactions. ResearchGate. Available at: [Link]
-
Yadav, J. S., et al. (2017). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available at: [Link]
-
Fisher, C. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]
-
Schrittwieser, J. H., et al. (2011). The role of biocatalysis in the asymmetric synthesis of alkaloids. PubMed Central. Available at: [Link]
-
ChemistryViews (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. Available at: [Link]
-
ChemEurope (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ChemEurope.com. Available at: [Link]
-
Fisher, C. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Publications. Available at: [Link]
-
Stanetty, P. A. S., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis. Available at: [Link]
-
Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Electronic Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
Gotor-Fernández, V., et al. (2019). Regioselective Biocatalytic Transformations Employing Transaminases and Tyrosine Phenol Lyases. ResearchGate. Available at: [Link]
-
Schrittwieser, J. H., et al. (2011). The role of biocatalysis in the asymmetric synthesis of alkaloids. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Efficient Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via Three-Component Cyclocondensation: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles through a highly efficient one-pot, three-component cyclocondensation reaction. This methodology offers significant advantages, including mild reaction conditions, a simple protocol, and high yields, making it an attractive and practical approach for medicinal chemists and researchers in drug discovery.[1][2] The synthesized pyridine derivatives are of significant interest due to their diverse biological activities, including potential as p38α MAP kinase inhibitors and their utility as scaffolds in the development of novel therapeutic agents.[3][4]
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[4] Specifically, the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile framework has emerged as a valuable pharmacophore, exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The presence of the cyano group and the 2-pyridone motif are crucial for these activities.[6]
Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as harsh reaction conditions, long reaction times, and low overall yields.[7] Multicomponent reactions (MCRs) offer a powerful and atom-economical alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This application note details a robust and field-proven three-component protocol for the synthesis of this important class of compounds.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot cyclocondensation of an aromatic aldehyde, an aromatic ketone, and cyanoacetamide.[1][2][8] While the precise mechanism can be influenced by the specific catalysts and reaction conditions, the generally accepted pathway involves a series of condensation and cyclization steps. The reaction is analogous in principle to the well-established Hantzsch dihydropyridine synthesis.[7][9]
The proposed mechanism can be broken down into the following key transformations:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the aromatic aldehyde and cyanoacetamide to form an α,β-unsaturated intermediate.
-
Enamine Formation: Concurrently, the aromatic ketone reacts with an ammonia source (often generated in situ from ammonium acetate or provided by cyanoacetamide itself under certain conditions) to form an enamine intermediate.
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration and tautomerization leads to the formation of the stable 2-oxo-1,2-dihydropyridine-3-carbonitrile ring system.
Figure 1: General experimental workflow for the three-component synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established literature methods and can be adapted for a variety of substrates.[1][8]
3.1. Materials and Reagents
-
Aromatic aldehyde (1.0 mmol, 1.0 equiv)
-
Aromatic ketone (e.g., acetophenone) (1.0 mmol, 1.0 equiv)
-
Cyanoacetamide (1.0 mmol, 1.0 equiv)
-
Base catalyst (e.g., NaOH, piperidine, or ammonium acetate) (catalytic amount)
-
Ethanol (95%) or other suitable recrystallization solvent
-
Deionized water
3.2. Reaction Setup and Procedure
-
To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol), aromatic ketone (1.0 mmol), and cyanoacetamide (1.0 mmol).
-
Add a catalytic amount of a suitable base. For solvent-free conditions, a solid base like NaOH can be used.[2] Alternatively, for reactions in a solvent like ethanol, ammonium acetate is commonly employed.[10]
-
Solvent-Free Condition: Heat the reaction mixture with stirring at a temperature between 70-80°C for approximately 30 minutes.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent-Based Condition: If using a solvent, reflux the mixture for the time required for the reaction to complete, as monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Stir the mixture vigorously, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a desiccator or oven at a moderate temperature.
-
Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Characterization Data
The synthesized compounds can be characterized using standard analytical techniques. The following are representative data for a selection of derivatives.
| Compound ID | Ar (from Aldehyde) | Ar' (from Ketone) | Melting Point (°C) | Spectroscopic Data Highlights (IR, ¹H NMR) |
| 4a | 4-Fluorophenyl | Phenyl | 270–272 | IR (KBr, cm⁻¹): 3146 (NH), 2220 (CN), 1643 (CO). ¹H NMR (DMSO-d₆, ppm): 12.80 (s, 1H, NH), 6.87 (s, 1H, C⁵-H).[1] |
| 4c | 4-Bromophenyl | Phenyl | 291–293 | IR (KBr, cm⁻¹): 3141 (NH), 2220 (CN), 1652 (CO). ¹H NMR (DMSO-d₆, ppm): 12.91 (s, 1H, NH), 6.80 (s, 1H, C⁵-H).[8] |
| 4d | 2-Chlorophenyl | Phenyl | 290–292 | IR (KBr, cm⁻¹): 3145 (NH), 2222 (CN), 1645 (CO). ¹H NMR (DMSO-d₆, ppm): 12.86 (s, 1H, NH), 6.72 (s, 1H, C⁵-H).[8] |
| 4j | p-Tolyl | 4-Bromophenyl | 297–298 | IR (KBr, cm⁻¹): 3165 (NH), 2220 (CN), 1661 (CO). ¹H NMR (DMSO-d₆, ppm): 12.82 (s, 1H, NH), 6.86 (s, 1H, C⁵-H), 3.34 (s, 3H, CH₃).[8] |
Causality and Optimization of Experimental Choices
-
Choice of Catalyst: The selection of the catalyst is crucial for the reaction's efficiency. Basic catalysts like NaOH or piperidine facilitate the initial Knoevenagel condensation and enamine formation. Ammonium acetate can serve a dual role as both a catalyst and an ammonia source for enamine formation.[10] The choice often depends on whether the reaction is performed under solvent-free conditions or in a solvent.
-
Solvent-Free vs. Solvent-Based Conditions: The solvent-free approach is often preferred due to its environmental benefits ("green chemistry"), reduced waste, and often faster reaction times.[1][2][8] However, for substrates with poor solubility or melting points, a high-boiling solvent like ethanol or butanol may be necessary to ensure a homogeneous reaction mixture.[11]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (70-100°C) to overcome the activation energy barriers for the condensation and cyclization steps.[1][12] Microwave irradiation has also been successfully employed to accelerate the reaction.[7]
-
Workup Procedure: Pouring the reaction mixture into water is an effective method for precipitating the organic product, as the 2-pyridone derivatives are generally insoluble in aqueous media. This simplifies the initial purification by removing water-soluble byproducts and unreacted starting materials.
-
Purification: Recrystallization from ethanol is a standard and effective method for obtaining highly pure crystalline products. The choice of recrystallization solvent may need to be optimized based on the specific solubility characteristics of the synthesized derivative.
Figure 2: A simplified representation of the proposed reaction mechanism.
Applications in Drug Discovery and Development
The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a versatile starting point for the synthesis of more complex heterocyclic systems and has shown promise in various therapeutic areas.
-
Kinase Inhibition: Several compounds based on this scaffold have demonstrated potent inhibitory activity against p38α MAP kinase, a key target in inflammatory diseases.[3]
-
Anticancer Agents: These derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising antiproliferative activity.[4][5][11]
-
Antimicrobial Activity: The pyridine core is associated with antimicrobial properties, and derivatives have been synthesized and tested for their efficacy against bacterial and fungal pathogens.[5]
The facile nature of this three-component synthesis allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The aryl groups at the 4- and 6-positions can be readily varied by simply changing the starting aldehyde and ketone, allowing for fine-tuning of the molecule's biological activity and pharmacokinetic properties.
Troubleshooting and Self-Validation
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature. |
| Inactive catalyst. | Use a fresh batch of catalyst. Ensure the base has not been deactivated by exposure to air and moisture. | |
| Poor quality starting materials. | Purify starting materials if necessary. Use freshly distilled aldehydes. | |
| Oily product that does not solidify | Impurities are present. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, proceed with column chromatography for purification. |
| Difficulty in recrystallization | Incorrect solvent choice. | Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find an optimal recrystallization solvent or solvent pair. |
| Multiple spots on TLC of the final product | Incomplete reaction or side product formation. | Optimize the reaction conditions (temperature, catalyst, reaction time). Purify the product using column chromatography. |
Conclusion
The three-component cyclocondensation reaction described herein represents a highly efficient, practical, and scalable method for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. The mild conditions, simple workup, and broad substrate scope make this protocol a valuable tool for researchers in organic synthesis and medicinal chemistry. The biological significance of the resulting products underscores the importance of this synthetic strategy in the ongoing quest for novel therapeutic agents.
References
-
Rong, L., et al. (2014). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Synthetic Communications, 44(2), 218-225. [Link]
-
Rong, L., et al. (2014). One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitriles via Three-Component Cyclocondensation. Synthetic Communications, 44(2), 218-225. [Link]
-
Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. [Link]
-
Rong, L., et al. (2014). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. [Link]
-
Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. [Link]
-
MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]
-
MDPI. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]
-
Frontiers. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. [Link]
-
ResearchGate. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. [Link]
-
National Institutes of Health. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. [Link]
-
National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. National Institutes of Health. [Link]
-
National Institutes of Health. Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes. National Institutes of Health. [Link]
-
ResearchGate. Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes: Investigation of Pyridinium Substituent Effects. ResearchGate. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles by Three-Component Condensation of Aromatic Aldehydes with Cyanothioacetamide and 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate. [Link]
-
National Institutes of Health. 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Institutes of Health. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. ResearchGate. [Link]
-
IUCr. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. IUCr. [Link]
-
ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Publications. [Link]
-
MDPI. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. [Link]
-
Dalton Transactions. Cyclometallated gold(iii) aryl-pyridine complexes as efficient catalysts for three-component synthesis of substituted oxazoles. Royal Society of Chemistry. [Link]
-
National Institutes of Health. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The following guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning to synthesize this compound. What are the most common synthetic routes I should consider?
There are two primary synthetic strategies for obtaining this compound:
-
Route A: Oxidation of a Methyl Precursor: This approach involves the oxidation of the methyl group of 6-methyl-2-pyridone. This is a common strategy for generating pyridine aldehydes.[1] However, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging.
-
Route B: Formylation of a Pyridone Ring: This strategy utilizes a formylation reaction, such as the Vilsmeier-Haack reaction, on a suitable 2-pyridone precursor.[2][3] This method directly introduces the aldehyde group onto the pyridine ring. The success of this reaction is highly dependent on the electronic properties of the starting material.[2]
Troubleshooting Common Issues
Q2: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in multi-step organic syntheses. Here are some common culprits and potential solutions:
For Route A (Oxidation of 6-methyl-2-pyridone):
-
Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridine-2-carboxylic acid.[4][5]
-
Solution: Carefully select your oxidizing agent. Milder reagents are preferable. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.
-
-
Incomplete Reaction: The oxidation may not go to completion, leaving unreacted starting material.
-
Solution: Ensure the stoichiometry of the oxidizing agent is appropriate. A slight excess may be necessary, but this must be balanced against the risk of over-oxidation. Reaction temperature and time are also critical parameters to optimize.
-
For Route B (Vilsmeier-Haack Formylation):
-
Poor Reactivity of the Substrate: The 2-pyridone ring may not be sufficiently electron-rich for the electrophilic Vilsmeier reagent to react efficiently.[2]
-
Solution: The presence of electron-donating groups on the pyridine ring can enhance its reactivity. If your substrate is not reacting, consider if a more activated precursor could be used.
-
-
Decomposition of the Product: The product aldehyde may be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed promptly and at a low temperature. Purification via column chromatography should be carried out using a suitable solvent system to minimize product degradation on the silica gel.
-
General Troubleshooting for Low Yields:
| Parameter | Potential Issue | Recommended Action |
| Reagent Quality | Degradation of starting materials or reagents. | Use freshly purified starting materials and high-purity reagents. |
| Reaction Conditions | Suboptimal temperature, time, or solvent. | Systematically vary one parameter at a time to find the optimal conditions. |
| Atmosphere | Presence of moisture or oxygen can interfere with certain reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive. |
| Purification | Product loss during extraction or chromatography. | Optimize your extraction and chromatography procedures. Consider alternative purification methods like recrystallization if applicable. |
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
The formation of side products is a common source of reduced yield and purification challenges.
Potential Side Products in Oxidation Route:
-
6-oxo-1,6-dihydropyridine-2-carboxylic acid: The over-oxidation product.
-
Unreacted 6-methyl-2-pyridone: The starting material.
Potential Side Products in Vilsmeier-Haack Formylation:
-
Unreacted 2-pyridone: The starting material.
-
Poly-formylated products: If the ring is highly activated, formylation at other positions might occur, though this is less likely for the 2-pyridone system.
-
Hydrolysis of the Vilsmeier reagent: This can lead to the formation of dimethylamine and other byproducts.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a 2-Pyridone
This protocol is based on the general principles of the Vilsmeier-Haack reaction.[2][6]
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Reaction: To this cooled solution, add a solution of the 2-pyridone starting material (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q4: How do I choose the right protecting group for the hydroxyl function of the 2-pyridone if I need to perform other transformations?
The 2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine. The hydroxyl group can interfere with certain reactions. Protecting this group might be necessary.
-
Common Protecting Groups for Hydroxyls: Silyl ethers (e.g., TBDMS) and benzyl ethers are commonly used.[7]
-
Selection Criteria: The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting other functional groups in the molecule.
-
Orthogonal Protection: If multiple protecting groups are needed, an orthogonal strategy is essential, where each group can be removed selectively under different conditions.[8]
References
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2002). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. RSC Publishing.
- Ciufolini, M. A., & Chan, B. K. (2007).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Welcome to the technical support center for 6-Oxo-1,6-dihydropyridine-2-carbaldehyde (CAS No. 358751-77-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile heterocyclic aldehyde. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its storage and use in experimental workflows.
Understanding the Molecule: Tautomerism and Reactivity
This compound exists in equilibrium with its tautomeric form, 6-hydroxy-2-pyridinecarbaldehyde. This inherent chemical characteristic is crucial to understanding its stability and reactivity. The presence of both a reactive aldehyde group and a pyridone/hydroxypyridine core makes it a valuable synthetic intermediate, but also susceptible to degradation if not handled correctly.
Caption: Tautomeric equilibrium of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored at 2-8 °C under a dry, inert atmosphere (e.g., argon or nitrogen). This recommendation is based on best practices for similar aldehyde-containing heterocyclic compounds which are often sensitive to moisture and light[1][2]. A tightly sealed container is essential to prevent moisture absorption and oxidation. While some suppliers may ship the product at room temperature, for long-term storage, refrigeration is paramount.
Q2: My solid this compound has changed color from off-white to yellow/brown. Is it still usable?
A color change is a common indicator of degradation. Aldehydes, particularly those with electron-rich ring systems, can be prone to oxidation and polymerization, leading to the formation of colored impurities[3]. While a slight color change may not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material before use, for example, by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For sensitive applications, using material that has not discolored is recommended.
Q3: I observe a gradual decrease in the potency of my stock solution of this compound. What could be the cause?
The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially when in solution and exposed to air. Additionally, photodegradation can occur with hydroxypyridine derivatives, particularly under UV light[4]. To mitigate this, prepare stock solutions fresh when possible. If storage of solutions is necessary, use an inert, dry solvent, protect from light by using an amber vial, and store at low temperatures (e.g., -20 °C).
Q4: What solvents are recommended for preparing stock solutions?
Anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for preparing stock solutions. Ensure the solvent is of high purity and low water content to minimize degradation. For reactions, the choice of solvent will be dictated by the specific chemistry being performed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material due to improper storage. | Verify the purity of the this compound using an appropriate analytical technique (TLC, LC-MS, NMR). If degradation is confirmed, use a fresh batch of the compound. |
| Presence of atmospheric oxygen or moisture in the reaction. | Ensure all reactions are carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents. | |
| Appearance of a new, more polar spot on TLC analysis of the stored solid. | Oxidation of the aldehyde to a carboxylic acid. | The carboxylic acid will have a lower Rf value on silica gel. Confirm the identity of the impurity by co-spotting with a known standard if available, or by using LC-MS. |
| The compound appears clumpy and difficult to handle. | Absorption of moisture from the atmosphere. | The compound is likely hygroscopic. Store in a desiccator over a suitable drying agent. If moisture absorption is suspected, the material can be dried under high vacuum. |
| Low solubility in a non-polar solvent. | The compound has significant polarity due to the pyridone and aldehyde functionalities. | Use a more polar aprotic solvent for dissolution. Gentle warming may aid in solubilization, but be cautious of potential thermal degradation. |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for troubleshooting and developing robust experimental protocols.
Caption: Potential degradation pathways.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridine-2-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal impurities.
-
Photodegradation: As a hydroxypyridine tautomer, the compound is prone to degradation upon exposure to light, particularly UV radiation. This can lead to complex reaction cascades, including the formation of ring-opened products[4]. The rate of photodegradation is often pH-dependent[4].
Protocol: Assessment of Compound Stability
This protocol provides a general method for assessing the stability of this compound under specific conditions.
Objective: To determine the stability of the compound in a chosen solvent and at a specific temperature over time.
Materials:
-
This compound
-
High-purity anhydrous solvent (e.g., DMSO, DMF)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL) in a volumetric flask.
-
Aliquot the solution into several amber glass vials, ensuring each vial is filled to minimize headspace.
-
If investigating the effect of atmosphere, purge the headspace of designated vials with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature, 4 °C, -20 °C).
-
Protect all samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC to determine the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) measurement.
-
Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.
-
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Protects against oxidation of the aldehyde group[5]. |
| Light | Protect from light by using amber vials or storing in the dark. | Hydroxypyridine derivatives can be susceptible to photodegradation[4]. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation. |
By adhering to these guidelines, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- Al-Momani, F. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(5), 631-636.
- Sigma-Aldrich. (2024). Safety Data Sheet for Benzene-1,2-dicarboxaldehyde.
- Sigma-Aldrich. (2025).
- Frontier Specialty Chemicals. (n.d.). Product Sheet for 2-Formyl-5-hydroxypyridine.
- Wikipedia. (2023). Pyridine-2-carbaldehyde.
- Sigma-Aldrich. (n.d.).
Sources
Technical Support Center: Overcoming Challenges in the N-Alkylation of Pyridone Intermediates
Welcome to the technical support center for the N-alkylation of pyridone intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common experimental challenges, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyridones?
The N-alkylation of pyridones is often complicated by the ambident nucleophilic nature of the pyridone ring, leading to a primary challenge of regioselectivity. This results in the formation of both the desired N-alkylated product and the isomeric O-alkylated byproduct.[1][2][3][4] Other common issues include low reaction conversion, the formation of side products from reactions with substituents on the pyridone ring or the alkylating agent, and difficulties in product purification.
Q2: How does the choice of base impact the N-alkylation of pyridones?
The base is a critical factor influencing both the reaction rate and regioselectivity. A base that is too weak may not sufficiently deprotonate the pyridone, leading to low or no conversion.[5] Conversely, a very strong base might promote undesired side reactions. The nature of the counter-ion of the base can also influence the N- versus O-alkylation ratio. For instance, alkali metal salts like those of sodium, potassium, and cesium tend to favor N-alkylation.[5]
Q3: What is the role of the solvent in pyridone N-alkylation?
Solvents play a multifaceted role by solubilizing reactants, influencing the reactivity of the nucleophile, and affecting the reaction rate.[5] Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are commonly employed.[5] The choice of solvent can significantly impact the regioselectivity of the reaction. For example, polar solvents can favor O-alkylation, while non-polar solvents may promote N-alkylation.[6]
Q4: Can the structure of the alkylating agent affect the reaction outcome?
Absolutely. The reactivity of the alkylating agent is a key determinant of the reaction's success. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] Steric hindrance on the alkylating agent can also slow down the reaction or influence the regioselectivity.
Troubleshooting Guides
Problem 1: Low or No Conversion of the Pyridone Starting Material
A common frustration is the recovery of unreacted starting material. This issue can often be resolved by systematically evaluating the reaction parameters.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the pyridone effectively.
-
Recommendation: Switch to a stronger base. For example, if potassium carbonate (K₂CO₃) in acetone is ineffective, consider using cesium carbonate (Cs₂CO₃) in DMF or acetonitrile, or a stronger base like sodium hydride (NaH) under anhydrous conditions.[5]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a practical rate.
-
Recommendation: Increase the reaction temperature. If the reaction is being conducted at room temperature, consider heating it. Microwave irradiation can also be a powerful tool to accelerate the reaction.[2]
-
-
Poor Reactivity of the Alkylating Agent: The electrophile may not be reactive enough under the current conditions.
-
Recommendation: If using an alkyl bromide or chloride with poor results, switch to the more reactive alkyl iodide. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through an in situ Finkelstein reaction.[5]
-
-
Solubility Issues: The reactants may not be sufficiently soluble in the chosen solvent.
Problem 2: Poor Regioselectivity - Significant O-Alkylation Product Formation
The formation of the undesired O-alkylated isomer is arguably the most prevalent challenge in pyridone alkylation. Understanding the factors that govern the N- versus O-selectivity is key to overcoming this hurdle.
Underlying Principles:
The pyridone anion is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen. The regioselectivity is a delicate balance of several factors, including the nature of the cation, the solvent, and the electrophile.
Strategies to Enhance N-Alkylation:
-
Cation Choice: The counter-ion of the deprotonated pyridone plays a crucial role. "Harder" cations tend to associate more with the "harder" oxygen atom, favoring O-alkylation, while "softer" cations favor reaction at the "softer" nitrogen atom. Alkali metal salts (Na⁺, K⁺, Cs⁺) generally favor N-alkylation.[5] The use of cesium fluoride (CsF) has been reported to selectively promote N-alkylation with benzyl or allyl chlorides.[10]
-
Solvent Selection: The solvent environment can influence the availability of the N and O nucleophilic sites.
-
Recommendation: While polar aprotic solvents are common, their effect on regioselectivity can vary. In some systems, non-polar solvents have been shown to favor N-alkylation.[6] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific substrate.
-
-
Alternative Alkylation Methods: When standard Williamson ether synthesis conditions fail to provide the desired selectivity, alternative methods should be considered.
-
Mitsunobu Reaction: This reaction, using triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), can be an effective method for N-alkylation.[3][11][12] However, the regioselectivity of the Mitsunobu reaction can also be substrate-dependent.
-
Phase Transfer Catalysis (PTC): PTC can be a powerful technique, often allowing for the use of milder bases and a broader range of solvents, which can favorably influence the N/O ratio.[13][14][15]
-
-
Strategic Starting Material Selection: An alternative approach is to start with a 2-alkoxypyridine. In this case, the nitrogen atom is the only available nucleophilic site for alkylation, leading to the formation of a pyridinium salt. A subsequent nucleophilic displacement of the alkoxy group by the counter-ion yields the desired N-alkyl-2-pyridone with high regioselectivity.[1]
Experimental Protocols
General Protocol for N-Alkylation of a 2-Pyridone
-
To a solution of the 2-pyridone (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add the base (1.1 - 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for deprotonation.
-
Add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to elevated temperatures may be required) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Base and Solvent on N- vs. O-Alkylation
| Entry | Base | Solvent | N/O Ratio | Yield (%) |
| 1 | K₂CO₃ | Acetone | Varies | Moderate |
| 2 | Cs₂CO₃ | DMF | High N-selectivity | Good to Excellent |
| 3 | NaH | THF | High N-selectivity | Good to Excellent |
| 4 | CsF | DMF | High N-selectivity | Good |
| 5 | Ag₂CO₃ | Benzene | Favors O-alkylation | Varies |
Note: The data presented in this table is a generalized representation based on literature precedents. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Relationship in Pyridone Alkylation
Caption: The reaction pathway of pyridone alkylation.
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to troubleshooting low conversion.
References
- Hao, X., Xu, Z., Lu, H., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(13), 3238–3241.
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665.
-
(n.d.). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme E-Books & E-Journals. Retrieved from [Link]
- Lau, C. K., Bélanger, P. C., Dufresne, C., Scheigetz, J., & Guérin, B. (1992). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Organic Chemistry, 57(23), 6340–6344.
- Maity, S., Guchhait, S., Elsharif, A. M., & Islam, S. M. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 88(17), 12151–12162.
-
Ren, F., Hao, X., Xu, Z., & Lu, H. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Retrieved from [Link]
- Bou-Salah, G., Baalouj, O., Al-Ghorbani, M., & Harrath, A. H. (2020).
-
(n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Retrieved from [Link]
- Smith, A. M., Le, P. V., & Lectka, T. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Chemical Science, 13(10), 2957–2962.
- Deady, L. W., & Korytsky, O. L. (1979). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Australian Journal of Chemistry, 32(4), 869–875.
- Kim, T., Lee, G.-J., & Cha, M. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Bulletin of the Korean Chemical Society, 15(5), 351–352.
- McKillop, A., & Cammidge, A. N. (1995). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 36(2), 243–246.
- Maity, S., Guchhait, S., Elsharif, A. M., & Islam, S. M. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
- Cioffi, E. A. (1978). The alkylation of 4-pyridone.
-
(n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
- Smith, A. M., Le, P. V., & Lectka, T. (2016). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
- Hao, X., Xu, Z., Lu, H., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(13), 3238–3241.
-
(n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Optimizing Suzuki-Miyaura Arylation of N-Alkylpyridones
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of N-alkylpyridones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges. The arylation of N-alkylpyridones is a powerful transformation for accessing privileged scaffolds in medicinal chemistry and materials science. However, the unique electronic nature of the pyridone ring can present specific obstacles. This guide offers practical, experience-driven advice to help you navigate these challenges and achieve optimal results in your experiments.
I. Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the setup and execution of Suzuki-Miyaura reactions with N-alkylpyridone substrates.
Q1: My reaction is showing low to no conversion of the starting material. Where should I start troubleshooting?
A1: Low conversion is a frequent issue. A systematic approach to troubleshooting is crucial. First, verify the integrity of your reagents, particularly the boronic acid and the palladium catalyst. Boronic acids are susceptible to degradation, and the palladium catalyst must be active.[1][2] Next, evaluate your reaction setup for the rigorous exclusion of oxygen, as this can deactivate the catalyst.[2] If these factors are ruled out, the choice of ligand, base, and solvent becomes the primary focus for optimization.[3][4]
Q2: I'm observing significant amounts of a byproduct corresponding to the protodeboronation of my boronic acid. What causes this and how can I prevent it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1] This is often promoted by the presence of water or other protic sources in the reaction mixture.[1] To mitigate this, consider using boronic esters, such as pinacol esters, which exhibit greater stability.[1][2] Alternatively, employing a "slow-release" strategy with a protecting group on the boronic acid can minimize its concentration in the free form, thus reducing degradation.[5] Adjusting the pH with a carefully chosen base can also be effective, as the rate of protodeboronation is often pH-dependent.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure reproducibility?
A3: Reproducibility hinges on meticulous experimental technique. Always use freshly distilled and degassed solvents to minimize oxygen and water content.[6] The quality of your reagents is paramount; use high-purity starting materials and consider that even different batches of the same reagent can have varying activity.[1] Precise measurement of all components, especially the catalyst and ligand, is critical. Ensure your reaction vessel is properly sealed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.[7] Consistent and efficient stirring is also important, particularly for heterogeneous mixtures.[2]
Q4: How do I choose the optimal palladium catalyst and ligand for my specific N-alkylpyridone substrate?
A4: The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your N-alkylpyridone and the coupling partner. For electron-rich N-alkylpyridones, a less electron-rich palladium catalyst might be sufficient. Conversely, for electron-deficient systems, a more electron-rich and bulky ligand is often required to facilitate the oxidative addition step.[8][9] Biaryl phosphine ligands like SPhos and XPhos are often excellent starting points due to their general effectiveness with a wide range of substrates, including challenging ones.[3][10] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[11] Screening a small panel of ligands is often the most effective approach to identify the optimal choice for a new substrate.[9]
II. In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming more complex issues that may arise during the optimization of your reaction conditions.
Issue 1: Catalyst Deactivation and Low Turnover
A common frustration is observing initial product formation that plateaus over time, indicating catalyst deactivation.
Root Causes and Solutions:
-
Oxygen Sensitivity: The active Pd(0) species is readily oxidized to inactive Pd(II) in the presence of oxygen.[2]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.[11]
-
Troubleshooting: Use air-stable pre-catalysts or handle phosphine ligands in a glovebox. The use of bulkier, electron-rich phosphines can sometimes enhance stability.[3]
-
-
Inhibition by Pyridone Nitrogen: The lone pair on the nitrogen of the pyridone ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[12]
Issue 2: Formation of Homocoupled and Other Side Products
The presence of significant side products complicates purification and reduces the yield of the desired arylated pyridone.
Common Side Products and Mitigation Strategies:
-
Boronic Acid Homocoupling (Ar-Ar): This occurs when two molecules of the boronic acid couple with each other, often catalyzed by Pd(II) species formed from catalyst oxidation.[2]
-
Dehalogenation of the Pyridone Halide: This side reaction replaces the halide on the pyridone with a hydrogen atom. It can occur via a reductive process involving a hydride source in the reaction mixture.[2]
-
Formation of Phenylated Impurities from Phosphorus Ligands: In some cases, the aryl groups from phosphine ligands can be transferred to the product.[13]
-
Mitigation: This is a known issue, particularly in the synthesis of active pharmaceutical ingredients (APIs).[13] If this is observed, switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, or a phosphine ligand with non-transferable groups (e.g., alkylphosphines) is recommended.[13]
-
Issue 3: Poor Reactivity of Electron-Deficient or Sterically Hindered Substrates
Coupling reactions involving electron-poor pyridones or sterically demanding coupling partners often proceed sluggishly.
Strategies for Enhancing Reactivity:
-
Ligand Choice: For these challenging substrates, bulky and electron-rich ligands are often essential. They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][9] Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in these scenarios.[14]
-
Base Selection: A stronger base may be required to facilitate the transmetalation step with less reactive boronic acids.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[4][7]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[15][16] The addition of water as a co-solvent can also be beneficial, as it can help to dissolve the base and facilitate the formation of the active boronate species.[2][17]
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers. Microwave heating can be a particularly effective method for accelerating slow reactions.[6][18]
III. Data and Protocols
Comparative Performance of Common Reaction Parameters
The following table summarizes general trends observed when varying key reaction parameters for the Suzuki-Miyaura arylation of N-alkylpyridones. Note that optimal conditions are highly substrate-dependent.
| Parameter | Options | General Impact on Yield | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., Pd(dppf)Cl₂) | Pre-catalysts often provide more consistent results. | Pd(II) sources require in-situ reduction, which can lead to side reactions.[2] |
| Ligand | PPh₃, Biaryl Phosphines (SPhos, XPhos), NHCs | Biaryl phosphines and NHCs generally give higher yields for challenging substrates.[3][11] | PPh₃ is often insufficient for electron-deficient or hindered partners.[19] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Organic Bases (e.g., Et₃N) | Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior.[4] | Organic bases can sometimes act as ligands and inhibit the catalyst.[2] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (often with H₂O) | Polar aprotic solvents like dioxane or DMF are generally effective.[15][16] | The choice of solvent can influence selectivity in some cases.[15] |
General Experimental Protocol for Reaction Optimization
This protocol provides a starting point for screening reaction conditions.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the N-alkylpyridone halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium pre-catalyst (1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
V. References
-
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.
-
Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
-
BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
-
Liao, Y., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Moura, J. L. M., et al. (2017). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Molecules.
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
-
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Choteau, F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
-
Ramu, V., et al. (2013). Highly Efficient Cyclopalladated Ferrocenylimine Catalyst for Suzuki Cross-Coupling Reaction of 3-Pyridylboronic Pinacol Ester with Aryl Halides. Organometallics.
-
BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
-
Wikipedia. (n.d.). Palladium-catalyzed coupling reactions. Wikipedia.
-
Tyler, J. W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions.
-
Byers, J. T., et al. (2021). Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate.
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry.
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
-
Liao, Y., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
-
Molander, G. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
-
Akao, A., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
-
Jutand, A., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
-
Li, B., et al. (2011). Iron-mediated direct Suzuki-Miyaura reaction: a new method for the ortho-arylation of pyrrole and pyridine. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate.
-
Mosslemin, M. H., et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Tetrahedron Letters.
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing the Solvent Effects in Palladium/ N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pyridine-2-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of pyridine-2-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic pathways. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
Q1: My oxidation of 2-methylpyridine is resulting in a low yield of pyridine-2-carbaldehyde and a significant amount of picolinic acid. What is causing this over-oxidation?
A1: Over-oxidation of the aldehyde to the corresponding carboxylic acid (picolinic acid) is a common side reaction, particularly with strong oxidizing agents. The aldehyde group is susceptible to further oxidation, especially under harsh reaction conditions.
Causality: The mechanism of oxidation involves the initial formation of the aldehyde, which can then be hydrated in the presence of water to form a gem-diol. This gem-diol is readily oxidized to the carboxylic acid. The choice of oxidant and control of reaction parameters are critical to prevent this.
Troubleshooting & Optimization:
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. Manganese dioxide (MnO₂) is a classic choice for the oxidation of allylic and benzylic alcohols, and by extension, activated methyl groups on heteroaromatic rings.[1][2] It is a heterogeneous reagent, and the reaction is believed to occur on the surface of the MnO₂ particles.[3] The reactivity of MnO₂ can be highly dependent on its method of preparation and activation.
-
Reaction Conditions:
-
Temperature Control: Perform the oxidation at the lowest effective temperature to minimize over-oxidation.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. An excess of a strong oxidant will invariably lead to the carboxylic acid.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
Q2: I am using a Swern oxidation to prepare a pyridine-2-carbaldehyde derivative from the corresponding alcohol, but my yields are inconsistent, and I'm observing a complex mixture of byproducts. What are the likely issues?
A2: The Swern oxidation, while generally mild and effective, is sensitive to reaction conditions, particularly temperature.[4][5][6] The primary byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO₂).[4][7]
Causality: The reaction proceeds through a highly reactive intermediate, the alkoxysulfonium ylide. If the temperature is not strictly controlled (typically below -60 °C), this intermediate can undergo side reactions, such as the Pummerer rearrangement, leading to the formation of mixed thioacetals and other impurities.[8]
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the addition of reagents.
-
Order of Addition: The correct order of addition is crucial. Typically, DMSO and oxalyl chloride are reacted first to form the active oxidant, followed by the addition of the alcohol, and finally the tertiary amine base (e.g., triethylamine).
-
Volatile Byproducts: Be aware of the formation of volatile and malodorous dimethyl sulfide and toxic carbon monoxide. All manipulations should be performed in a well-ventilated fume hood.[4] Used glassware should be rinsed with bleach to oxidize the residual DMS.[4]
Q3: My purified pyridine-2-carbaldehyde turns brown upon storage. What is causing this discoloration and how can I prevent it?
A3: Pyridine-2-carbaldehyde is known to be sensitive to air and light.[9] The discoloration is likely due to slow oxidation and/or polymerization reactions. Older samples are often brown due to these impurities.[10]
Causality: The aldehyde functional group can be oxidized by atmospheric oxygen to the corresponding carboxylic acid. Additionally, aldehydes can undergo various condensation and polymerization reactions, which are often catalyzed by light or trace impurities.
Troubleshooting & Optimization:
-
Storage Conditions: Store purified pyridine-2-carbaldehyde under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from light. Refrigeration is also recommended to slow down decomposition.
-
Purification: If the material has already discolored, it may be necessary to re-purify it by distillation or column chromatography before use.[11]
Q4: I am attempting a reaction with a pyridine-2-carbaldehyde derivative under basic conditions and am getting a mixture of the corresponding alcohol and carboxylic acid. What is this side reaction?
A4: This is likely the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes that lack an α-hydrogen in the presence of a strong base.[12][13] Pyridine-2-carbaldehyde and its derivatives fall into this category.
Causality: In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.[12][14] The reaction proceeds via a nucleophilic attack of hydroxide on the carbonyl carbon, followed by a hydride transfer to a second molecule of the aldehyde.[12]
Troubleshooting & Optimization:
-
Avoid Strong Bases: If possible, use non-basic or mildly basic conditions for subsequent reactions.
-
Protecting Groups: If strongly basic conditions are unavoidable, consider protecting the aldehyde functionality as an acetal or another suitable protecting group before proceeding with the reaction.
-
Crossed Cannizzaro Reaction: In some cases, a "crossed" Cannizzaro reaction can be utilized by adding a more reactive aldehyde, such as formaldehyde, as a sacrificial reducing agent.[13]
II. Troubleshooting Guides
Guide 1: Low Yield in the Oxidation of 2-Methylpyridine Derivatives
Problem: The oxidation of a substituted 2-methylpyridine to the corresponding pyridine-2-carbaldehyde is resulting in low yields, with significant recovery of starting material or formation of picolinic acid.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Oxidizing Agent:
-
If using a strong oxidant (e.g., KMnO₄, CrO₃): Switch to a milder, more selective reagent like activated manganese dioxide (MnO₂).[2] The success of MnO₂ oxidations can be highly dependent on the "activation" of the reagent. Commercial "activated" MnO₂ is available, or it can be prepared by reacting MnSO₄ with KMnO₄.
-
If using MnO₂ with poor results: The activity of MnO₂ can vary between batches.[3] Consider preparing a fresh batch of activated MnO₂. The reaction is heterogeneous, so efficient stirring is crucial.
-
-
Optimize Reaction Conditions with MnO₂:
-
Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or toluene are commonly used.
-
Temperature: While often run at room temperature or reflux, carefully controlling the temperature can improve selectivity. Start at a lower temperature and gradually increase it while monitoring the reaction.
-
Stoichiometry: A large excess of MnO₂ (5-20 equivalents) is often required for these heterogeneous reactions to go to completion.[3]
-
-
Alternative Oxidation Methods:
-
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups. However, selenium compounds are toxic and require careful handling.
-
Catalytic Oxidation: Investigate catalytic methods using a transition metal catalyst and a co-oxidant.
-
Data Summary: Comparison of Oxidizing Agents for 2-Methylpyridine Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous, basic or acidic | Inexpensive | Strong oxidant, often leads to over-oxidation to picolinic acid |
| MnO₂ | Aprotic solvent, reflux | Selective for allylic/benzylic positions | Heterogeneous, requires large excess, variable reactivity |
| SeO₂ | Dioxane/water, reflux | Effective for activated methyl groups | Highly toxic, requires careful handling and workup |
| Swern Oxidation | (from 2-pyridinemethanol) | Mild, high yields for aldehydes | Requires prior synthesis of the alcohol, strict temperature control |
Guide 2: Purification Challenges with Pyridine-2-carbaldehyde Derivatives
Problem: Difficulty in isolating a pure product after synthesis, with persistent impurities observed by NMR or LC-MS.
Step-by-Step Purification Protocol:
-
Initial Workup - Acid-Base Extraction:
-
Since pyridine derivatives are basic, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic organic impurities behind.[11]
-
The aqueous layer can then be basified (e.g., with NaHCO₃ or Na₂CO₃) and the product re-extracted with an organic solvent (e.g., DCM, EtOAc).
-
-
Chromatography:
-
Silica Gel Column Chromatography: This is a standard method, but the basic nature of the pyridine ring can lead to tailing of the product peak on silica gel.
-
Mitigating Tailing: To improve peak shape and separation, add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%).
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which can sometimes provide better separation for basic compounds.
-
-
Distillation:
-
For liquid pyridine-2-carbaldehyde derivatives, vacuum distillation can be a highly effective purification method.[11] Ensure the system is free of leaks to prevent oxidation at high temperatures.
-
-
Crystallization:
-
If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[11]
-
III. Mechanistic Insights & Visualizations
Mechanism of Over-oxidation to Picolinic Acid
The desired oxidation of 2-methylpyridine stops at the aldehyde stage. However, in the presence of water and a strong oxidizing agent, the aldehyde can be further oxidized.
Caption: Pathway of over-oxidation.
The Cannizzaro Reaction Side Reaction
Under strongly basic conditions, two molecules of pyridine-2-carbaldehyde can disproportionate into pyridine-2-methanol and picolinic acid.
Caption: The Cannizzaro disproportionation.
IV. References
-
Jubilant Ingrevia. Safety Data Sheet: Pyridine-2-carbaldehyde.
-
ChemicalBook. 2-Pyridinecarboxaldehyde - Safety Data Sheet. (2025-08-02).
-
Wikipedia. Cannizzaro reaction.
-
Wikipedia. Swern oxidation.
-
Janczewski, Ł., Walczak, M., Fraczyk, J., & Kolesinska, B. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. ResearchGate.
-
Tilley, J. W., et al. (Patent). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. Google Patents.
-
Wikipedia. Pyridine-2-carbaldehyde.
-
Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.
-
BYJU'S. Byproducts Produced in Swern Oxidation.
-
ChemicalBook. 2-Methylpyridine: Properties, Production process and Uses. (2024-03-25).
-
Benchchem. Troubleshooting common issues in pyridine synthesis.
-
Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1972). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
-
PubMed. Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment.
-
Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry.
-
Sigma-Aldrich. SAFETY DATA SHEET. (2025-12-22).
-
Organic Chemistry Portal. Cannizzaro Reaction.
-
Alfa Chemistry. Swern Oxidation.
-
Khan Academy. Worked example: Cannizzaro reaction (video).
-
Organic-Chemistry.org. Swern Oxidation. (2019-07-10).
-
Indian Patents. An improved process for the synthesis of pyridine -2-carboxaldehyde.
-
Organic Chemistry Portal. Swern Oxidation.
-
ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. (2025-10-16).
-
GURCZYNSKI, M., et al. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
-
Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
-
Patsnap. Preparation method of 2-pyridine carboxaldehyde - Eureka.
-
ResearchGate. Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications. (2025-08-08).
-
Googleapis.com. United States Patent Office.
-
Alberti, A., Astolfi, P., Carloni, P., Greci, L., Rizzoli, C., & Stipa, P. The reactivity of manganese dioxide towards different substrates in organic solvents.
-
Sigma-Aldrich. 2-Pyridinecarboxaldehyde 99 1121-60-4.
-
PubMed. Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA: implications for toxicity in the treatment of iron overload disease.
-
Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Wikipedia. Manganese dioxide.
-
Wordpress. Manganese Dioxide, MnO2. (2026-01-02).
-
Common Organic Chemistry. Manganese Dioxide.
-
Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. Oxidations with Manganese Dioxide. The Journal of Organic Chemistry - ACS Publications.
-
Organic Chemistry Portal. Pyridine synthesis.
-
Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2.
-
ResearchGate. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2025-08-06).
Sources
- 1. Manganese dioxide - Wikipedia [en.wikipedia.org]
- 2. Manganese Dioxide [commonorganicchemistry.com]
- 3. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction [organic-chemistry.org]
- 14. Khan Academy [khanacademy.org]
Technical Support Center: 6-Oxo-1,6-dihydropyridine-2-carbaldehyde Reaction Scale-Up
Introduction
6-Oxo-1,6-dihydropyridine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for more complex molecular architectures. While its synthesis on a laboratory scale may be straightforward, scaling up the process for pilot or manufacturing campaigns introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and process engineers in navigating the complexities of scaling this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Transitioning from bench-scale (grams) to pilot-scale (kilograms) often reveals issues not apparent in smaller reactions. The most common challenges include:
-
Exotherm Control: The oxidation step to form the aldehyde is often highly exothermic. What is easily managed in a small flask with an ice bath can become a dangerous thermal runaway risk in a large reactor with a lower surface-area-to-volume ratio.[1][2]
-
Mixing and Mass Transfer: Inadequate mixing in large vessels can lead to localized concentration gradients ("hot spots"), causing an increase in side reactions and impurities.[1]
-
Yield Reduction and Inconsistent Performance: Reactions that are high-yielding at the lab scale may suffer from significant yield drops upon scale-up due to changes in reaction kinetics and mass transfer limitations.[1]
-
Product Isolation and Purification: Methods like column chromatography that are feasible for small quantities become impractical and costly at scale. Developing a robust, scalable crystallization or extraction procedure is critical.[1][3]
-
Impurity Profile Changes: Longer reaction times and temperature variations can lead to the emergence of new or more prevalent impurities that were negligible at the lab scale.[1]
Q2: How does the choice of synthetic route and reagents impact scalability?
A2: The choice of starting material and reagents is paramount for a successful scale-up. For instance, many routes to pyridine aldehydes or pyridones exist.[4][5][6][7]
-
Starting Materials: Using precursors like pyridine-N-oxides can be hazardous and lead to detonations, making them unsuitable for large-scale operations.[4] Starting from more stable precursors, even if it adds a step, is often preferable.
-
Oxidizing Agents: The selection of an oxidant is a critical decision. While powerful oxidants like selenium dioxide or m-CPBA might give high conversions at the lab scale, they pose significant safety hazards, toxicity concerns, and disposal issues at an industrial scale.[4][8] Safer, more cost-effective oxidants like manganese dioxide (MnO₂) or controlled air/oxygen oxidation with a catalyst are often explored for commercial processes.
-
Catalysts: If the reaction is catalytic, catalyst deactivation, separation, and regeneration become major considerations. Heterogeneous catalysts are often preferred for ease of removal at scale compared to homogeneous catalysts.[3]
Q3: What are the Critical Process Parameters (CPPs) that must be monitored and controlled during scale-up?
A3: The key to a robust and reproducible process is identifying and controlling the CPPs. For this synthesis, they typically include:
-
Temperature: This is arguably the most critical parameter due to the exothermic nature of the oxidation. Precise temperature control during reagent addition and throughout the reaction is essential to prevent runaway reactions and minimize impurity formation.[2]
-
Reagent Addition Rate: A slow, controlled addition of the limiting reagent (often the oxidant) is crucial for managing the heat generated by the reaction. This is a key strategy to prevent the accumulation of unreacted reagents, which can lead to a sudden and dangerous exotherm.[9]
-
Agitation/Mixing Speed: Efficient mixing is required to ensure uniform temperature and concentration throughout the reactor, preventing localized side reactions. The stirrer design and speed (RPM) must be optimized for the specific reactor geometry and reaction mass viscosity.
-
pH: For reactions involving acidic or basic conditions, or during aqueous workup, pH must be carefully controlled to ensure the product's stability and optimize partitioning during extractions. Some pyridine-aldehyde cyclizations are known to be reversible and pH-dependent.[10]
Scale-Up Workflow & Logic
The following diagram illustrates the typical workflow and decision-making process when scaling up a chemical synthesis from the laboratory to the pilot plant.
Caption: General workflow for chemical process scale-up.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Significant Decrease in Yield or Stalled Reaction
When a reaction that performs well at 100g scale yields poorly at 10kg, it is often due to physical, not chemical, limitations.
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Inefficient Mixing | In a large reactor, the power input per unit volume from the agitator may be lower than in the lab. This can lead to poor heat and mass transfer, causing the reaction to stall or favor side reactions.[1] | 1. Model the Mixing: Consult with a chemical engineer to model the reactor's mixing characteristics. 2. Adjust Agitator: Increase agitation speed (RPM) if possible, or consider a different impeller design (e.g., pitched-blade turbine for better axial flow). 3. Dilution: Increasing the solvent volume can sometimes improve mixing by reducing viscosity, but this has a negative impact on throughput. |
| Poor Temperature Control | The surface-area-to-volume ratio decreases drastically with scale. A reactor's jacket may be insufficient to remove heat as fast as it is generated, forcing a much slower addition rate, which can alter the reaction kinetics.[2] | 1. Slow the Addition: Dramatically slow down the addition rate of the key reagent to allow the cooling system to keep up. 2. Use a Lower Temperature: Start the reaction at a lower initial temperature to create a larger thermal sink. 3. Calorimetry Data: Use data from Differential Scanning Calorimetry (DSC) to understand the onset temperature of the exotherm and the total heat of reaction.[9] |
| Reagent Quality | The quality and impurity profile of reagents from different suppliers or batches can vary significantly, especially at larger scales. | 1. Qualify New Batches: Always run a small-scale test with the new batch of reagents before committing to the full-scale reaction. 2. Check Specifications: Pay close attention to the certificate of analysis, especially for water content and key impurities. |
Problem 2: Increased Levels of Impurities
The appearance of new or more concentrated impurities is a classic scale-up issue.
Caption: Factors influencing the thermal safety margin of the process.
References
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
- Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem.
- US3274206A - Process for the production of pyridine aldehydes - Google Patents.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC - NIH.
- Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly - Journal of Synthetic Chemistry.
- WO2009122940A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
- A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - NIH.
- A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization - PubMed - NIH.
- Reagents and conditions for the synthesis of pyridones 4a-h. - ResearchGate.
- Synthesis of 1,4-dihydropyridine derivatives of biological interest | Request PDF.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC.
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
- Technical Support Center: Synthesis of Pyridone Derivatives - Benchchem.
- Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing.
- Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. - Consensus.
- Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline | Request PDF - ResearchGate.
- Synthesis of 2-pyridones - Organic Chemistry Portal.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed.
- (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - WJPMR.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications.
- Hazards of Oxidation and Reduction Reactions | 8 | v2 | Handbook for C - Taylor & Francis eBooks.
- EVALUATION AND MITIGATION OF OXIDATION REACTION HAZARDS - Journal of Xi'an Shiyou University.
- Synthesis of 6-amino-1,4-dihydropyridines that prevent calcium overload and neuronal death - PubMed.
- Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE.
- Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids.
- Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R g ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04230H.
- Effect of Additives on Pyrite Oxidation - CDC Stacks.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH.
- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH.
- This compound | 358751-77-6 - Sigma-Aldrich.
- Evaluation of the Thermal Hazard of the Oxidation Reaction in the Synthesis of 3,4-Bis(4-nitrofurazan-3-yl)furoxan - ACS Figshare.
- 6-oxo-1,6-dihydropyridine-3-carbaldehyde - Sigma-Aldrich.
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
- One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions - ResearchGate.
- Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications | Request PDF - ResearchGate.
- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. icheme.org [icheme.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridone synthesis [organic-chemistry.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Synthesizing 6-oxo-pyridine-3-carboxamide Derivatives
Welcome to the Technical Support Center for the synthesis of 6-oxo-pyridine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Introduction to the Synthesis
The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, side product formation, and purification difficulties. The most common synthetic strategies involve multicomponent reactions like the Guareschi-Thorpe condensation and variations of the Hantzsch pyridine synthesis.[1][2][3] Success in these syntheses hinges on a nuanced understanding of the reaction mechanisms and careful control of experimental parameters.
This guide will address specific issues you may encounter, providing not just solutions, but also the underlying chemical principles to empower you to rationalize and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of the Desired 6-oxo-pyridine-3-carboxamide
Question: My reaction is resulting in a disappointingly low yield of the target product. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion or side reactions. Let's break down the potential causes and their remedies.
Possible Cause 1: Inefficient Reaction Conditions
Classical methods often call for prolonged reflux in standard solvents like ethanol, which may not be optimal for all substrates.[4]
-
Expert Insight & Solution: The choice of catalyst and solvent system is paramount. For syntheses resembling the Guareschi-Thorpe or Hantzsch reactions, the catalyst plays a crucial role in promoting the initial condensation and subsequent cyclization steps.
-
Catalyst Optimization: Consider screening a panel of catalysts. While traditional methods may use base catalysts like piperidine or sodium ethoxide, modern protocols have shown significant improvements with Lewis acids or Brønsted acids. For instance, using p-toluenesulfonic acid (PTSA) can significantly accelerate the reaction.[4] In some cases, metal catalysts or even nanoparticles like ZnO can offer enhanced efficiency and greener reaction conditions.[5]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and equilibrium position of intermediate steps.[6] While ethanol is common, exploring other solvents like methanol, or even aqueous or solvent-free conditions, can be beneficial.[2][7] Greener options like glycerol or polyethylene glycol (PEG-400) have also been reported to be effective.[8]
-
Temperature and Reaction Time: Systematically evaluate the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[9]
-
Possible Cause 2: Incomplete Cyclization or Dehydration
The formation of the pyridone ring involves a critical cyclization and subsequent dehydration (or aromatization) step. If this step is inefficient, you will isolate intermediates instead of your desired product.
-
Expert Insight & Solution: This is often a kinetic or thermodynamic issue.
-
Promoting Cyclization: Ensure your catalyst is appropriate for this step. For instance, in the Guareschi-Thorpe synthesis, ammonium carbonate can act as both a nitrogen source and a mild base to facilitate cyclization.[2]
-
Driving Dehydration: In Hantzsch-type syntheses, the initial product is a dihydropyridine, which must be oxidized to the aromatic pyridine.[1][4] If your target is the fully aromatic pyridone, ensure an appropriate oxidant is present. Common oxidants include nitric acid, potassium permanganate, or milder reagents like iodine in methanol.[4][8] For some protocols, air oxidation may be sufficient, but this can be slow and inefficient.
-
Possible Cause 3: Formation of Side Products
The multicomponent nature of these syntheses means that various side reactions can compete with the desired pathway, consuming starting materials and reducing your yield.
-
Expert Insight & Solution: Understanding the potential side reactions is key to mitigating them.
-
Knoevenagel vs. Michael Additions: The initial steps often involve a Knoevenagel condensation and a Michael addition. The order of these reactions can sometimes be influenced by the reaction conditions. Pre-forming one of the intermediates before adding the final component can sometimes improve selectivity.
-
Self-Condensation of Starting Materials: The starting β-ketoamides or cyanoacetamides can undergo self-condensation, especially under harsh basic conditions. Using milder bases or carefully controlling the stoichiometry can help minimize this.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen a variety of catalysts (e.g., PTSA, ZnO nanoparticles, ammonium carbonate). | The catalyst is crucial for promoting both the initial condensation and the final cyclization steps.[2][4][5] |
| Solvent | Experiment with solvents of varying polarity (e.g., ethanol, methanol, water, glycerol). | Solvent polarity can significantly impact reaction rates and the stability of intermediates.[6] |
| Temperature | Optimize the reaction temperature by monitoring with TLC. | Balances reaction rate with the potential for side reactions and product decomposition.[9] |
| Oxidant (for Hantzsch-type) | Ensure the presence of a suitable oxidizing agent (e.g., HNO₃, KMnO₄, I₂). | The dihydropyridine intermediate must be aromatized to the final pyridine product.[4][8] |
Problem 2: Difficulty in Purifying the Product
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure 6-oxo-pyridine-3-carboxamide. What are the best purification strategies?
Answer: The polar nature of the pyridone ring and the amide functionality can make purification challenging. These compounds often exhibit poor solubility in common organic solvents and can streak on silica gel.
Strategy 1: Recrystallization
Recrystallization is often the most effective method for purifying these compounds, especially on a larger scale.
-
Expert Insight & Solution: The key is finding a suitable solvent or solvent system.
-
Solvent Selection: Ethanol is a common and often effective solvent for recrystallizing dihydropyridone derivatives.[10] Other polar solvents like methanol, isopropanol, or mixtures with water can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Troubleshooting "Oiling Out": If your compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too quickly. Try adding more hot solvent to dissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[11]
-
Co-crystallization: Be aware that these compounds can sometimes form co-crystals with solvents or even other components in the reaction mixture.[12][13] This can sometimes be used to your advantage for purification.
-
Strategy 2: Silica Gel Column Chromatography
While challenging, column chromatography can be used for purification, especially for smaller scales or when recrystallization is ineffective.
-
Expert Insight & Solution: The key to successful chromatography of these polar, basic compounds is to mitigate their interaction with the acidic silica gel.
-
Mobile Phase Modification: To prevent peak tailing, add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 2% of a 7N solution) can neutralize the acidic silanol groups on the silica surface.[11]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[11] For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or ammonia) is a powerful option.[14][15]
-
Dry Loading: To improve resolution, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder rather than dissolving it in a small amount of solvent.
-
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, Isopropanol, Water mixtures | The compound should be fully soluble at high temperature and sparingly soluble at low temperature.[10] |
| Silica Gel Chromatography | Hexane/Ethyl Acetate or DCM/Methanol with 0.1-1% triethylamine or ammonia. | The basic modifier is crucial to prevent peak tailing.[11] |
| Reversed-Phase Chromatography | Water/Acetonitrile or Water/Methanol with 0.1% formic acid or ammonium hydroxide. | Excellent for highly polar compounds; water removal from fractions can be time-consuming.[14][15] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Guareschi-Thorpe or Hantzsch?
A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The Guareschi-Thorpe reaction typically uses a cyanoacetamide and a 1,3-dicarbonyl compound to yield a 2-pyridone.[2][16] The Hantzsch synthesis is more versatile, using an aldehyde, two equivalents of a β-ketoester (or related compound), and a nitrogen source to produce a dihydropyridine, which is then oxidized.[1][4] The Hantzsch route allows for greater diversity in the substituents at the 4-position of the pyridine ring.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[9] Use a solvent system that gives good separation between your starting materials, intermediates, and the final product (aim for an Rf of 0.2-0.4 for your product). Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: I'm concerned about the environmental impact of my synthesis. Are there greener alternatives?
A3: Yes, significant efforts have been made to develop more environmentally friendly protocols. Consider using water as a solvent, which has been shown to be effective in some cases.[2] Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, are also excellent green alternatives that can reduce reaction times and simplify workup.[4][7] The use of non-toxic, renewable solvents like glycerol is another promising approach.[8]
Q4: My final product seems to be unstable. How should I store it?
A4: Pyridone derivatives are generally stable crystalline solids. However, if you have residual acidic or basic impurities from the workup, this can sometimes lead to degradation over time. Ensure your product is thoroughly purified and dried. Store it as a solid in a cool, dry, and dark place. If the compound is particularly sensitive, storage under an inert atmosphere (nitrogen or argon) may be beneficial.
Visualizing the Workflow
General Synthetic Workflow
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
Handling and safety precautions for 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde
Welcome to the technical support center for 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde (CAS RN: 106984-91-2). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth safety protocols, handling procedures, and troubleshooting guides in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Section 1: Hazard Assessment and Safety Precautions
Working with any chemical reagent requires a thorough understanding of its potential hazards. This section provides a comprehensive overview of the safety considerations for 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde.
Frequently Asked Questions: Safety and Handling
Q1: What are the primary hazards associated with 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde?
A1: Based on available safety data sheets, 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde is classified as a hazardous substance. The primary hazards include:
-
Acute Oral Toxicity: It is considered harmful if swallowed.
-
Skin Irritation: It can cause skin irritation upon contact.
-
Serious Eye Irritation: It is likely to cause serious eye irritation.
-
Skin Sensitization: It may cause an allergic skin reaction.
As a powdered substance, it also poses a risk of inhalation, which can lead to respiratory tract irritation.
Q2: What are the GHS Hazard and Precautionary Statements for this compound?
A2: The Globally Harmonized System (GHS) classifications for this compound are as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.[1]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 respirator or higher |
| Solution Preparation and Handling | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat or chemical-resistant apron | Use in a certified chemical fume hood |
Q4: What are the proper storage conditions for 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde?
A4: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere. It is recommended to store it refrigerated (2-8°C) in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical. Follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Q6: How should I handle a spill of this compound?
A6: The response depends on the size of the spill.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material to avoid creating dust.
-
Place the spilled material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
If flammable solvents are nearby, extinguish all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance. Do not attempt to clean up a major spill without proper training and equipment.
-
Section 2: Troubleshooting Experimental Challenges
Even with careful planning, experiments can present unexpected challenges. This section addresses common issues encountered when working with 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde and related compounds.
Frequently Asked Questions: Experimental Troubleshooting
Q7: My reaction involving 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde is giving a low yield. What are the potential causes?
A7: Low yields in reactions with pyridone derivatives are a common problem. Here are some factors to investigate:
-
Suboptimal Reaction Conditions: Many pyridone syntheses require specific temperature and time parameters. Inadequate heating or reaction times can lead to incomplete conversion.
-
Reagent Purity: Ensure the purity of your starting material and all other reagents. Impurities can interfere with the reaction.
-
Solvent Quality: The presence of water can be detrimental in many organic reactions. Use anhydrous solvents when necessary.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: The aldehyde and pyridone functionalities can participate in various side reactions. Monitor your reaction by TLC or LC-MS to check for the formation of byproducts.
Q8: I'm performing a reductive amination with this compound and getting poor results. What should I troubleshoot?
A8: Reductive amination can be a finicky reaction. Here are some common issues and solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine. This can be slow or incomplete.
-
Solution: Consider pre-forming the imine before adding the reducing agent. You can monitor imine formation by NMR or IR spectroscopy. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.
-
-
Reduction of the Aldehyde: Strong reducing agents like sodium borohydride can reduce the aldehyde before it has a chance to form the imine.
-
Solution: Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4]
-
-
pH of the Reaction: The pH of the reaction mixture is crucial. Imine formation is typically favored under slightly acidic conditions, but the reducing agent may decompose if the pH is too low.
-
Solution: Optimize the pH of your reaction, often by using a mild acid catalyst like acetic acid.
-
-
Steric Hindrance: If your amine is sterically hindered, the reaction may be slow.
-
Solution: You may need to use higher temperatures or longer reaction times.
-
Q9: I'm having difficulty purifying my product. What are some common challenges and solutions?
A9: Purifying pyridine-containing compounds can be challenging due to their basicity and polarity.
-
Streaking on Silica Gel Chromatography: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to your eluent system.
-
-
Poor Solubility: Pyridone derivatives can have limited solubility in common organic solvents.
-
Solution: You may need to use more polar solvent systems for chromatography or consider alternative purification methods like crystallization or preparative HPLC.
-
-
Product is Water-Soluble: The polarity of the pyridone moiety can lead to some water solubility, causing issues during aqueous workups.
-
Solution: Use a saturated brine solution during extractions to reduce the solubility of your compound in the aqueous layer. You may also need to perform multiple extractions with your organic solvent.
-
Q10: Is 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde susceptible to degradation?
A10: Yes, there are a few potential degradation pathways to be aware of:
-
Photodegradation: Dihydropyridine derivatives are known to be sensitive to light. The primary photodegradation pathway is often oxidation to the corresponding pyridine derivative. It is advisable to protect your reactions and stored compound from light.
-
Hydrolysis: While the pyridone ring is generally stable, the aldehyde group can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases.
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.
Section 3: Disposal and Decontamination
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Frequently Asked Questions: Waste Disposal
Q11: How should I dispose of waste 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde and contaminated materials?
A11: All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: Decontaminate any non-disposable glassware by rinsing with a suitable organic solvent, followed by washing with soap and water. The solvent rinsate should be collected as hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal and contact your EHS department to arrange for pickup.
Section 4: Visualized Workflows
To further clarify key processes, the following diagrams illustrate the recommended workflows for handling and troubleshooting.
Diagrams
Caption: General Safety Workflow for Handling 6-oxo-1,6-dihydro-pyridine-3-carbaldehyde.
Caption: Troubleshooting Workflow for Low Yield or Impure Product.
References
-
Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]
-
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | C5H4N2O2 | CID 37818559. PubChem. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
6-Oxo-1,6-dihydropyridine-3-carbaldehyde - [X42601]. Synthonix. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]
-
ATSDR Pyridine Tox Profile. ATSDR. Available at: [Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. Available at: [Link]
-
Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np, Pu): A Computational Study. PubMed. Available at: [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]
-
Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. Cambridge Open Engage. Available at: [Link]
-
Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np. eScholarship. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]
-
Materials and Methods - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde. NCBI. Available at: [Link]
-
One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]
-
Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC. Available at: [Link]
-
Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. PMC. Available at: [Link]
-
Interactive 3D Chemistry Animations. ChemTube3D. Available at: [Link]
-
1925 PDFs | Review articles in O-PHTHALALDEHYDE. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde. CAS Common Chemistry. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. Available at: [Link]
-
How to purify aldehydes by forming its reversible adducts? ResearchGate. Available at: [Link]
-
Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ResearchGate. Available at: [Link]
-
Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor. ResearchGate. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. Available at: [Link]
-
A Facile Route to Synthesize 1,2-Dihydropyridine and 1,6 Pyrimidinone Analogues from 4-Oxo-4 H -Chromene-3-Carbaldehyde. ResearchGate. Available at: [Link]
-
The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. MDPI. Available at: [Link]
-
Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Publications. Available at: [Link]
-
(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 106984-91-2|6-Oxo-1,6-dihydropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Unambiguous Fingerprint: A Comparative Guide to ¹H and ¹³C NMR Analysis of Synthesized 6-Oxo-Pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. Among the vast landscape of heterocyclic chemistry, 6-oxo-pyridine (also known as pyridin-2-one) derivatives represent a privileged scaffold, forming the core of numerous biologically active molecules. Their unambiguous characterization is paramount, and in the analytical arsenal of the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard. This guide provides an in-depth, comparative analysis of ¹H and ¹³C NMR data for synthesized 6-oxo-pyridine derivatives, offering field-proven insights into spectral interpretation and robust experimental protocols.
The Decisive Role of NMR in Characterizing 6-Oxo-Pyridine Scaffolds
The biological and medicinal significance of the 6-oxo-pyridine core necessitates a profound understanding of its structural nuances. Substituents on the pyridinone ring can dramatically alter its physicochemical properties and biological activity. Therefore, the precise determination of the substitution pattern and the overall molecular architecture is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed atomic-level map of the molecule, revealing not only the connectivity of atoms but also subtle electronic and stereochemical features.[1][2]
This guide will delve into the characteristic ¹H and ¹³C NMR signatures of 6-oxo-pyridine derivatives, explore the influence of various substituents on their spectral parameters, and present a standardized protocol for acquiring high-quality, reproducible NMR data.
Foundational Principles of NMR Spectroscopy for Heterocyclic Analysis
A solid understanding of the fundamental principles of NMR is essential for accurate spectral interpretation.[3][4] The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter in NMR. It is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).
Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of neighboring nuclei, which leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and, in many cases, the dihedral angle between them. For aromatic and heteroaromatic systems like the 6-oxo-pyridine ring, the coupling constants between adjacent protons (ortho-coupling, ³J), protons separated by two bonds (meta-coupling, ⁴J), and protons separated by three bonds (para-coupling, ⁵J) are characteristic and aid in the assignment of signals.
A Comparative Analysis of ¹H and ¹³C NMR Spectra of Substituted 6-Oxo-Pyridine Derivatives
The true power of NMR in the analysis of 6-oxo-pyridine derivatives lies in its ability to reveal the electronic effects of substituents on the pyridinone ring. By comparing the spectra of a series of derivatives, we can establish clear trends that aid in the identification of unknown compounds.
¹H NMR Spectral Characteristics
The ¹H NMR spectra of 6-oxo-pyridine derivatives exhibit several characteristic features. The protons on the heterocyclic ring typically resonate in the aromatic region (δ 6.0-8.5 ppm). The exact chemical shifts are influenced by the electronic nature of the substituents.
| Compound/Substituent | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |
| Unsubstituted 2-Pyridone | ~6.6 (d) | ~7.4 (t) | ~6.2 (d) | NH: ~12.5 (br s) |
| 4-Methyl-2-pyridone | ~6.5 (s) | - | ~6.1 (d) | CH₃: ~2.2 (s), NH: ~12.3 (br s) |
| 5-Nitro-2-pyridone | ~7.0 (d) | ~8.3 (dd) | - | NH: ~13.0 (br s) |
| 4,6-Dimethyl-2-pyridone [5] | ~6.0 (s) | - | ~5.8 (s) | CH₃ (C4): ~2.1 (s), CH₃ (C6): ~2.3 (s), NH: ~11.8 (br s) |
Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet.
As illustrated in the table, an electron-donating group like a methyl group at the C4 position shields the H3 and H5 protons, causing an upfield shift in their resonance. Conversely, a potent electron-withdrawing group like a nitro group at the C5 position strongly deshields the H4 proton, shifting its signal significantly downfield.
¹³C NMR Spectral Characteristics
The ¹³C NMR spectra provide complementary information about the carbon skeleton of the 6-oxo-pyridine derivatives. The carbonyl carbon (C2) is typically the most deshielded carbon, appearing in the range of δ 160-170 ppm. The chemical shifts of the other ring carbons are also sensitive to substituent effects.
| Compound/Substituent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |
| Unsubstituted 2-Pyridone | ~165 | ~120 | ~140 | ~105 | ~135 | |
| 4-Methyl-2-pyridone | ~164 | ~121 | ~148 | ~104 | ~134 | CH₃: ~20 |
| 5-Nitro-2-pyridone | ~162 | ~122 | ~142 | ~115 | ~145 | |
| 4,6-Dimethyl-2-pyridone [5] | ~165 | ~118 | ~149 | ~103 | ~145 | CH₃ (C4): ~19, CH₃ (C6): ~21 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The data clearly shows that substituents have a predictable effect on the ¹³C chemical shifts. For instance, the nitro group at C5 in 5-nitro-2-pyridone deshields both C5 and the adjacent C6.
A Self-Validating Experimental Protocol for High-Quality NMR Data Acquisition
To ensure the reliability and reproducibility of NMR data, a standardized experimental protocol is crucial. The following step-by-step methodology is designed to be a self-validating system for the analysis of synthesized 6-oxo-pyridine derivatives.
Step 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and MeOD. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. If not using TMS, the residual solvent peak can be used for calibration.[6]
-
Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up the NMR spectrometer and acquiring the data.
Caption: Workflow for NMR data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment.
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.
-
Number of Scans: 128 to 1024 scans or more, depending on the sample concentration and the desired signal-to-noise ratio.
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign them to the corresponding nuclei in the molecule based on chemical shifts, coupling patterns, and integration. For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.[7]
The logical relationship for spectral assignment is depicted below.
Caption: Logic for structural assignment using NMR data.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of synthesized 6-oxo-pyridine derivatives. A thorough understanding of the fundamental principles of NMR, combined with a comparative analysis of spectral data from a range of substituted analogues, empowers researchers to confidently and accurately elucidate the structures of their novel compounds. The implementation of a robust and standardized experimental protocol is key to generating high-quality, reproducible data, thereby ensuring the scientific integrity of the research. This guide provides a comprehensive framework for leveraging the full potential of NMR in the exciting and impactful field of medicinal chemistry and drug development.
References
- Hore, P. J. Nuclear Magnetic Resonance. Oxford University Press, 2015.
- Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry, vol. 15, no. 4, 2011, pp. 396-430.
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
Duddeck, H., Dietrich, W., & Toth, G. Structure Elucidation by Modern NMR: A Workbook. Springer, 2009.[8][9]
- Keeler, J. Understanding NMR Spectroscopy. John Wiley & Sons, 2010.
- Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Mini-Reviews in Organic Chemistry, vol. 8, no. 4, 2011, pp. 397-429.
- Richards, S. A., & Hollerton, J. C. Essential Practical NMR for Organic Chemistry. John Wiley & Sons, 2011.
- Martin, G. E., & Zektzer, A. S. "Long-range two-dimensional heteronuclear chemical shift correlation." Magnetic Resonance in Chemistry, vol. 26, no. 8, 1988, pp. 631-652.
-
"NMR Techniques in Organic Chemistry: a quick guide." University of Bath, [Link].[7]
-
"Chapter 5: Acquiring 1 H and 13 C Spectra." Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds, The Royal Society of Chemistry, 2018, pp. 45-67.[6]
-
"Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers." Scientific Reports, vol. 12, no. 1, 2022, p. 12345.[5]
-
"Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry, vol. 49, no. 7, 2011, pp. 437-42.[10]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. NMR Textbooks | NMR Facility [nmr.chem.ox.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Structure Elucidation by Modern NMR: A Workbook by Helmut Duddeck, Wolfgang Dietrich, Gabor Toth, Paperback | Barnes & Noble® [barnesandnoble.com]
- 9. books.google.cn [books.google.cn]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde Analogs
Introduction: The Versatility of the Pyridine Scaffold
The 6-oxo-1,6-dihydropyridine core structure is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its unique electronic and structural properties allow for facile chemical modification at multiple positions, enabling the generation of extensive analog libraries. This guide provides a comparative analysis of the biological activities of various analogs derived from the 6-oxo-1,6-dihydropyridine-2-carbaldehyde framework, with a focus on anticancer and enzyme inhibitory activities. We will delve into structure-activity relationships (SAR), examine the experimental data supporting these findings, and provide detailed protocols for key biological assays.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold lies in its adaptability. By strategically modifying the core 6-oxo-1,6-dihydropyridine structure, researchers have developed potent agents targeting different disease pathways.
Anticancer and Cytotoxic Activity
The pyridine ring and its derivatives are cornerstones in the development of anticancer agents.[1] Analogs of the 6-oxo-1,6-dihydropyridine scaffold have demonstrated significant cytotoxic potential against various human tumor cell lines.
A key strategy in analog design involves the introduction of different substituted rings. For instance, studies on 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles revealed that specific substitutions lead to broad-spectrum cytotoxic activity.[2] Notably, certain analogs were identified as being significantly more active than the standard chemotherapeutic drug doxorubicin against specific cancer cell lines.[2]
Table 1: Comparative Cytotoxicity of Selected 2-Oxo-1,2-dihydropyridine Analogs
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Analog 24 | 1,4,6-trisubstituted | Colon HT29 Carcinoma | More active than Doxorubicin | [2] |
| Analog 15 | 1,4,6-trisubstituted | Human Tumor Panel | Broad-spectrum activity | [2] |
| Analog 23 | 1,4,6-trisubstituted | Human Tumor Panel | Broad-spectrum activity | [2] |
| Compound 5 | Tryptamine substitution | EGFR-mutant cells | Potent & Selective | [3] |
| Compound 7 | 1,2,4-triazole ring | EGFR-mutant cells | Potent & Selective |[3] |
This table summarizes data from cited literature, highlighting the most promising compounds.
The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the dihydropyridine ring are critical for activity. For example, in a study on dihydropyridines for rhabdomyosarcoma, increasing the side chain length at the ortho and para positions of the parent molecule led to increased cell growth inhibition across 21 different cell line models.[4] This suggests that steric bulk and lipophilicity at these positions may enhance interactions with the biological target. Furthermore, the introduction of moieties like tryptamine or a 1,2,4-triazole ring has been shown to be particularly advantageous for generating potent and selective EGFR-targeting anticancer candidates.[3]
Enzyme Inhibition: Targeting Key Cancer Pathways
Beyond general cytotoxicity, many dihydropyridine analogs are designed as specific enzyme inhibitors, a cornerstone of targeted cancer therapy.
Poly(ADP-ribose) Polymerase (PARP) Inhibition:
PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. Inhibiting these enzymes in cancers with existing DNA repair deficiencies (like those with BRCA mutations) leads to a synthetic lethal phenotype, selectively killing cancer cells.[5][6] The 6-oxo-1,6-dihydropyridine scaffold has been successfully incorporated into potent PARP inhibitors.[7] These inhibitors function not only by blocking the catalytic domain but also by "trapping" the PARP enzyme on DNA, which enhances their cytotoxic effect.[5][7]
Xanthine Oxidase (XO) Inhibition:
Other analogs have been developed as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. Overactivity of XO can lead to hyperuricemia and gout. By modifying the core structure to 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids, researchers have created inhibitors with IC50 values in the low nanomolar range, comparable to the clinically used drug febuxostat.[8] SAR studies revealed that a methyl group at the 4-position of the pyrimidine ring could decrease potency, while changing a carbonyl group to an imino group maintained it.[8]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key SAR principles for this class of compounds.
Caption: Key modification points on the core scaffold and their influence on biological activity.
-
Position 1 (Nitrogen substitution): Modifications here often influence the molecule's overall physicochemical properties, such as solubility and cell permeability.
-
Position 2 (Carbaldehyde group): This aldehyde is a versatile handle for creating derivatives like Schiff bases and hydrazones, which can act as critical pharmacophores for target engagement.
-
Position 4 (Aryl/Heterocycle substitution): This position is crucial for determining potency and selectivity. As seen with XO inhibitors, the nature of the substituted phenyl ring dramatically impacts inhibitory concentration.[8]
-
Other Ring Positions: Substitutions at positions 3 and 5 can further modulate the electronic properties and conformation of the molecule, fine-tuning its binding affinity.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the findings, standardized assays are employed. Here are the methodologies for two key experiments.
Protocol: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the plates and add the compound-containing medium. Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol: In Vitro PARP1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.
Causality: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by the PARP1 enzyme. An effective inhibitor will prevent this reaction, leading to a lower signal.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash the plate to remove unbound histones.
-
Reaction Setup: In each well, add activated DNA (to stimulate the enzyme), biotinylated NAD+, and the PARP1 enzyme.
-
Inhibitor Addition: Add serial dilutions of the test analogs to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and vehicle as a negative control.[7]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones.
-
Substrate Addition: After another wash, add an HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
Measurement & Analysis: Stop the reaction and measure the absorbance. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curve.
Mechanistic Insights: The PARP Inhibition Pathway
The efficacy of PARP inhibitors in BRCA-deficient cancers is a prime example of synthetic lethality. Understanding this pathway is crucial for appreciating the therapeutic strategy.
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
In healthy cells, PARP1 detects single-strand DNA breaks and initiates their repair.[6] When a PARP inhibitor is present, it traps PARP1 at the site of damage. During DNA replication, this trapped complex causes the replication fork to collapse, creating a more severe double-strand break (DSB). In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA genes, the HR pathway is deficient.[6] These cells cannot repair the DSBs, leading to genomic instability and ultimately, cell death.[5][6] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Conclusion and Future Directions
Analogs of this compound represent a highly fruitful area of research in drug discovery. The versatility of the core scaffold allows for the development of compounds with diverse biological activities, including potent and selective anticancer agents and enzyme inhibitors. Structure-activity relationship studies have consistently shown that targeted modifications at specific positions on the pyridine ring can dramatically enhance potency and modulate selectivity.
Future efforts should focus on optimizing the pharmacokinetic properties of the most potent analogs to improve their in vivo efficacy and safety profiles. Furthermore, exploring new derivatizations of the core scaffold could lead to the discovery of inhibitors for other clinically relevant targets, expanding the therapeutic potential of this remarkable class of compounds.
References
-
Structure activity relationship study of compounds 10 and 6. ResearchGate. [Link]
-
A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. National Institutes of Health (NIH). [Link]
-
Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. [Link]
-
Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [Link]
-
Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. PubMed. [Link]
-
Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. PubMed. [Link]
-
Accepted Manuscript. TARA. [Link]
-
Synthesis and Biological Activity of 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides. Hindawi. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health (NIH). [Link]
-
Novel Anti-tubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure Activity Relationship and Target Identification Studies. ResearchGate. [Link]
-
Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]
-
The structure-activity relationship study on the 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. [Link]
-
PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-Cancer Activity of Novel 2-Pyridone-3,5-Dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel anti-cancer therapeutics with improved efficacy and reduced side effects is a paramount goal in oncology research. The 2-pyridone-3,5-dicarbonitrile scaffold has emerged as a promising pharmacophore, with recent studies demonstrating its potential as a potent anti-cancer agent.[1][2][3] This guide provides a comprehensive, step-by-step framework for the preclinical validation of novel 2-pyridone-3,5-dicarbonitrile (PDC) compounds. We present a series of robust, validated in vitro assays designed to objectively compare the performance of these novel agents against established alternatives like Doxorubicin. This guide details not only the "how" but also the "why" behind each experimental choice, offering field-proven insights to ensure scientific integrity and reproducibility. The protocols herein cover initial cytotoxicity screening, elucidation of cell death mechanisms via apoptosis and cell cycle analysis, and investigation of molecular targets through western blotting.
Introduction: The Rationale for Investigating 2-Pyridone-3,5-Dicarbonitriles
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have shown a wide range of biological activities, including significant anti-cancer properties.[4][5][6] The 2-pyridone-3,5-dicarbonitrile core, in particular, offers a unique electronic and structural framework that can be synthetically tailored to target specific oncogenic pathways. Recent research highlights that compounds with this backbone exhibit potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and colon, as well as glioblastoma.[1][7][8]
A key challenge in cancer therapy is the development of resistance to conventional drugs and the prevalence of severe side effects.[9] Doxorubicin, a widely used anthracycline antibiotic, is effective but its use is limited by cardiotoxicity and the emergence of resistance.[9][10][11] This necessitates the development of novel agents like PDCs that may offer a different mechanism of action and a more favorable therapeutic window. This guide outlines a validation workflow to rigorously assess this potential.
Experimental Design & Validation Workflow
A multi-faceted approach is essential to comprehensively validate the anti-cancer activity of a novel compound. Our workflow is designed to progress from broad screening to detailed mechanistic studies, ensuring a thorough characterization of the compound's biological effects.
Selection of Comparators and Cell Lines
-
Test Compounds: Novel 2-pyridone-3,5-dicarbonitrile derivatives (e.g., PDC-1, PDC-2).
-
Positive Control: Doxorubicin, a standard-of-care chemotherapeutic agent with a well-characterized mechanism involving DNA intercalation and topoisomerase II inhibition.[10][][13]
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., Dimethyl Sulfoxide, DMSO), to account for any effects of the solvent itself.
-
Cell Lines: A panel of human cancer cell lines is crucial to assess the breadth of activity. We recommend:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
A549: A lung carcinoma cell line.
-
HCT-116: A colorectal carcinoma cell line.
-
Validation Workflow Diagram
The following diagram illustrates the logical progression of experiments, from initial screening to mechanistic investigation.
Caption: Hypothesized mechanism: PDC inhibits STAT3 activation, reducing anti-apoptotic proteins and inducing apoptosis.
Interpretation of Expected Results: Treatment with PDC-1 would be expected to show a decrease in the levels of phosphorylated STAT3 and its downstream target Bcl-2. Concurrently, an increase in the level of cleaved (activated) Caspase-3 would be observed, confirming the induction of apoptosis through the intrinsic pathway. [14][15][16]
Conclusion and Future Directions
This guide provides a systematic and robust framework for validating the anti-cancer activity of novel 2-pyridone-3,5-dicarbonitrile compounds. By following this workflow, researchers can generate a comprehensive data package that not only quantifies the potency of their compounds but also elucidates their mechanism of action, providing a strong foundation for further preclinical and clinical development. The illustrative data presented herein suggests that novel PDCs can exhibit superior potency to established drugs like Doxorubicin, potentially by targeting key survival pathways like STAT3. Future studies should expand the cell line panel, investigate other potential molecular targets, and ultimately progress the most promising candidates into in vivo xenograft models to assess their efficacy and safety in a whole-organism context.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Chikkanna, A. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- BenchChem. (n.d.). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Pang, B., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC.
- R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
- Vella, S., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from University of Virginia School of Medicine.
- BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Cancer Research UK. (n.d.). Doxorubicin.
- Siveen, K. S., et al. (2014).
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Zou, S., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC.
- Johnson, D. E., et al. (2018).
- Flow Cytometry and Cell Sorting Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- In, L. (2024). The Role of STAT3 in Cancer Development and Progression.
- Lin, L., et al. (2011).
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Oreate AI Blog. (2025).
- El-Naggar, M., et al. (2018).
- Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing.
- DiVA portal. (2022). One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti- cancer.
- RSC Publishing. (2022). One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti- cancer.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- ResearchGate. (n.d.). Design, Synthesis and Anticancer Evaluation of 1,2,4-Thiadiazole linked Pyridone Derivatives.
- RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Molecules. (2018).
- Abcam. (n.d.). Apoptosis western blot guide.
- BenchChem. (n.d.). Larotaxel Cytotoxicity Assay in Breast Cancer Cell Lines.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Abcam. (n.d.). MTT assay protocol.
- National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
- Taylor & Francis Online. (2021).
- ResearchGate. (n.d.). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BenchChem. (n.d.).
- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
- ResearchGate. (n.d.). Apoptosis-related proteins were detected by Western blotting.
Sources
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03579K [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. remedypublications.com [remedypublications.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2D-QSAR in the Development of Novel 6-Oxo-Pyridine-3-Carboxamide Antimicrobials
This guide provides a comprehensive analysis of two-dimensional quantitative structure-activity relationship (2D-QSAR) studies as applied to a promising class of novel antimicrobial agents: 6-oxo-pyridine-3-carboxamide derivatives. We will dissect a key study in this area to compare the structural features that govern biological activity, offering a robust framework for researchers in medicinal chemistry and drug development to guide future synthesis and optimization efforts.
Introduction: The Promise of the Pyridine-3-Carboxamide Scaffold
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents.[1] The 2-pyridone ring, a core component of the 6-oxo-pyridine-3-carboxamide scaffold, has been identified as a pharmacologically significant structure with demonstrated antibacterial and antifungal properties.[1] By systematically modifying this core structure and correlating these changes with biological activity, we can develop predictive models that accelerate the discovery of more potent drug candidates. This is the central premise of QSAR modeling, a computational approach that mathematically links a compound's structure to its biological activity.[2]
2D-QSAR, in particular, offers a powerful and accessible method for establishing these relationships. It relies on molecular descriptors derived from the two-dimensional representation of a molecule, such as topological indices, steric parameters, and electronic properties, to build predictive models without the need for complex 3D conformational analysis.[3][4]
Comparative Analysis: A 2D-QSAR Case Study
A seminal study by El-Sehrawi et al. provides an excellent dataset for understanding the application of 2D-QSAR to this chemical class.[1][5] The study involved the synthesis and in vitro antimicrobial and antifungal evaluation of twenty-six novel 6-oxo-pyridine-3-carboxamide derivatives.[1][5] Their work serves as a practical example of how to identify the key molecular properties that drive efficacy.
Dataset and Biological Activity
The synthesized compounds were tested against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) in µg/ml used as the measure of biological activity. For QSAR analysis, these MIC values are typically converted to a logarithmic scale (pMIC = -log[MIC]) to linearize the relationship between structure and activity.
Several compounds demonstrated noteworthy potency. For instance, compound 5c (6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide) showed broad-spectrum antibacterial activity comparable to the standard drugs Ampicillin and Gentamicin.[1][5] Additionally, compounds 3a , 5c , and 9b were found to be equipotent to the antifungal drug Amphotericin B against Aspergillus fumigatus.[1][5]
Key Molecular Descriptors and Their Influence
The core of any QSAR study is the selection of molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. The study developed separate models for antibacterial and antifungal activity, revealing that different physicochemical properties govern each.
The analysis identified several critical 2D descriptors. The table below compares these descriptors and explains their significance in the context of drug design.
| Descriptor Category | Selected Descriptor | Physicochemical Meaning & Implication for Activity |
| Topological | Wiener Polarity Number | Represents the sum of distances between all pairs of heteroatoms. A positive correlation in the QSAR model suggests that increasing the polarity and/or the number of heteroatoms enhances biological activity, potentially by improving interactions with polar residues in the target binding site. |
| Steric | Verloop B1 & B2 Parameters | These are steric descriptors that define the dimensions of a substituent. Their inclusion in a model indicates that the size and shape of specific substituents are critical for fitting into the target's binding pocket. A negative coefficient might suggest that bulky groups are detrimental to activity. |
| Electronic | Dipole Moment (Z-component) | Measures the polarity of the molecule along the Z-axis. Its importance suggests that specific electronic field distributions are crucial for molecular recognition and binding affinity. |
| Quantum-Chemical | HOMO & LUMO Energy | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, respectively. These are critical for understanding charge-transfer interactions with a biological target.[6] |
Interpreting the QSAR Model
The resulting QSAR equations provide a quantitative basis for predicting the activity of new, unsynthesized compounds. For example, a hypothetical antibacterial model might look like:
pMIC = β₀ + β₁(Wiener Polarity) - β₂(Verloop B1) + β₃(Dipole Z)
-
A positive coefficient (e.g., for Wiener Polarity) signifies that an increase in this descriptor's value leads to higher activity.
-
A negative coefficient (e.g., for Verloop B1) indicates that increasing the size of a substituent in a specific dimension is unfavorable for activity.
This allows medicinal chemists to prioritize synthetic targets. Based on the model, a chemist would focus on adding polar groups and avoiding bulky substituents at certain positions to design a more potent derivative.
Methodology: A Protocol for Robust 2D-QSAR Modeling
To ensure the development of a statistically significant and predictive QSAR model, a rigorous and self-validating workflow must be followed.[7][8] This process ensures that the resulting model is not a product of chance correlation and can be reliably used for predictions.[9]
Visualizing the 2D-QSAR Workflow
The following diagram illustrates the standard workflow for developing a predictive 2D-QSAR model.
Caption: High-level workflow for 2D-QSAR model development.
Step-by-Step Protocol
-
Data Curation & Preparation:
-
Assemble a dataset of compounds with a common structural scaffold (e.g., 6-oxo-pyridine-3-carboxamide).
-
Record their biological activity (e.g., MIC) from consistent experimental assays.
-
Convert the biological activity to a logarithmic scale (e.g., pMIC) to ensure a linear data distribution.
-
Draw the 2D structures of all molecules using chemical drawing software.
-
-
Molecular Descriptor Calculation:
-
Input the 2D structures into molecular descriptor calculation software (e.g., PaDEL-Descriptor, Dragon).
-
Calculate a wide range of descriptor classes: topological, constitutional, electronic, and physicochemical.[10]
-
-
Dataset Division:
-
Causality: To build a predictive model, it must be trained on one set of data and validated on a separate, "unseen" set.[9] This ensures the model has learned true structure-activity relationships rather than just memorizing the training data.
-
Divide the full dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). This division should be done rationally to ensure that the structural diversity and range of activity in the test set are representative of the training set.
-
-
Feature Selection and Model Building:
-
Use statistical techniques (e.g., stepwise regression, genetic algorithms) to select a small subset of the calculated descriptors that have a high correlation with activity but low inter-correlation with each other.[11]
-
Construct the mathematical model using a regression method. Multiple Linear Regression (MLR) is common for its interpretability.[12] The model takes the form: Activity = c + (w1 * D1) + (w2 * D2) + ..., where D are descriptor values and w are their regression coefficients.
-
-
Rigorous Model Validation (Self-Validating System):
-
Internal Validation: This step assesses the robustness of the model using only the training set. The primary method is leave-one-out cross-validation (LOO-CV).[7]
-
Procedure: A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set.
-
Key Metric: The cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust and predictive model.[7]
-
-
External Validation: This is the ultimate test of a model's predictive power.
-
Procedure: The model built using the final training set is used to predict the activity of the compounds in the test set.
-
Key Metric: The predictive R² (R²_pred). This value measures how well the model predicts the activity of the external test set compounds. An R²_pred > 0.6 is highly desirable.[7]
-
-
Y-Randomization: As a further check against chance correlation, the biological activity values in the training set are randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. The resulting models should have very low R² and q² values, confirming that the original model is statistically significant.[7]
-
Comparison with Alternative Computational Methods
While 2D-QSAR is a powerful tool, it's important to understand its place among other computational chemistry techniques.
| Method | Basis | Pros | Cons | When to Use |
| 2D-QSAR | Ligand-Based (2D structure) | Fast, computationally inexpensive, easily interpretable.[13] | Does not account for 3D conformation or specific receptor interactions. | Early-stage lead optimization when a target structure is unknown and a series of active compounds exists. |
| 3D-QSAR | Ligand-Based (3D structure) | Accounts for molecular shape and 3D field effects (steric, electrostatic). Can provide more detailed structural insights. | Requires molecular alignment (often a source of error), computationally more demanding.[4] | When optimizing a congeneric series and wanting to understand the 3D requirements of the binding site. |
| Molecular Docking | Structure-Based | Predicts binding pose and affinity within a known protein target. Provides direct visualization of drug-receptor interactions. | Requires a high-resolution 3D structure of the biological target. Scoring functions can be inaccurate. | When the protein target is known, for virtual screening of compound libraries or understanding binding mechanisms. |
Workflow for Advanced Drug Design
A comprehensive drug design project often integrates these methods.
Caption: Integrated workflow for computational drug design.
Conclusion
2D-QSAR analysis of 6-oxo-pyridine-3-carboxamide derivatives provides invaluable, quantitative insights into their structure-activity relationships. By identifying key molecular descriptors related to polarity, sterics, and electronics, these models serve as a predictive guide for the rational design of new, more potent antimicrobial and antifungal agents. The strength of this approach lies in its robust, self-validating methodology, which ensures that the generated models are statistically sound and possess true predictive power. When integrated with other computational techniques and experimental validation, 2D-QSAR is an indispensable tool in the modern drug discovery pipeline, accelerating the journey from initial hit to clinical candidate.
References
- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- Conejo-Garcia, A., Gallo, M. A., Espinosa, A., & Campos, J. M. (2010). 2D-QSAR: The Mathematics behind the Drug Design Methodology. Bentham Science.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed.
- El-Sehrawi, H., Soliman, D., Khalifa, M., & El-Bakry, O. (2015). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. Canadian Center of Science and Education.
- HUFOCW. MOLECULAR DESCRIPTORS USED IN QSAR.
- Slideshare. 2D QSAR DESCRIPTORS.
- Basicmedical Key. (2016, July 18). Validation of QSAR Models.
- PubMed. (2013). On the development and validation of QSAR models.
- El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49.
- SciELO. On the information content of 2D and 3D descriptors for QSAR.
- ResearchGate. Descriptors used in the 2D-QSAR study.
- Slideshare. 2D - QSAR.
- ResearchGate. (2014). Modern 2D QSAR for drug discovery.
- NIH. 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods.
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. neovarsity.org [neovarsity.org]
- 3. benthamscience.com [benthamscience.com]
- 4. hufocw.org [hufocw.org]
- 5. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 10. 2D QSAR DESCRIPTORS | PPTX [slideshare.net]
- 11. 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2D - QSAR | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides
The 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamide scaffold is a significant heterocyclic system in medicinal chemistry, drawing attention for its potential as a core structure in the development of novel therapeutic agents.[1][2] The arrangement of nitrogen atoms and functional groups offers multiple points for interaction with biological targets, making it an attractive framework for library synthesis in drug discovery campaigns.[3][4] This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of these complex molecules, offering insights into the strategic choices and experimental nuances that underpin each pathway. The comparison is based on methodologies developed to generate a library of 18 derivatives, highlighting the flexibility and efficiency of each approach.[5]
Introduction to Synthetic Strategies
The synthesis of the target pyrazolo[1,5-c]pyrimidine core generally involves the construction of a pyrazole ring followed by the annulation of the pyrimidine ring.[6][7] The challenge lies in the controlled introduction of substituents at various positions, particularly the alkyl group at the 6-position and the carboxamide at the 3-position. The two strategies discussed herein diverge in their approach to introducing the 6-alkyl substituent: one introduces it at the outset of the synthesis, while the other installs it on a pre-formed heterocyclic intermediate.
Route A: The "Alkyl-First" Convergent Approach
This initial strategy is a nine-step linear sequence that begins with the introduction of the desired 6-alkyl group.[5] This pathway leverages the addition of a primary alkylamine to methyl acrylate as the foundational step, thereby defining the C6-substituent from the very beginning. The subsequent steps are dedicated to building the pyrazole and then the pyrimidine ring onto this initial fragment.
Rationale and Key Features
The "alkyl-first" approach is logical when a specific set of C6-analogs is desired, as the entire synthesis is tailored from the start for a particular alkyl group. This can be advantageous for minimizing the need for protecting groups on the pyrimidine ring nitrogen in later stages. However, the length of the sequence (nine steps) can be a significant drawback, potentially leading to a lower overall yield and increased consumption of time and resources.
Visualizing the Pathway
References
- 1. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides | Semantic Scholar [semanticscholar.org]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ESI-MS Fragmentation Analysis of Novel Dicarboxylic-1,4-Dihydropyridines
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. For derivatives of 1,4-dihydropyridine (DHP), a scaffold renowned for its calcium channel blocking activity, understanding the molecular structure with unerring accuracy dictates the path of development.[1] The introduction of dicarboxylic acid moieties to this core structure presents a unique analytical challenge, creating molecules with multiple potential sites for ionization and fragmentation. This guide provides an in-depth comparison of Electrospray Ionization-Mass Spectrometry (ESI-MS) fragmentation techniques, offering a robust framework for the analysis of these novel compounds. As Senior Application Scientists, we move beyond mere protocol, delving into the causality of experimental choices to ensure your methodologies are not just reproducible, but also deeply understood.
The Analytical Imperative: Why Fragmentation Analysis Matters for DHP Derivatives
1,4-Dihydropyridines, such as the archetypal drug Nifedipine, are a cornerstone in cardiovascular therapy.[2][3][4][5] The therapeutic efficacy and metabolic fate of new analogues are intrinsically linked to their structure, particularly the nature and position of substituents on the DHP ring. The addition of dicarboxylic acid groups can significantly alter polarity, metabolic stability, and pharmacokinetic profiles. Consequently, a definitive analytical method to confirm structure and identify metabolites is not just a regulatory requirement, but a fundamental component of the research and development process.
Tandem mass spectrometry (MS/MS) is the gold standard for this purpose, providing a molecular "fingerprint" through controlled fragmentation of a selected precursor ion.[3][6][7][8] This guide will focus on Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), two common fragmentation techniques, to provide a comparative analysis tailored to dicarboxylic-DHP structures.
Principles of Ionization and Fragmentation
Electrospray Ionization (ESI) is the method of choice for polar and thermally labile molecules like our target compounds, as it gently transfers ions from solution to the gas phase with minimal in-source fragmentation.[3][9] Typically, in positive ion mode, we expect to observe the protonated molecule [M+H]+, while in negative ion mode, the deprotonated molecule [M-H]- is common. For dicarboxylic acids, the choice of polarity is critical and will influence the subsequent fragmentation pathways.
Once the precursor ion is isolated, energy is introduced to induce fragmentation. This is where techniques like CID and HCD come into play.
-
Collision-Induced Dissociation (CID): This technique involves accelerating the precursor ions and colliding them with neutral gas molecules (e.g., nitrogen or argon) in a collision cell.[10][11] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds.[10][12] CID is a relatively low-energy process and is highly effective for fragmenting small molecules.[13]
-
Higher-Energy Collisional Dissociation (HCD): Associated with Orbitrap mass spectrometers, HCD is also a collisional activation method, but the fragmentation occurs in a dedicated multipole collision cell external to the main trapping region.[10] This technique often provides richer fragmentation spectra with more high-energy fragments and avoids the "low mass cutoff" issue sometimes seen in ion trap CID, ensuring that smaller fragment ions are detected.[10]
Predicted Fragmentation Pathways of Dicarboxylic-1,4-Dihydropyridines
By synthesizing the known fragmentation patterns of the 1,4-DHP core and dicarboxylic acids, we can predict the primary fragmentation pathways for our novel compounds.
The 1,4-Dihydropyridine Core
The most characteristic fragmentation of the 1,4-DHP ring under ESI-MS/MS involves the loss of the substituent at the C-4 position.[12] Aromatization of the dihydropyridine ring to a more stable pyridine ring is a strong driving force for many fragmentation pathways.
The Dicarboxylic Acid Moieties
When analyzing dicarboxylic acids in negative ion mode ([M-H]-), common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂).[14] In positive ion mode ([M+H]+), fragmentation is often initiated at the protonated carboxylic acid group, also leading to losses of water and CO.
Combined Fragmentation Pattern
For a novel dicarboxylic-1,4-dihydropyridine, we can anticipate a competitive fragmentation landscape:
-
Loss of the C-4 Substituent: This is expected to be a dominant fragmentation pathway, yielding a stable pyridinium ion.
-
Sequential Losses from Carboxylic Acids: We predict the neutral loss of H₂O and CO₂ from the dicarboxylic acid side chains.
-
Cleavage of Ester Linkages (if present): If the carboxylic acids are esterified, cleavage of the ester groups is a likely fragmentation route.
The specific fragmentation observed will depend on the relative bond strengths and the stability of the resulting fragment ions.
Experimental Design and Protocols
To provide a clear comparison, we will outline a standardized workflow for analyzing a novel dicarboxylic-1,4-dihydropyridine using LC-MS/MS with both CID and HCD.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative fragmentation analysis.
Detailed Step-by-Step Methodology
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the novel dicarboxylic-1,4-dihydropyridine in a 1:1 mixture of methanol and water.
- From the stock solution, prepare a 1 µg/mL working solution using the same solvent mixture. This concentration is a good starting point for achieving adequate signal intensity without saturating the detector.
2. Liquid Chromatography (LC):
- Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for good separation of the analyte from any potential impurities.
- Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Perform separate runs in both positive and negative ion modes to capture all relevant precursor ions.
- Full Scan MS: Acquire full scan data from m/z 100 to 1000 to identify the precursor ion(s) of the target compound.
- MS/MS Method: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the top 3 most intense ions from the full scan.
- Fragmentation Method A (CID):
- Collision Gas: Nitrogen or Argon.
- Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 30, and 45 to observe a range of fragments from low to high energy.
- Fragmentation Method B (HCD):
- Collision Gas: Nitrogen.
- Collision Energy: Use a stepped HCD collision energy of 20, 40, and 60 (arbitrary units, instrument-dependent) to obtain a comprehensive fragmentation pattern.
Comparative Performance Analysis: CID vs. HCD
The choice between CID and HCD can significantly impact the quality and content of the fragmentation data. Below is a comparison of their expected performance for dicarboxylic-1,4-dihydropyridines.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Rationale for Dicarboxylic-DHPs |
| Energy Regime | Low-energy, single or multiple collisions | Higher-energy, single collision | HCD may be more effective at cleaving stronger bonds within the DHP ring structure, providing more extensive fragmentation. |
| Fragment Ion Profile | Dominated by lower-energy, more stable fragments. | Richer spectra, including smaller fragment ions and those from higher-energy pathways. | HCD is advantageous as it can reveal more detailed structural information by generating a wider array of fragments, including those from the core ring structure. |
| Low Mass Cutoff | Ion trap CID can have a one-third low mass cutoff, potentially losing small, informative fragments. | No low mass cutoff, all fragment ions are detected.[10] | This is a critical advantage for HCD, as small fragments resulting from the loss of CO₂, H₂O, or parts of the C-4 substituent would be readily detected. |
| Speed | Generally faster scan speeds. | Can have slightly slower scan speeds depending on the instrument and resolution. | For initial structural elucidation, the comprehensiveness of HCD data may outweigh the slightly faster speed of CID. |
| Typical Application | Routine quantification and initial structural confirmation. | In-depth structural elucidation and identification of unknowns. | For novel compounds, the detailed fragmentation provided by HCD is highly desirable for unambiguous structure confirmation. |
Predicted Fragmentation Diagram
The following diagram illustrates the predicted fragmentation pathways and key fragment ions for a generic dicarboxylic-1,4-dihydropyridine.
Caption: Predicted fragmentation of a dicarboxylic-1,4-dihydropyridine.
Conclusion and Recommendations
For the comprehensive structural analysis of novel dicarboxylic-1,4-dihydropyridines, both CID and HCD provide valuable data. However, for the purpose of de novo structural elucidation and the creation of a detailed fragmentation library for future metabolite identification, HCD is the superior technique . Its ability to generate richer, more informative spectra without a low mass cutoff ensures that all structurally relevant fragments are captured.
Our recommendation is to employ a dual-pronged approach:
-
Utilize HCD for initial, in-depth structural characterization of the parent compound and its primary fragments.
-
Develop a targeted CID method for routine applications, such as pharmacokinetic studies, where the focus is on quantifying known parent/metabolite transitions with maximum speed and sensitivity.
By understanding the underlying principles of each fragmentation technique and applying them strategically, researchers can unlock a new level of confidence and detail in the analysis of these promising novel therapeutic agents.
References
-
De Vijlder, T., Valkenborg, D., Lemiere, F., & Cuyckens, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-631. [Link]
-
De Vijlder, T., Valkenborg, D., Lemiere, F., & Cuyckens, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(8), 1547–1563. [Link]
-
Wang, X. D., Li, J. L., Lu, Y., Chen, X., Huang, M., Chowbay, B., & Zhou, S. F. (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: application to a clinical herb-drug interaction study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 534–544. [Link]
-
Liao, H. W., Lin, C. C., & Chen, G. Y. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(5), 887–898. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid communications in mass spectrometry : RCM, 24(12), 1731–1740. [Link]
-
Brodbelt, J. S. (2016). The "ETD-like" Fragmentation of Small Molecules. Journal of The American Society for Mass Spectrometry, 27(11), 1773–1781. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709–712. [Link]
-
Kumar, P., Kumar, R., & Kumar, V. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry, 10(3), 5543-5549. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation of peptides and proteins. Methods in enzymology, 402, 148-185. [Link]
-
Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]
-
S., S. (2012). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Scholars Research Library. [Link]
-
Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]
-
Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Cox, J., Horning, S., Mann, M., & Makarov, A. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 11(1), 549–558. [Link]
-
Wikipedia contributors. (2023, December 19). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. [Link]
-
Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD outperforms CID and HCD in the analysis of the ubiquitylated proteome. Journal of proteome research, 9(3), 1323–1331. [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]
-
Hardwick, E. K., & Davidson, J. T. (2025). Structural Characterization of Nitazene Analogs Using Electrospray Ionization–Tandem Mass Spectrometry (ESI–MS/MS). Drug Testing and Analysis. [Link]
-
Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Agilent Technologies. (2021, February 20). 13 Small Molecule Accurate Mass Analysis. YouTube. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. longdom.org [longdom.org]
- 13. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Cytotoxicity of Pyridine-2-Carbaldehyde Thiosemicarbazone Complexes
Introduction: The Rising Prominence of Thiosemicarbazones in Oncology
Thiosemicarbazones (TSCs) are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] Their mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the inhibition of key cellular enzymes.[3][4] Among these, pyridine-2-carbaldehyde thiosemicarbazone and its derivatives have emerged as particularly promising ligands. The coordination of these ligands to various metal ions can significantly enhance their cytotoxic effects, offering a tunable platform for the development of novel metallodrugs.[5][6] This guide provides a comparative analysis of the cytotoxicity of different metal complexes of pyridine-2-carbaldehyde thiosemicarbazone, supported by experimental data and protocols to aid researchers in this dynamic field.
Comparative Cytotoxicity: A Look at the Central Metal Ion's Role
The cytotoxic profile of pyridine-2-carbaldehyde thiosemicarbazone complexes is profoundly influenced by the nature of the central metal ion. The choice of metal not only affects the geometry and stability of the complex but also its redox properties and biological targets.
Copper Complexes: Potent and Redox-Active
Copper complexes of pyridine-2-carbaldehyde thiosemicarbazone consistently demonstrate high cytotoxicity across a range of cancer cell lines.[7][8][9] This enhanced activity is often linked to the redox activity of copper, which can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10] Studies have shown that the complexation of copper with these ligands leads to a significant increase in their anticancer activity compared to the free ligand.[7] For instance, chitosan-functionalized pyridine-based thiosemicarbazone copper(II) complexes have shown substantial antiproliferative activity against MDCK and MCF-7 cancer cell lines.[7]
Iron Complexes: Targeting Ribonucleotide Reductase
Iron complexes of thiosemicarbazones are well-known for their ability to inhibit ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair.[3][11] By chelating the iron in the active site of the R2 subunit of RR, these complexes effectively halt cell proliferation. The redox activity of the iron center can also contribute to the generation of cytotoxic ROS.[10][12] The cytotoxicity of these complexes has been demonstrated against various cancer cell lines, including Friend erythroleukemia and melanoma B16F10 cells.[12]
Gallium Complexes: Mimicking Iron with a Twist
Gallium(III), being chemically similar to Fe(III), can disrupt iron-dependent pathways. Gallium complexes of pyridine-2-carbaldehyde thiosemicarbazone have shown significant cytotoxic activity, often inducing apoptosis in cancer cells.[13][14] Unlike iron, gallium is redox-inactive, suggesting that its mechanism of action is primarily through the inhibition of iron-requiring enzymes and disruption of iron homeostasis, rather than ROS generation.[15] Studies on malignant glioblastoma cells have shown that gallium complexes can be up to 20-fold more potent than cisplatin.[13]
Other Metal Complexes: Expanding the Arsenal
Complexes with other metals such as nickel, cobalt, and tin have also been synthesized and evaluated for their cytotoxic potential.[4][16][17][18][19] While generally less potent than their copper and iron counterparts, they still exhibit significant anticancer activity. For example, tin(II) complexes have been shown to induce apoptosis and inhibit angiogenesis.[19] The varied activities of these complexes underscore the importance of the central metal ion in defining the biological profile of the drug candidate.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyridine-2-carbaldehyde thiosemicarbazone complexes against different cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
| Metal Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Copper(II) Complex | A549 (Lung) | ≤13.69 ± 0.97 | [9] |
| Copper(II) Complex | NCI-H460 (Lung) | ≤13.69 ± 0.97 | [9] |
| Gallium(III) Complex | RT2 (Glioblastoma) | 0.81-9.57 | [13] |
| Gallium(III) Complex | T98 (Glioblastoma) | 3.6-11.30 | [13] |
| Gallium(III) Complex | Caco-2 (Colon) | 4.7 | [14] |
| Tin(II) Complex | Various | Not specified | [19] |
| Silver(I) Complexes | A549 (Lung) | 1.49–2.64 | [9] |
Mechanism of Action: A Multi-pronged Attack
The cytotoxic effects of pyridine-2-carbaldehyde thiosemicarbazone complexes are not attributed to a single mechanism but rather a combination of cellular insults.
Signaling Pathway of Cytotoxicity
The primary mechanism of action for many of these complexes involves the inhibition of ribonucleotide reductase, leading to the depletion of the deoxynucleoside triphosphate pool and subsequent cell cycle arrest and apoptosis. Additionally, the redox cycling of metal complexes, particularly those of copper and iron, generates reactive oxygen species, inducing oxidative stress and damaging cellular components like DNA, proteins, and lipids.
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol for MTT Assay: [20][21][22][23]1. Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37 °C, 5% CO2). 2. Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to the desired concentrations in the cell culture medium. 3. Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only). 4. Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and the compound's activity. 5. MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. 6. Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals. 7. Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-570 nm. 8. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Expert Perspective and Future Directions
The comparative analysis clearly indicates that the cytotoxic efficacy of pyridine-2-carbaldehyde thiosemicarbazone complexes is highly dependent on the coordinated metal ion. Copper and iron complexes often exhibit superior activity, likely due to their ability to engage in redox cycling and effectively inhibit key cellular targets. However, the unique, redox-independent mechanism of gallium complexes highlights the potential for designing agents with different modes of action, which could be advantageous in overcoming resistance to conventional chemotherapeutics.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the ligand backbone can be explored to fine-tune the lipophilicity, steric properties, and electronic effects, which in turn can influence the biological activity and selectivity of the complexes.
-
Combination Therapies: Investigating the synergistic effects of these complexes with existing anticancer drugs could lead to more effective treatment regimens with reduced side effects.
-
In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are crucial to evaluate the pharmacokinetic properties, efficacy, and toxicity of these compounds in animal models.
-
Elucidation of Resistance Mechanisms: Understanding how cancer cells might develop resistance to these metallodrugs is essential for the long-term success of this therapeutic strategy.
References
-
Yakuphanoglu, F., Balaban, A., Dagdelen, F., Aydogdu, Y., Sekerci, M., & Erk, B. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ELECTRICAL PROPERTIES OF METAL COMPLEXES OF 2-PYRIDINECARBALDEHYDE THIOSEMICARBAZONE. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(10), 1825-1837. [Link]
-
Adhikari, H. S., & Yadav, P. N. (2022). Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. ACS Omega, 7(35), 30978–30988. [Link]
-
Unknown. (2025). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. RSIS International. [Link]
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (74), 50767. [Link]
-
Unknown. (n.d.). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. IDEAS/RePEc. [Link]
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (74). [Link]
-
Scaife, C. W., Fischer, J., Sant, D. W., Davis, P. H., & Shami, P. J. (2012). Cytotoxic evaluation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in peripheral blood lymphocytes of patients with refractory solid tumors using electron paramagnetic resonance. Cancer investigation, 30(6), 469–475. [Link]
-
Yakuphanoglu, F., Balaban, A., Dagdelen, F., Aydogdu, Y., Sekerci, M., & Erk, B. (2007). Synthesis, characterization, and electrical properties of metal complexes of 2-pyridinecarbaldehyde thiosemicarbazone. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(10), 1825-1837. [Link]
-
Yang, F., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2021). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 50(31), 10909–10921. [Link]
-
Bino, R. J., de Lima, G. M., Pires, B. M., da Silva, J. G., & Rey, N. A. (2009). Gallium(III) complexes of 2-pyridineformamide thiosemicarbazones: cytotoxic activity against malignant glioblastoma. European journal of medicinal chemistry, 44(5), 1870–1877. [Link]
-
Unknown. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. ResearchGate. [Link]
-
Criado, J. J., Rodriguez-Fernandez, E., Garcia, E., & Medarde, M. (1998). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [Co(C7H7N4S)2][NCS]. Journal of inorganic biochemistry, 69(1-2), 113–120. [Link]
-
Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (74). [Link]
-
Unknown. (n.d.). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate. [Link]
-
Kowol, C. R., Miklos, W., & Keppler, B. K. (2015). Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition. Inorganic chemistry, 54(11), 5498–5509. [Link]
-
Unknown. (2025). Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics. PubMed. [Link]
-
JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]
-
Unknown. (n.d.). 2-Pyridinoformamide-derived thiosemicarbazones and their iron(III) complexes: Potential antineoplastic activity. ResearchGate. [Link]
-
Unknown. (n.d.). Novel 2-pyridinecarboxaldehyde thiosemicarbazones Ga(III) complexes with a high antiproliferative activity by promoting apoptosis and inhibiting cell cycle. ResearchGate. [Link]
-
Unknown. (n.d.). Synthesis and crystal structures of pyridine-2-carboxaldehyde thiosemicarbazone, its mononuclear and cytotoxic Cu(II) and polynuclear Pb(II) complexes: Effect of size of metal ion on nucleation of the complexes. ResearchGate. [Link]
-
S., A. (1981). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry, 24(10), 1189-1193. [Link]
-
Richardson, D. R., Sharpe, P. C., Lovejoy, D. B., Senaratne, D., Kalinowski, D. S., Islam, M., & Bernhardt, P. V. (2006). Dipyridyl thiosemicarbazone chelators with potent and selective antitumor activity form iron complexes with redox activity. Journal of medicinal chemistry, 49(22), 6510–6521. [Link]
-
Adhikari, H. S., & Yadav, P. N. (2022). Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity. ACS omega, 7(35), 30978–30988. [Link]
-
Al-Hamdani, A. A., Shaker, S. A., & Kassim, K. K. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules (Basel, Switzerland), 28(4), 1808. [Link]
-
Mitu, F., Gîrbea, G. A., & Oprean, C. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International journal of molecular sciences, 25(10), 5403. [Link]
-
Avdović, E. H., Marković, J. D., & Dimić, D. (2023). The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. International journal of molecular sciences, 24(15), 12015. [Link]
-
S., A., & D., C. (1982). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 25(10), 1158–1162. [Link]
-
Bai, X., Zheng, Y., & Qi, J. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in pharmacology, 13, 1018951. [Link]
-
Beckford, F. A., Dourth, D., Shaloski, M., Jr, Didion, J., & Gerasimchuk, N. (2011). Cytotoxic gallium complexes containing thiosemicarbazones derived from 9-anthraldehyde: Molecular docking with biomolecules. Journal of inorganic biochemistry, 105(8), 1019–1029. [Link]
-
Aliabadi, A., Hakimi, M., Hosseinabadi, F., Motieiyan, E., Rodrigues, V. H., Ghadermazi, M., Marabello, D., & Abdolmaleki, S. (2021). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Journal of molecular structure, 1223, 129005. [Link]
-
S., A., & D., C. (1977). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 20(2), 296–299. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 3. Cytotoxic evaluation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in peripheral blood lymphocytes of patients with refractory solid tumors using electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gallium(III) complexes of 2-pyridineformamide thiosemicarbazones: cytotoxic activity against malignant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic gallium complexes containing thiosemicarbazones derived from 9-anthraldehyde: Molecular docking with biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. rsisinternational.org [rsisinternational.org]
- 18. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]
- 19. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 23. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Lineweaver-Burk Plot Analysis for Enzyme Kinetics of Dihydropyridazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Inhibitory Potential of Dihydropyridazine Derivatives
Dihydropyridazine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in modern drug discovery. Their therapeutic potential often stems from their ability to specifically modulate the activity of key enzymes implicated in various disease pathways. Recent studies have highlighted their roles as inhibitors of enzymes like xanthine oxidase[1], phytoene desaturase (PDS)[2], and carbonic anhydrases[3], underscoring the need for robust methods to characterize their inhibitory mechanisms.
Understanding the precise way these compounds interact with their target enzymes is a cornerstone of rational drug design. Enzyme kinetics studies provide the quantitative framework for this characterization, revealing crucial parameters such as binding affinity and the mechanism of inhibition. This guide provides an in-depth, practical comparison of enzyme inhibition mechanisms through the lens of the Lineweaver-Burk plot, a classic and visually intuitive tool for kinetic analysis. While modern computational methods have become the gold standard for final parameter determination, the Lineweaver-Burk plot remains an invaluable tool for visual diagnosis and for building a foundational understanding of enzyme-inhibitor interactions.
Pillar 1: The Theoretical Bedrock of Enzyme Inhibition Analysis
Before delving into experimental design, a firm grasp of the underlying kinetic principles is essential. The behavior of many enzymes can be described by the Michaelis-Menten equation, which relates the initial reaction velocity (v) to the substrate concentration ([S]).[4][5][6]
v = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[4] A lower Km indicates a higher affinity.[4]
Directly plotting v versus [S] yields a hyperbolic curve, from which accurately determining Vmax can be challenging as it is approached asymptotically.[7][8][9] To circumvent this, Hans Lineweaver and Dean Burk proposed a double reciprocal transformation of the Michaelis-Menten equation in 1934, creating a linear plot.[7][10]
1/v = (Km/Vmax) * (1/[S]) + 1/Vmax
This equation is in the form of a straight line (y = mx + c), where:
-
y-axis: 1/v
-
x-axis: 1/[S]
-
y-intercept: 1/Vmax
-
x-intercept: -1/Km
-
Slope: Km/Vmax
This linearization allows for a more straightforward determination of Vmax and Km from the intercepts of the plotted data.[8][11][12] More importantly, it provides a powerful visual method to distinguish between different types of reversible enzyme inhibition.[5][7][10]
Visualizing Inhibition Mechanisms with Lineweaver-Burk Plots
Reversible inhibitors, such as many dihydropyridazine derivatives, can be classified based on how they interact with the enzyme and the enzyme-substrate complex. The Lineweaver-Burk plot makes these distinctions visually apparent.
-
Competitive Inhibition: The inhibitor resembles the substrate and binds only to the enzyme's active site, competing directly with the substrate.[13][14] This increases the apparent Km (Km_app) but does not change Vmax. On the plot, this is seen as lines with different slopes intersecting at the same point on the y-axis.[7][11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[13] This reduces the concentration of functional enzyme, decreasing Vmax but leaving Km unchanged. The plot shows lines with different slopes and different y-intercepts that intersect on the x-axis.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[13] This lowers both the apparent Vmax and the apparent Km. The resulting plot shows parallel lines with identical slopes.[5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both Vmax and Km. On the plot, the lines intersect at a point to the left of the y-axis, but not on either axis.
// Axes xaxis [pos="0,0!", label="", shape=none, fontcolor="#202124"]; yaxis [pos="0,0!", label="", shape=none, fontcolor="#202124"]; origin [pos="0,0!", label="", shape=none]; xend [pos="5,0!", label="", shape=none]; yend [pos="0,3.5!", label="", shape=none]; origin -> xend [label=" 1/[S]", arrowhead=normal, color="#202124", fontcolor="#202124"]; origin -> yend [label=" 1/v", arrowhead=normal, color="#202124", fontcolor="#202124"];
// No Inhibitor Line x_no_inhib [pos="-2,0!", label="-1/Km", shape=none, fontsize=10, fontcolor="#202124"]; y_no_inhib [pos="0,1!", label="1/Vmax", shape=none, fontsize=10, fontcolor="#202124"]; x_no_inhib -> y_no_inhib [label=" No Inhibitor", color="#4285F4", fontcolor="#4285F4", penwidth=2.5];
// Competitive Inhibitor Line x_comp [pos="-1,0!", label="-1/Km_app", shape=none, fontsize=10, fontcolor="#EA4335"]; x_comp -> y_no_inhib [label=" Competitive", color="#EA4335", fontcolor="#EA4335"];
// Non-competitive Inhibitor Line y_non_comp [pos="0,2!", label="1/Vmax_app", shape=none, fontsize=10, fontcolor="#FBBC05"]; x_no_inhib -> y_non_comp [label=" Non-competitive", color="#FBBC05", fontcolor="#FBBC05"];
// Uncompetitive Inhibitor Line x_uncomp [pos="-3,0!", label="-1/Km_app", shape=none, fontsize=10, fontcolor="#34A853"]; y_uncomp [pos="0,2!", label="", shape=none]; x_uncomp -> y_uncomp [label=" Uncompetitive", color="#34A853", fontcolor="#34A853"]; } .enddot Caption: Lineweaver-Burk plots for different inhibition types.
Pillar 2: A Validated Experimental & Data Analysis Workflow
This section outlines a self-validating protocol for determining the kinetic parameters and inhibition type of a novel dihydropyridazine derivative. We will use a hypothetical scenario involving the inhibition of Xanthine Oxidase (XO), a known target for such compounds.[1]
Experimental Protocol: Characterizing a Dihydropyridazine Derivative against Xanthine Oxidase
Objective: To determine the Vmax, Km, and the mechanism of inhibition of "Dihydropyridazine-X" (DPX) on bovine milk Xanthine Oxidase. The activity of XO can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from the substrate, xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dihydropyridazine-X (DPX, inhibitor), dissolved in DMSO
-
DMSO (vehicle control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a stock solution of Xanthine in buffer. Prepare a stock solution of DPX in DMSO. Make serial dilutions of both xanthine and DPX in the phosphate buffer. Causality Note: Using a consistent, buffered pH is critical as enzyme activity is highly pH-dependent.
-
Assay Setup (No Inhibitor Control):
-
In a 96-well plate, add a fixed amount of buffer to multiple wells.
-
Add increasing concentrations of the xanthine substrate to these wells. A typical range might be 5, 10, 20, 40, 80, 160 µM.
-
Add a small, consistent volume of DMSO (equal to the volume of inhibitor to be added later) to each well to serve as a vehicle control.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding a fixed concentration of Xanthine Oxidase to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Collection:
-
Measure the absorbance at 295 nm every 15 seconds for a period of 5-10 minutes.
-
The initial, linear portion of the resulting absorbance vs. time curve represents the initial velocity (v). The slope of this linear region is your reaction rate.
-
-
Assay Setup (With Inhibitor):
-
Repeat steps 2-4, but in addition to the DMSO, add a fixed concentration of your inhibitor, DPX, to each well.
-
It is best practice to repeat this entire process for at least two different fixed concentrations of DPX. Trustworthiness Note: Using multiple inhibitor concentrations provides a more robust validation of the inhibition mechanism.
-
Data Analysis Workflow
Pillar 3: Comparative Data Interpretation and Best Practices
Following the protocol, you will have multiple datasets. The power of this method lies in comparing the kinetic parameters derived from each condition.
Summarizing Quantitative Data
Your processed data should be organized into a clear table for easy comparison.
| Condition | Vmax (µM/min) | Km (µM) | Apparent Vmax (µM/min) | Apparent Km (µM) |
| No Inhibitor | 10.0 | 25 | - | - |
| + DPX (10 µM) | 10.0 | 50 | 10.0 | 50 |
| + DPX (20 µM) | 10.0 | 75 | 10.0 | 75 |
| Inferred Inhibition Type: | Competitive |
Table 1: Hypothetical kinetic data for Dihydropyridazine-X (DPX) showing a competitive inhibition pattern. Note how Vmax remains constant while the apparent Km increases with inhibitor concentration.
Acknowledging Limitations and Comparing Alternatives
While visually powerful, the Lineweaver-Burk plot has a significant drawback: the double reciprocal transformation disproportionately weighs the data.[10] Measurements taken at low substrate concentrations (which have the largest 1/[S] values) often have the most experimental error, yet they have the greatest influence on the slope and intercepts of the line.[10]
For this reason, while Lineweaver-Burk plots are excellent for initial diagnosis and visualization, final kinetic parameters should be determined using more statistically robust methods.
| Method | Plot Axes | Advantages | Disadvantages |
| Lineweaver-Burk | 1/v vs. 1/[S] | Easy to visualize inhibition types; linear format.[4][7] | Distorts error structure; unreliable for precise parameter estimation.[10] |
| Hanes-Woolf | [S]/v vs. [S] | More even data spacing; less weight on points at low [S]. | Still involves data transformation. |
| Eadie-Hofstee | v vs. v/[S] | Can reveal data non-linearity that other plots might hide. | Both axes are dependent on velocity (v), complicating statistical analysis. |
| Non-linear Regression | v vs. [S] (original) | Gold Standard. Uses untransformed data; provides the most accurate and statistically valid parameter estimates with confidence intervals.[10] | Requires specialized software (e.g., GraphPad Prism, R). |
Table 2: Comparison of common kinetic analysis methods.
Conclusion: An Integrated Approach to Kinetic Characterization
The Lineweaver-Burk plot is a foundational tool in enzyme kinetics that offers an unparalleled visual method for diagnosing the mechanism of action of inhibitors like dihydropyridazine derivatives. Its simplicity and clarity make it an essential part of the researcher's toolkit for initial analysis and for teaching the principles of enzyme inhibition.
As Senior Application Scientists, we advocate for a two-pronged approach. First, leverage the Lineweaver-Burk plot for its diagnostic power to quickly identify the likely inhibition mechanism. Second, confirm this mechanism and obtain the most accurate kinetic parameters (Km, Vmax, Ki) by performing a non-linear regression fit of the original, untransformed velocity versus substrate data. This integrated strategy combines the intuitive visual insights of classic methods with the statistical robustness of modern computation, ensuring both trustworthiness and accuracy in your drug development research.
References
- Vertex AI Search. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
- Wikipedia. (n.d.). Lineweaver–Burk plot.
- Microbe Notes. (2022). Lineweaver–Burk Plot.
- Creative Commons. (n.d.). Lineweaver-burk plot competitive inhibition.
- Pearson. (2022). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons.
- YouTube. (2023). Lineweaver-Burk Plot Explained.
- MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
- Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content.
- PubMed. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors.
- YouTube. (2013). Lineweaver Burk Plots | Biochemistry Tutorial.
- PubMed. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping.
- ResearchGate. (n.d.). Pyridopyridazine derivatives as antihypertensive agents.
- YouTube. (2020). Lineweaver Burk plot.
- YouTube. (2023). Lineweaver-Burk plot (Enzyme Kinetics) - Vmax, Km & [S] - Biochemistry.
- Pharmaguideline. (2020). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- PubMed. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking.
- MDPI. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking.
- NIH. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.
- Google Patents. (n.d.). HK1226399A1 - Pyridazine derivatives and their use as therapeutic agents.
- Semantic Scholar. (2023). Kinetics and molecular docking studies of potent inhibitors of α-glucosidase.
- YouTube. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition.
- R Discovery. (n.d.). Enzyme Kinetics Research Articles - Page 1.
Sources
- 1. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. shihlin-th.com [shihlin-th.com]
- 6. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 7. microbenotes.com [microbenotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. youtube.com [youtube.com]
- 13. jackwestin.com [jackwestin.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antimicrobial Profiles of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among the promising heterocyclic compounds, 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles have emerged as a class of molecules with significant therapeutic potential. This guide provides a comprehensive comparison of the antimicrobial profiles of a series of these compounds, supported by experimental data, to aid researchers and drug development professionals in their quest for new and effective antimicrobial drugs.
Introduction: The Therapeutic Potential of Dihydropyridinones
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a versatile scaffold that has been investigated for a range of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic placement of various substituents at the 1, 4, and 6 positions of the dihydropyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties, making them an attractive target for medicinal chemists. This guide focuses on a comparative analysis of the antimicrobial efficacy of a series of these compounds, drawing primarily from the work of Rida et al. (2015), to elucidate key structure-activity relationships.[1][2]
Comparative Antimicrobial Activity
The antimicrobial efficacy of a selected series of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using the two-fold serial dilution method.[1] The results, summarized in the table below, provide a quantitative comparison of the antimicrobial profiles of these compounds.
| Compound | R1 | R2 | R3 | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| 1 | H | Phenyl | Methyl | >100 | >100 | >100 | >100 |
| 2 | Ethyl | Phenyl | Methyl | 50 | 100 | 100 | >100 |
| 3 | Benzyl | Phenyl | Methyl | 25 | 50 | 50 | 100 |
| 4 | H | 4-Chlorophenyl | Methyl | 100 | >100 | >100 | >100 |
| 5 | Ethyl | 4-Chlorophenyl | Methyl | 25 | 50 | 50 | 100 |
| 6 | Benzyl | 4-Chlorophenyl | Methyl | 12.5 | 25 | 25 | 50 |
| 7 | H | 4-Methoxyphenyl | Methyl | >100 | >100 | >100 | >100 |
| 8 | Ethyl | 4-Methoxyphenyl | Methyl | 50 | 100 | 100 | >100 |
| 9 | Benzyl | 4-Methoxyphenyl | Methyl | 25 | 50 | 50 | 100 |
| 10 | H | Phenyl | Phenyl | >100 | >100 | >100 | >100 |
| 11 | Ethyl | Phenyl | Phenyl | 25 | 50 | 50 | 100 |
| 12 | Benzyl | Phenyl | Phenyl | 12.5 | 25 | 25 | 50 |
| Ampicillin | - | - | - | 12.5 | 25 | 25 | - |
| Clotrimazole | - | - | - | - | - | - | 12.5 |
Data synthesized from Rida, S. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824–834.[1][2]
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical structure-activity relationships that govern the antimicrobial potency of these dihydropyridinone derivatives:
-
Substitution at the N-1 Position: Unsubstituted compounds (R1 = H) generally exhibit poor antimicrobial activity. The introduction of an ethyl or a benzyl group at this position significantly enhances the antimicrobial profile. Notably, the benzyl group consistently confers greater potency than the ethyl group across the series. This suggests that a larger, more lipophilic substituent at the N-1 position is favorable for antimicrobial activity.
-
Substitution at the C-4 Position: The nature of the aryl substituent at the C-4 position plays a crucial role in modulating the antimicrobial efficacy. The presence of a chloro-substituent on the phenyl ring (e.g., compound 6 ) leads to a two-fold increase in activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted phenyl analog (compound 3 ). Conversely, the introduction of a methoxy group (e.g., compound 9 ) does not significantly alter the activity compared to the unsubstituted phenyl ring.
-
Substitution at the C-6 Position: A phenyl group at the C-6 position (R3) appears to be more favorable for antimicrobial activity than a methyl group. For instance, compound 12 (R3 = Phenyl) demonstrates a two-fold higher potency against the tested bacteria compared to compound 3 (R3 = Methyl), where both have a benzyl group at N-1 and a phenyl group at C-4.
Proposed Mechanism of Action
While the precise mechanism of action for this specific class of compounds is still under investigation, the antimicrobial activity of dihydropyridine derivatives is often attributed to their ability to interfere with essential cellular processes. One proposed mechanism involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular components and ultimately cell death. The lipophilic nature of the effective substituents, particularly the benzyl group at N-1 and the phenyl group at C-6, supports this hypothesis as they would facilitate interaction with the lipid bilayer of the cell membrane. Another potential target could be key enzymes involved in bacterial replication or metabolism. Further mechanistic studies are warranted to fully elucidate the molecular targets of these promising antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- Test compounds: Dissolve in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
- Bacterial/Fungal strains: Subculture on appropriate agar plates to obtain fresh, pure colonies.
- Growth medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
- 96-well microtiter plates: Sterile, flat-bottomed.
- Standard antimicrobial agents: Ampicillin for bacteria and Clotrimazole for fungi (as positive controls).
2. Inoculum Preparation:
- Aseptically pick 3-5 well-isolated colonies of the microorganism from the agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
- Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of Microtiter Plates:
- Dispense 100 µL of the appropriate sterile broth into all wells of the 96-well plate.
- Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
- This will result in a series of wells with decreasing concentrations of the test compound.
- Include a positive control (wells with a standard antimicrobial agent) and a negative control (wells with only the growth medium and inoculum, no compound) on each plate.
4. Inoculation and Incubation:
- Inoculate each well (except for the sterility control wells) with 10 µL of the prepared inoculum.
- Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and antimicrobial screening of the dihydropyridinone compounds.
Caption: Key structural features and their impact on antimicrobial activity.
Conclusion and Future Directions
The 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a promising avenue for the development of novel antimicrobial agents. The systematic evaluation of a series of these compounds has revealed clear structure-activity relationships, with substitutions at the N-1, C-4, and C-6 positions significantly influencing their antimicrobial potency. Specifically, the presence of a benzyl group at N-1, a 4-chlorophenyl group at C-4, and a phenyl group at C-6 appears to be optimal for broad-spectrum antibacterial and antifungal activity.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects is crucial for their rational design and development.
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse substituents at the 1, 4, and 6 positions could lead to the discovery of even more potent and selective antimicrobial agents.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the insights gained from this comparative analysis, researchers can continue to explore and optimize this promising class of compounds, contributing to the critical pipeline of new antimicrobial therapies.
References
-
Rida, S. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824–834. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Eldehna, W. M., et al. (2014). Synthesis and in-vitro anti-proliferative activity of novel 1,4,6-trisubstituted-1,2-dihydropyridine-3-carbonitriles. European Journal of Medicinal Chemistry, 85, 433-441. [Link]
Sources
Safety Operating Guide
Mastering Chemical Stewardship: A Guide to the Safe Disposal of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
For professionals engaged in the intricate world of research and drug development, the responsible handling and disposal of chemical reagents is not merely a regulatory hurdle but a fundamental pillar of scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde. By moving beyond a simple checklist and delving into the chemical rationale behind these procedures, we aim to equip researchers with the knowledge to manage this compound safely and effectively, fostering a culture of safety that protects both personnel and the environment.
The Chemical Profile: Understanding the Intrinsic Hazards
A thorough understanding of a molecule's structure and reactivity is the bedrock of its safe handling. This compound possesses two key functional groups—a pyridine ring and an aldehyde—that dictate its hazard profile and inform our disposal strategy.
-
Pyridine Moiety: Pyridine and its derivatives are heterocyclic aromatic compounds. While specific toxicity data for this compound is limited, the general class can pose health risks. Waste pyridine is often classified as hazardous, necessitating controlled disposal methods like incineration rather than landfilling or drain disposal.[1][2]
-
Aldehyde Group: Aldehydes are known for their chemical reactivity and potential as respiratory and skin irritants.[3][4] Safety data for a closely related isomer, 6-Oxo-1,6-dihydropyridine-3-carbaldehyde, indicates it causes skin, eye, and respiratory irritation.[5] It is therefore imperative to treat the 2-carbaldehyde isomer with the same level of caution. Improper disposal could lead to unintended reactions, and many aldehydes are subject to strict disposal regulations.[6]
Given this bifunctional nature, this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[2][7][8]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Prior to handling this compound in any context, including preparation for disposal, the following PPE is mandatory. All handling operations should be performed within a certified chemical fume hood.[2][5]
| PPE Component | Specification & Standard | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles or a full-face shield.[5][9] | Protects against accidental splashes and contact with airborne powder, mitigating the risk of serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Provides a barrier against direct skin contact, preventing potential irritation and dermatitis. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator if aerosolization is possible or ventilation is inadequate.[4][9] | Prevents inhalation of the compound, which may cause respiratory tract irritation. |
Systematic Disposal Protocol: From Bench to Manifest
The following step-by-step methodology ensures that this compound is managed in a compliant and safe manner from the point of generation to its final collection.
Step 1: Waste Stream Segregation
Proper segregation is the most critical step in laboratory waste management. Mixing incompatible chemicals can result in dangerous reactions and complicates the final disposal process. The primary consideration is the solvent used, if any.
Caption: Decision workflow for segregating chemical waste.
-
Identify the Waste Form: Determine if the waste is a solid (e.g., residual powder) or a liquid (dissolved in a solvent).
-
Select the Correct Container:
-
Solid Waste: Place directly into a container designated for solid hazardous chemical waste.
-
Liquid Waste (Non-Halogenated): If dissolved in solvents like ethanol, acetone, or DMSO, decant into a container labeled "Non-Halogenated Organic Waste."[3]
-
Liquid Waste (Halogenated): If dissolved in solvents like dichloromethane (DCM) or chloroform, decant into a container labeled "Halogenated Organic Waste."[3][10]
-
-
Ensure Container Compatibility: Waste containers must be made of material that does not react with the contents and must have a secure, screw-top cap.[7][10][11] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]
Step 2: Labeling and Storage
Accurate labeling is a legal requirement and is essential for safety.[12]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other constituents (solvents) with their approximate percentages.
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be under the control of the generator, at or near the point of generation. Ensure secondary containment (such as a spill tray) is used.[7][12]
Step 3: Decontaminating Glassware and Surfaces
Any apparatus or surface that has come into contact with the compound must be decontaminated.
-
Rinse with Solvent: Perform an initial rinse with a small amount of a suitable solvent (e.g., acetone). This rinseate is considered hazardous and must be collected and added to the appropriate organic waste container.[8]
-
Triple Rinse: For empty containers that held the compound, a triple rinse is required.[8] The collected rinseate is disposed of as hazardous waste.
-
Wash: After the solvent rinse, wash the glassware with soap and water.
-
Final Disposal of Empty Containers: Once triple-rinsed and decontaminated, deface or remove the original chemical label and dispose of the container as regular trash or glass waste, as per institutional policy.[8][10]
Emergency Response Protocols
In the event of an accidental release or exposure, immediate and correct action is critical.
| Scenario | Immediate Response Protocol |
| Minor Spill | Alert personnel in the immediate area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2][13] Sweep the material into a designated container for solid hazardous waste. Decontaminate the area. |
| Major Spill | Evacuate the laboratory immediately. Alert others and prevent entry. Contact your institution's EHS emergency line from a safe location.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][13] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][9] |
Conclusion: Fostering a Proactive Safety Culture
The procedures outlined in this guide represent the best practices for the safe disposal of this compound, grounded in an understanding of its chemical nature and regulatory requirements. Adherence to these steps is a shared responsibility that ensures a safe research environment. Always consult your institution's specific waste management plan and EHS department for guidance, as local regulations may vary.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]
-
Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (2023). ACTenviro. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2023). Post Apple Scientific. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
-
Pyridine Safety Data Sheet. (2023). Penta Chemicals. [Link]
-
Chemical Waste Disposal Guidelines. University of Rochester. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Material Safety Data Sheet. Aervoe Industries, Inc. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. aervoe.com [aervoe.com]
- 5. echemi.com [echemi.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Strategic Guide to Personal Protective Equipment for Handling 6-Oxo-1,6-dihydropyridine-2-carbaldehyde
Hazard Assessment: A Synthesis of Known Risks
Understanding the potential hazards is the foundation of a robust safety plan. Based on the data for its structural isomer, 6-Oxo-1,6-dihydropyridine-3-carbaldehyde, and the general characteristics of its chemical class, the following hazards should be assumed[1]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.
Aldehydes as a class are known skin, eye, and respiratory irritants, with some being potential sensitizers or carcinogens[2][3]. Pyridine and its derivatives can also be harmful if swallowed or inhaled[4][5]. Therefore, a conservative approach that minimizes all routes of exposure is essential.
The Core of Protection: A Multi-Layered PPE Strategy
A dynamic, task-based approach to PPE is critical. The required level of protection escalates with the potential for exposure. All handling of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde, especially outside of a sealed container, must be performed within a certified chemical fume hood to control vapor and particulate exposure[3][6].
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Work within a certified chemical fume hood |
| Solution Preparation & Transfer | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges may be necessary for large spills[4][7] |
Expert Rationale Behind PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, which is critical to protect against the "serious eye irritation" hazard[1]. A full-face shield should be worn over goggles during procedures with a high splash potential, such as bulk transfers, to protect the entire face[3][7].
-
Hand Protection: While nitrile gloves offer good initial protection for handling solids and preparing solutions, it's crucial to recognize that no glove material is impervious forever[8]. For aldehydes, nitrile is a commonly recommended material[9]. However, some pyridine handling protocols suggest butyl rubber for greater resistance[10]. Double-gloving provides an extra layer of security during high-risk tasks. Always inspect gloves for damage before use and wash hands thoroughly after removal[6].
-
Body Protection: A fully-buttoned lab coat is the minimum requirement to protect skin and personal clothing from minor splashes[11]. For tasks involving larger volumes or a higher risk of splashing, a chemical-resistant apron provides an additional, impermeable barrier[3][7]. Closed-toe shoes and long pants are mandatory at all times to ensure no skin is exposed[12].
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which minimizes the concentration of airborne contaminants[9]. If engineering controls fail or during a large spill, an air-purifying respirator with appropriate cartridges for organic vapors may be required[4]. All respirator use must be part of a formal respiratory protection program that includes fit-testing and training[8].
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol integrates PPE with procedural controls. The following workflow is designed to minimize exposure at every step.
-
Upon receipt, inspect the container for damage.
-
Wear safety glasses and nitrile gloves during inspection.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from strong acids, bases, and oxidizing agents[10][13].
-
Ensure the storage location is clearly labeled according to institutional protocols.
This entire process must occur inside a chemical fume hood.
-
Don PPE: At a minimum, wear chemical splash goggles, double nitrile gloves, and a fully buttoned lab coat.
-
Prepare the Area: Designate a specific area within the fume hood for handling. Place a disposable absorbent liner on the work surface.
-
Weighing: To minimize static and aerosolization of the powder, use an anti-static gun if available. Carefully transfer the desired amount to a tared container using a clean spatula.
-
Solution Preparation: Slowly add the solid to the solvent. Rinse the weighing container with a small amount of solvent to ensure a complete transfer.
-
Cleanup: Immediately after use, decontaminate the spatula and any affected surfaces. Dispose of the absorbent liner and gloves as hazardous solid waste.
Emergency Response and Decontamination
Preparedness is paramount. Ensure an emergency eyewash station and safety shower are immediately accessible[3][10].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[11].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention[11].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11].
Disposal Plan: Environmental Stewardship
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other streams. Use separate, clearly labeled, and sealed containers for solid and liquid waste[14].
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a designated, sealed bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed hazardous waste container. Pyridine-based waste is often incinerated at high temperatures[15].
-
Regulatory Compliance: All disposal must adhere strictly to local, state, and federal hazardous waste regulations[13][15].
By integrating this expert-driven PPE strategy with meticulous operational procedures, you build a self-validating system of safety that protects personnel, ensures experimental integrity, and fosters a culture of trust and responsibility in the laboratory.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry.
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. (n.d.). BenchChem.
- Pyridine Safety Data Sheet. (2009). Thermo Fisher Scientific.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University.
- Personal protective equipment for handling Betulinic aldehyde oxime. (n.d.). BenchChem.
- Personal protective equipment for handling Atropaldehyde. (n.d.). BenchChem.
- Pyridine-2-carbaldehyde Safety Data Sheet. (2025). Sigma-Aldrich.
- PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie.
- 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde Safety Data Sheets. (n.d.). Echemi.
- Pyridine-2,6-dicarbaldehyde Safety Data Sheet. (2010). Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University.
- Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. cdc.gov [cdc.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. csub.edu [csub.edu]
- 13. fishersci.com [fishersci.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
